4-Nitrosophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H | |
| Source | PubChem | |
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InChI Key |
JSTCPNFNKICNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Record name | P-BENZOQUINONE MONOXIME | |
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Related CAS |
823-87-0 (hydrochloride salt) | |
| Record name | 4-Nitrosophenol | |
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DSSTOX Substance ID |
DTXSID0025991, DTXSID0075287 | |
| Record name | 4-Nitrosophenol | |
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| Record name | p-Benzoquinone monoxime | |
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Molecular Weight |
123.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline] | |
| Record name | P-BENZOQUINONE MONOXIME | |
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| Record name | Phenol, 4-nitroso- | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE | |
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| Record name | 4-NITROSOPHENOL | |
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Vapor Pressure |
0.15 [mmHg] | |
| Record name | 4-Nitrosophenol | |
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Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS | |
CAS No. |
104-91-6; 637-62-7, 104-91-6, 637-62-7 | |
| Record name | P-BENZOQUINONE MONOXIME | |
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| Record name | 4-Nitrosophenol | |
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| Record name | Phenol, 4-nitroso- | |
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| Record name | 4-NITROSOPHENOL | |
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Melting Point |
270 to 291 °F (decomposes) (NTP, 1992) | |
| Record name | P-BENZOQUINONE MONOXIME | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrosophenol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-nitrosophenol (CAS No: 104-91-6), a key intermediate in organic synthesis. The document elucidates its structural characteristics, including the significant tautomeric equilibrium with p-benzoquinone monoxime. Detailed summaries of its spectroscopic data (NMR, IR, UV-Vis) are presented alongside a compilation of its core physical and chemical properties in a structured tabular format for ease of reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Chemical and Physical Properties
This compound, also known as p-nitrosophenol, is a phenolic compound of significant interest in various chemical syntheses. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Nitrosophenol, Quinone monoxime, p-Benzoquinone monoxime | |
| CAS Number | 104-91-6 | |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Appearance | Pale yellow orthorhombic needles or light-brown powder. | [2] |
| Melting Point | 132-144 °C (decomposes) | [2] |
| Boiling Point | Decomposes upon heating. | |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 21 °C); soluble in ethanol (B145695), ether, and acetone. | [2] |
| pKa | 6.48 at 25 °C | |
| Density | ~1.31 g/cm³ (estimate) |
Structure and Tautomerism
A critical aspect of this compound's chemistry is its existence as a tautomeric mixture with p-benzoquinone monoxime. In solution and in the solid state, the equilibrium predominantly favors the quinone monoxime form. This is attributed to the greater stability of the oxime functionality and the quinonoid ring structure compared to the nitroso-phenol form.
The tautomeric equilibrium can be represented as follows:
Tautomeric equilibrium between this compound and p-benzoquinone monoxime.
The following diagram illustrates the chemical structure of the more stable p-benzoquinone monoxime tautomer.
Chemical structure of p-benzoquinone monoxime.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the nitrosation of phenol (B47542).
Materials:
-
Phenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Diethyl ether
-
Beakers
-
Stirring rod
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a beaker, dissolve phenol in a dilute solution of sulfuric acid.
-
Cool the mixture in an ice bath to below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the phenol solution while maintaining the low temperature and stirring continuously. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes.
-
The resulting precipitate of this compound is then collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or a mixture of ethanol and water.
The logical workflow for this synthesis is depicted below.
Workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of this compound (in its quinone monoxime form) in a solvent like DMSO-d₆ typically shows signals for the vinyl protons on the quinonoid ring and a signal for the oxime hydroxyl proton. The chemical shifts are influenced by the solvent and concentration. In DMSO-d₆, the aromatic protons typically appear as two doublets in the range of δ 6.0-8.0 ppm, and the hydroxyl proton appears as a broad singlet at a higher chemical shift.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the oxime group, and the vinyl carbons of the ring.
Typical Experimental Conditions:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key absorptions include:
-
A broad O-H stretching band for the oxime group, typically in the region of 3200-3500 cm⁻¹.
-
A C=O stretching vibration for the quinone carbonyl group, usually around 1650 cm⁻¹.
-
A C=N stretching vibration for the oxime group, typically near 1600 cm⁻¹.
-
C=C stretching vibrations for the quinonoid ring in the 1400-1600 cm⁻¹ region.
Typical Experimental Conditions:
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: KBr pellet method, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin disk.
-
Spectral Range: 4000-400 cm⁻¹.
The UV-Vis spectrum of this compound is sensitive to the solvent and the pH of the solution due to the tautomeric equilibrium and the acidic nature of the hydroxyl group. In a neutral or acidic solution, the compound typically exhibits an absorption maximum corresponding to the quinone monoxime form. In alkaline solutions, deprotonation occurs, leading to a shift in the absorption maximum to a longer wavelength (a bathochromic shift).
Experimental Protocol for pKa Determination via UV-Vis Spectroscopy:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a water-methanol mixture).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10).
-
Add a small, constant volume of the this compound stock solution to a series of volumetric flasks, and dilute to the mark with the different buffer solutions.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance for the acidic (HA) and basic (A⁻) forms.
-
Plot the absorbance at the wavelength of maximum absorbance for the basic form versus the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum (acidic form) and maximum (basic form) absorbance.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and can be an explosion risk, especially when in contact with acids or alkalies. It is also toxic and can cause skin irritation. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Conclusion
This compound is a versatile chemical intermediate with a rich chemistry dominated by its tautomeric equilibrium with p-benzoquinone monoxime. A thorough understanding of its properties, structure, and safe handling is crucial for its effective application in research and development. This guide provides a foundational repository of this essential information for scientists and professionals in the field.
References
synthesis of 4-Nitrosophenol from phenol
An In-depth Technical Guide to the Synthesis of 4-Nitrosophenol from Phenol (B47542)
Introduction
This compound, also known as p-nitrosophenol, is a chemical compound of significant interest in organic synthesis. It exists in a tautomeric equilibrium with quinone monoxime. This compound serves as a crucial intermediate in the manufacturing of various chemicals, including dyes, pigments, and pharmaceuticals, notably as a precursor in the synthesis of paracetamol.[1][2] This guide provides a detailed overview of the synthesis of this compound from phenol, focusing on the reaction mechanism, experimental protocols, and relevant quantitative data for researchers and professionals in drug development.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The para position is favored due to less steric hindrance.
The overall reaction involves the nitrosation of phenol using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄).[3] The key steps are:
-
Formation of the Electrophile : In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.
-
Electrophilic Attack : The electron-rich phenol (or more accurately, the more reactive phenolate (B1203915) ion) attacks the nitrosonium ion.[4][5] This attack occurs predominantly at the para position to form a resonance-stabilized carbocation intermediate (a Wheland intermediate).
-
Rearomatization : The intermediate loses a proton (H⁺) to restore the aromaticity of the ring, yielding this compound.[5]
The reaction is highly temperature-sensitive and is typically carried out at low temperatures (0-10 °C) to prevent side reactions and decomposition of the unstable nitrous acid.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from phenol.
Protocol 1: Synthesis using Sodium Nitrite and Sulfuric Acid
This is the most common laboratory and industrial method for producing this compound.[3]
Materials:
-
Phenol (C₆H₅OH)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice
Procedure:
-
In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel), prepare a solution of phenol. For example, slowly add 595 kg of phenol to 4.5-5 tonnes of water.
-
Cool the mixture to 0 °C using an ice bath and maintain this temperature. The temperature should be kept between 0-6 °C during the addition of phenol.[3]
-
Over a period of approximately 4 hours, slowly and with constant stirring, add a solution of 595 kg of sodium nitrite and 530 kg of concentrated sulfuric acid.
-
After the addition is complete, continue to stir the mixture for an additional hour. It is critical that the reaction temperature does not exceed 12 °C.[3]
-
Quench the reaction by adding 12 tonnes of water.
-
The resulting precipitate, this compound, is collected by centrifugal filtration.
-
The crude product can be washed with cold water and dried.
Caption: Experimental workflow for this compound synthesis.
Protocol 2: Synthesis using Dinitrogen Trioxide
An alternative method involves the use of dinitrogen trioxide (N₂O₃) as the nitrosating agent. This can be advantageous as it avoids the use of strong acids and the formation of salt byproducts.[1]
Materials:
-
Phenol (C₆H₅OH)
-
Dinitrogen Trioxide (N₂O₃), liquid
-
Deionized Water
Procedure:
-
Prepare a 0.5 M solution of phenol in water (e.g., 94.11 g of phenol in 2.0 L of water).
-
Cool the solution to 0 °C in a reaction vessel.
-
Over a period of 5 hours, add liquid N₂O₃ (e.g., 600 mmol) to the cooled phenol solution with stirring.
-
A brown product will precipitate out of the solution.
-
Isolate the precipitate by filtration over a glass filter.
-
Wash the product with cold (0 °C) water (e.g., 200 mL).
-
Dry the final product at 50 °C. This method reportedly produces this compound with high purity, with 2-nitrosophenol below the detection limit.[1]
Quantitative and Physical Data
The following table summarizes key quantitative and physical data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [6] |
| Molecular Weight | 123.11 g/mol | [7] |
| Appearance | Pale yellow to brownish crystalline solid | [3] |
| Melting Point | 125 °C | [8] |
| Yield (Protocol 1) | 72-85% | [3] |
| Yield (Protocol 2) | 70 mol% | [1] |
| Solubility | Soluble in water and ether | [8] |
| UV-Vis λmax | 303 nm (in Methanol) | [7] |
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, C=C stretches of the aromatic ring, and the N=O stretch of the nitroso group.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the para-substitution pattern.[7][9]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) at m/z 123.[6][7]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Phenol, 4-nitroso- [webbook.nist.gov]
- 7. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound (104-91-6) IR2 [m.chemicalbook.com]
4-Nitrosophenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrosophenol, a significant chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications and chemical behavior, including its characteristic tautomerism. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Properties of this compound
This compound, also known as p-nitrosophenol, is a phenolic compound with a nitroso group substituent. It is a key intermediate in various chemical syntheses.
CAS Number: 104-91-6[1][2][3][4]
Molecular Formula: C₆H₅NO₂
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 104-91-6 | [1][2][3][4] |
| IUPAC Name | This compound | |
| Molecular Weight | 123.11 g/mol | [1] |
| EC Number | 203-251-6 |
| Physical Property | Value | Source |
| Melting Point | 144 °C (decomposes) | [3] |
| Boiling Point | 265.9±23.0 °C at 760 mmHg | |
| Density | 1.2±0.1 g/cm³ | |
| Flash Point | 114.6±22.6 °C | |
| Appearance | Pale yellow to brown crystalline solid | [3] |
| Solubility | Soluble in water and ether |
Experimental Protocols
Synthesis of this compound from Phenol (B47542) and Sodium Nitrite (B80452)
This protocol details a common laboratory method for the synthesis of this compound via the nitrosation of phenol.
Materials:
-
Phenol (C₆H₅OH)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Water (H₂O, distilled or deionized)
-
Ice
Equipment:
-
Beakers
-
Glass stirring rod
-
Dropping funnel
-
Reaction flask (e.g., three-necked flask)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Phenol Solution: In a beaker, dissolve phenol in water.
-
Preparation of Nitrosating Mixture: In a separate reaction flask equipped with a stirrer and placed in an ice bath, prepare a solution of sodium nitrite in water. Slowly and carefully add concentrated sulfuric acid to this solution while maintaining the temperature between 0-5 °C. This in-situ generation of nitrous acid (HNO₂) is critical.
-
Nitrosation Reaction: Slowly add the phenol solution dropwise to the cold, stirred nitrosating mixture. The temperature of the reaction mixture should be strictly maintained below 5 °C to prevent the decomposition of nitrous acid and minimize side reactions.
-
Reaction Completion and Product Isolation: After the addition is complete, continue stirring the mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The this compound will precipitate out of the solution as a solid.
-
Filtration and Washing: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified this compound product. This can be done in a desiccator or a low-temperature oven.
Safety Precautions:
-
Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the aqueous solution to control the exothermic reaction.
-
The reaction should be performed in a well-ventilated fume hood.
Chemical Behavior and Applications
Tautomerism
A significant chemical property of this compound is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. In the solid state and in many solutions, the quinone monoxime form is predominant due to its greater stability, despite the loss of aromaticity in the benzene (B151609) ring.
References
An In-depth Technical Guide to the Tautomerism of 4-Nitrosophenol and Quinone Monoxime
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between the aromatic 4-nitrosophenol and the non-aromatic p-benzoquinone monoxime is a subject of significant interest in organic chemistry, with implications for reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of this phenomenon, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
Introduction to the Tautomeric Equilibrium
This compound exists as a dynamic equilibrium between two tautomeric forms: the phenolic nitroso form and the quinonoid oxime form.[1] While the this compound structure benefits from the thermodynamic stability of its aromatic ring, the quinone monoxime tautomer is generally the predominant species in solution.[1][2] This preference is attributed to a combination of factors, including the partial π-electron stabilization within the quinonoid ring and the greater acidity of the phenolic proton compared to the oxime proton.[2][3]
The equilibrium can be represented as follows:
References
solubility of 4-Nitrosophenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Nitrosophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 104-91-6) is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the complexities arising from its tautomerism, and offers a detailed experimental protocol for the precise determination of its solubility.
A significant characteristic of this compound is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. This equilibrium is solvent-dependent and can significantly influence the compound's physical and chemical properties, including its solubility. The phenolic form (this compound) and the quinonoid form (p-benzoquinone monoxime) possess different polarities and hydrogen bonding capabilities, leading to varying interactions with different organic solvents.
Quantitative Solubility Data
Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents remains largely unavailable. Much of the accessible data pertains to the related but structurally distinct compound, 4-nitrophenol.
However, qualitative solubility descriptions have been reported and are summarized in the table below. These provide a general indication of suitable solvent classes for this compound.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility Description |
| N,N-Dimethylformamide | Very soluble |
| Methanol | Soluble |
| Ethanol | Soluble[1] |
| Ether | Soluble[1] |
| Acetone | Soluble[1] |
| Glacial Acetic Acid | Sparingly soluble |
| Benzene (hot) | Soluble[2] |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble[3] |
Note: The qualitative descriptions are based on supplier data and older literature; quantitative determination is recommended for precise applications.
Tautomerism of this compound
The equilibrium between this compound and p-benzoquinone monoxime is a critical consideration when studying its solubility. The position of this equilibrium can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. This, in turn, affects the overall solubility of the compound. For instance, a solvent that preferentially solvates one tautomer will shift the equilibrium towards that form, potentially increasing the total amount of the compound that can be dissolved.
Below is a diagram illustrating the tautomeric relationship.
Experimental Protocol for Quantitative Solubility Determination
Given the absence of readily available quantitative data, the following detailed protocol outlines the well-established "isothermal shake-flask method" coupled with UV-Vis spectrophotometry for the accurate determination of this compound solubility in various organic solvents.
Principle
An excess amount of solid this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the dissolved solute is determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, chloroform, etc.)
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow
Detailed Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. The λmax should be determined by scanning the spectrum of a dilute solution.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation and correlation coefficient (R²).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume or mass of the organic solvent. An excess is ensured when undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to bring its concentration within the linear range of the previously established calibration curve.
-
-
Analysis and Calculation:
-
Measure the absorbance of the diluted sample solution at the predetermined λmax.
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. The tautomeric equilibrium with p-benzoquinone monoxime is a key factor influencing its solubility and should be considered during experimental design and data interpretation. By following the detailed methodology provided, researchers, scientists, and drug development professionals can accurately determine the solubility of this compound in various organic solvents, enabling its effective application in their respective fields.
References
4-Nitrosophenol as a chemical intermediate in organic synthesis.
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Nitrosophenol, a pale yellow crystalline solid, serves as a pivotal chemical intermediate in a variety of organic syntheses. Its strategic importance lies in its versatile reactivity, enabling the production of a wide array of downstream products, including pharmaceuticals, dyes, and other specialty chemicals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on practical experimental details and quantitative data for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [1][2] |
| Molecular Weight | 123.11 g/mol | [1][2] |
| Appearance | Pale yellow orthorhombic needles | [1][2] |
| Melting Point | 132-144°C (decomposes) | [3] |
| pKa | 6.48 (at 25°C) | [3] |
| Solubility | Moderately soluble in water; Soluble in ethanol, ether, acetone, and dilute alkalies. | [2] |
| UV-Vis (Methanol) | λmax at ~320 nm and ~400 nm | [4] |
| CAS Number | 104-91-6 | [1] |
Note: this compound can exist in tautomeric equilibrium with p-benzoquinone monoxime. It is also reported to be a hazardous substance with a risk of explosion upon contact with concentrated acids, alkalis, or fire, and may explode spontaneously.[2][3]
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthesis from p-Nitrosodimethylaniline Hydrochloride
This method provides a high yield of this compound.
Experimental Protocol:
-
Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to 250 g of a boiling 2.5% sodium hydroxide (B78521) solution in a flask equipped with a reflux condenser.
-
Allow the oil that separates to dissolve before each subsequent addition.
-
Continue boiling after all the hydrochloride has been added until the solution turns reddish-yellow.
-
After cooling, acidify the solution and extract it with ether.
-
Remove the ether on a water bath to obtain the crude this compound.
-
For purification, redissolve the product in a small amount of boiling water, filter the solution, and upon cooling, extract again with ether.
-
Evaporate the ether to yield colorless rhombic crystals of this compound.[5]
A theoretical yield of 90% has been reported for this procedure.[5]
Nitrosation of Phenol (B47542)
Direct nitrosation of phenol is a common industrial route.
Experimental Protocol:
-
Cool a 2.0 L solution of phenol in water (94.11 g phenol, 0.5 M) to 0°C.
-
Over a period of 5 hours, add 600 mmol of liquid dinitrogen trioxide (N₂O₃).
-
The precipitated brown product is isolated by filtration through a glass filter.
-
Wash the precipitate with 200 mL of cold water (0°C).
-
Dry the product at 50°C to obtain this compound.[6]
This method has been reported to yield 70% of this compound with no detectable 2-nitrosophenol.[6]
Baudisch Reaction
The Baudisch reaction is a method for the synthesis of o-nitrosophenols from substituted benzenes, hydroxylamine, and hydrogen peroxide in the presence of copper salts.[7][8] While typically used for ortho-isomers, it is a notable reaction in nitrosophenol chemistry.
The proposed mechanism involves the formation of a nitroxyl (B88944) radical (HNO) which then attacks the aromatic ring.[7]
Key Reactions of this compound
Reduction to 4-Aminophenol (B1666318)
The most significant reaction of this compound in industrial synthesis is its reduction to 4-aminophenol, a key precursor for the production of paracetamol (acetaminophen).[9][10]
General Experimental Workflow for Paracetamol Synthesis:
Caption: General workflow for the synthesis of Paracetamol from Phenol via this compound.
A variety of catalysts have been developed to facilitate this reduction efficiently. The performance of several catalytic systems is summarized below.
| Catalyst | Reductant | Reaction Time | Apparent Rate Constant (k) | Reference |
| CuFe₅O₈ | NaBH₄ | < 9 min | 0.25 min⁻¹ | [11] |
| Pd@NiₓB–SiO₂/RGO | H₂ | 120 s | - | [12] |
| Cu Nanoparticles | NaBH₄ | ~12 min | - | |
| Fe₂O₃-Cu₂O-TiO₂ | NaBH₄ | - | - | [13] |
| Ag/TiO₂ | NaBH₄ (visible light) | 2 min (98% conversion) | 0.025 s⁻¹ | [14] |
| CdS Nanorods | (Photoreduction) | 14 min | 0.202 min⁻¹ | [15] |
Experimental Protocol for Catalytic Reduction:
The following is a general procedure for the catalytic reduction of 4-nitrophenol (B140041), which can be adapted for different catalysts.
-
In a typical reaction, mix 40 µL of a 0.01 M aqueous solution of 4-nitrophenol with 4 mL of deionized water and 0.01 g of the catalyst.
-
Add 6 mL of a freshly prepared 0.1 M sodium borohydride (B1222165) solution.
-
Monitor the reaction progress using a UV-Vis spectrophotometer. The disappearance of the yellow color (and the peak at ~400 nm) and the appearance of a new peak at ~300 nm indicates the formation of 4-aminophenol.[11]
Synthesis of Azo Dyes
This compound can be used as a coupling component in the synthesis of azo dyes, although the use of its reduction product, 4-aminophenol, is more common for producing diazonium salts for azo coupling.
Experimental Protocol for Azo Dye Synthesis using 4-Aminophenol:
-
Dissolve 1.20 g of 4-aminophenol in 45 cm³ of water in a conical flask and add 12 cm³ of concentrated hydrochloric acid.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of 0.70 g of sodium nitrite (B80452) in 5 cm³ of water, keeping the temperature below 10°C, to form the diazonium salt solution.
-
In a separate flask, dissolve 1.44 g of the coupling agent (e.g., naphthalen-2-ol) in a ~10% aqueous sodium hydroxide solution and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with stirring.
-
The azo dye will precipitate and can be collected by filtration.[16]
Signaling Pathways and Logical Relationships
The Baudisch reaction mechanism provides an example of a complex reaction pathway involving radical intermediates.
Caption: Proposed mechanism of the Baudisch Reaction.
Conclusion
This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of paracetamol and various dyes. The synthetic routes to this compound are well-established, and its reduction to 4-aminophenol has been extensively studied and optimized with a range of catalytic systems. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical application of this compound in their work. As with all chemical syntheses, appropriate safety precautions should be taken, especially considering the hazardous nature of this compound.
References
- 1. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | 104-91-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Baudisch reaction - Wikipedia [en.wikipedia.org]
- 8. Baudisch Reaction [drugfuture.com]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemijournal.com [chemijournal.com]
- 14. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 15. researchgate.net [researchgate.net]
- 16. cuhk.edu.hk [cuhk.edu.hk]
A Deep Dive into the Electronic Structure of 4-Nitrosophenol: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 4-nitrosophenol. We delve into the critical aspects of its tautomerism, excited-state properties, and the computational methodologies employed to investigate this fascinating molecule. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through detailed diagrams.
The Tautomeric Equilibrium: A Computational Challenge
A central feature of this compound's chemistry is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. Theoretical chemistry has been instrumental in understanding the relative stabilities of these two forms. Early ab initio studies, employing methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), have explored this equilibrium.
Table 1: Calculated Relative Energies of Nitrosophenol Tautomers (Illustrative Example based on 2-Nitrosophenol)
| Computational Method | Basis Set | Tautomer | Relative Energy (kcal/mol) | Reference |
| HF | 6-31G | 2-Nitrosophenol | 0.0 | [1] |
| o-Benzoquinone Monoxime | +10.3 | [1] | ||
| MP4/6-311G//MP2/6-31G* | 2-Nitrosophenol | 0.0 | [1] | |
| o-Benzoquinone Monoxime | +4-6 (estimated) | [1] |
Note: This table is illustrative and based on data for 2-nitrosophenol, as comprehensive data for the 4-nitroso isomer was not found in the provided search results.
The tautomeric equilibrium is also significantly influenced by the solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are employed to account for these effects. Generally, polar solvents are expected to stabilize the more polar quinone-oxime tautomer.
Unraveling the Excited States with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states and predicting the UV-Vis absorption spectra of molecules like this compound. While a comprehensive TD-DFT study focused solely on this compound is not prevalent in the searched literature, studies on a series of nitrophenols provide relevant data and methodological insights.
A study on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) performed TD-DFT calculations to simulate their absorption spectra.[3][4] These calculations help in assigning the observed experimental absorption bands to specific electronic transitions.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for 4-Nitrophenol (in 2-propanol)
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.54 | 350 | 0.35 | HOMO -> LUMO |
| S2 | 4.31 | 287 | 0.01 | HOMO-1 -> LUMO |
| S3 | 4.88 | 254 | 0.21 | HOMO-2 -> LUMO |
Source: Adapted from theoretical calculations on 4-nitrophenol. The specific functional and basis set used were not detailed in the provided search results.
The character of these electronic transitions is often analyzed by examining the molecular orbitals involved. For this compound, the lower energy transitions are typically dominated by π → π* excitations within the aromatic system and charge-transfer transitions involving the nitroso and hydroxyl groups.
Advanced Methods: The Role of CASSCF
For a more accurate description of excited states, especially in cases of near-degeneracy or significant multi-reference character, the Complete Active Space Self-Consistent Field (CASSCF) method is employed. This is often followed by a second-order perturbation theory correction (CASPT2) to account for dynamic electron correlation.
While specific CASSCF studies on this compound were not identified in the search, research on related molecules like nitrobenzene (B124822) and nitrosobenzene (B162901) provides a framework for how such a study would be approached.[5][6][7][8] The selection of the active space is a critical step in a CASSCF calculation. For aromatic compounds with a nitroso group, the active space typically includes the π and π* orbitals of the benzene (B151609) ring, as well as the lone pair and π-type orbitals of the nitroso group.
Computational Protocols
Reproducibility is a cornerstone of computational chemistry. Below are detailed methodologies that are representative of the computational studies on nitrosophenols and related molecules.
Geometry Optimization and Tautomer Stability
A typical workflow for studying the tautomeric equilibrium involves the following steps:
-
Initial Structure Generation: Build the 3D structures of both the this compound and p-benzoquinone monoxime tautomers.
-
Geometry Optimization: Perform geometry optimizations for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction is also obtained from this step.
-
Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more sophisticated methods like MP2, MP4, or coupled-cluster (e.g., CCSD(T)) with a larger basis set.
-
Relative Energy Calculation: The relative energy of the two tautomers is then calculated by taking the difference in their total energies, including the ZPVE correction.
-
Solvation Effects: To model the effect of a solvent, the geometry optimizations and energy calculations can be repeated using a continuum solvation model like PCM.
Excited State and UV-Vis Spectra Calculation
The protocol for calculating the electronic excited states and simulating the UV-Vis spectrum typically involves:
-
Ground State Optimization: Obtain the optimized ground-state geometry of the molecule using a method like DFT.
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry. This will provide the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. A sufficient number of excited states should be requested in the calculation to cover the spectral range of interest.
-
Spectrum Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are then used to simulate the UV-Vis spectrum. This is typically done by representing each transition as a Gaussian or Lorentzian function.
CASSCF/CASPT2 Protocol
A multi-reference calculation for studying excited states would generally follow these steps:
-
Initial Orbitals: Obtain initial molecular orbitals from a simpler calculation, such as Hartree-Fock.
-
Active Space Selection: Carefully select the active space, which consists of the most important orbitals for describing the electronic states of interest. This is a crucial step that requires chemical intuition. For this compound, this would likely include the π-system of the ring and the orbitals of the nitroso group.
-
CASSCF Calculation: Perform the CASSCF calculation to optimize both the molecular orbitals and the configuration interaction coefficients for the states of interest. State-averaging is often used when multiple states are being investigated.
-
CASPT2 Correction: Perform a CASPT2 calculation on top of the CASSCF wavefunction to include the effects of dynamic electron correlation, which is important for obtaining accurate energies.
Concluding Remarks
Theoretical studies provide invaluable insights into the complex electronic structure of this compound. The delicate balance of its tautomeric equilibrium and the nature of its electronic excited states can be effectively probed using a hierarchy of computational methods, from DFT and TD-DFT to the more sophisticated CASSCF/CASPT2 approaches. This guide has outlined the key theoretical concepts and computational protocols relevant to the study of this compound, providing a foundation for researchers and professionals in the fields of chemistry and drug development. Further high-level computational studies are encouraged to provide a more definitive and comprehensive quantitative picture of this important molecule's electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
4-Nitrosophenol: A Comprehensive Technical Guide on its History, Discovery, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrosophenol, a seemingly simple aromatic compound, holds a significant place in the history of organic chemistry and continues to be a molecule of interest in various scientific and industrial domains. This in-depth technical guide provides a comprehensive overview of the history and discovery of this compound, alongside a detailed exploration of its chemical and physical properties. The document elucidates key experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes complex chemical relationships through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this versatile chemical intermediate.
History and Discovery
The history of this compound is intrinsically linked to the pioneering work of the renowned German chemist Adolf von Baeyer . His investigations into the reactions of nitrous acid with aromatic compounds in the latter half of the 19th century laid the foundational groundwork for the understanding of nitroso compounds. In 1874 , von Baeyer, in collaboration with Heinrich Caro, published their seminal work in the Berichte der deutschen chemischen Gesellschaft describing the reaction of phenol (B47542) with nitrous acid, which led to the formation of this compound. This discovery was a significant advancement in the field of organic synthesis and the understanding of electrophilic aromatic substitution reactions.
Early research on this compound also highlighted its interesting tautomeric relationship with p-benzoquinone monoxime. This equilibrium, where the nitroso group and the oxime group are interconvertible, was a subject of considerable academic interest and contributed to the broader understanding of tautomerism in organic molecules.
Chemical and Physical Properties
This compound is a pale yellow to greenish-brown crystalline solid. It exhibits a fascinating tautomerism in solution, existing in equilibrium with its quinone monoxime form. This equilibrium is influenced by factors such as the solvent and pH.
Tautomerism of this compound
The tautomeric equilibrium between the phenol and quinone-oxime forms is a key characteristic of this compound. The phenol form possesses an aromatic ring, while the quinone-oxime form has a quinoidal ring structure.
Quantitative Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol |
| Appearance | Pale yellow to greenish-brown crystalline solid |
| Melting Point | 144 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone. |
| pKa | 6.48 |
| ¹H NMR (DMSO-d₆) | δ 6.63 (d, 2H), 7.66 (d, 2H), 12.5 (s, 1H, broad) ppm |
| ¹³C NMR (DMSO-d₆) | δ 115.8, 126.3, 150.2, 163.5 ppm |
| FTIR (KBr, cm⁻¹) | ~3200-2500 (O-H stretch, broad), ~1660 (C=O stretch, quinone tautomer), ~1600, 1500 (C=C aromatic stretch), ~1400 (N=O stretch), ~1250 (C-N stretch) |
| UV-Vis (Methanol) | λmax ≈ 300 nm (phenol form), λmax ≈ 390 nm (phenolate form) |
Experimental Protocols
Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis from Phenol and Sodium Nitrite (B80452)
This is the most direct and widely used method for the preparation of this compound.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 500 mL beaker, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the phenol solution with continuous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly add 10 mL of 20% sulfuric acid dropwise to the reaction mixture. The color of the solution will change to a greenish-brown, and a precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold water.
-
Recrystallize the product from hot water or a suitable organic solvent to obtain pure this compound.
Synthesis via Hydrolysis of p-Nitrosodimethylaniline
This method provides an alternative route to this compound.
Materials:
-
p-Nitrosodimethylaniline hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of p-nitrosodimethylaniline hydrochloride in 200 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1 hour. The color of the solution will change, indicating the hydrolysis of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Extract the aqueous solution with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by recrystallization.
Industrial Manufacturing Process
The industrial production of this compound is a critical step in the synthesis of various downstream products, most notably paracetamol (acetaminophen). The process is typically a scaled-up version of the laboratory synthesis from phenol and a nitrosating agent.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis. Its primary application in the pharmaceutical industry is as a key precursor in the production of paracetamol . The nitroso group is readily reduced to an amino group, which is then acetylated to yield the final active pharmaceutical ingredient.
Beyond its role in paracetamol synthesis, this compound and its derivatives are utilized in the manufacturing of dyes and as corrosion inhibitors. In a research context, it is employed in the study of reaction mechanisms and as a starting material for the synthesis of more complex molecules.
Conclusion
This compound, since its discovery by Adolf von Baeyer, has remained a compound of significant chemical interest. Its unique tautomeric nature and its role as a crucial synthetic intermediate, particularly in the pharmaceutical industry, underscore its importance. This technical guide has provided a detailed overview of its history, properties, synthesis, and industrial production, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. A thorough understanding of the chemistry of this compound is essential for its safe and efficient handling and for the development of new synthetic methodologies and applications.
An In-depth Technical Guide to the Safety and Handling of 4-Nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Nitrosophenol (CAS No. 104-91-6). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely.
Hazard Identification and Classification
This compound is a flammable solid that presents several health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1][3] This compound can cause skin sensitization and may explode upon heating or contact with acids and alkalis.[4][5][6]
GHS Classification:
Signal Word: Danger[1][3][4][7]
Hazard Statements:
Physical and Chemical Properties
This compound is a pale yellow to brown crystalline solid.[9] It is flammable and can react violently with acids and alkalis, posing a significant fire and explosion risk.[5][6]
| Property | Value |
| CAS Number | 104-91-6 |
| Molecular Formula | C6H5NO2 |
| Molecular Weight | 123.11 g/mol |
| Appearance | Pale yellow to brown powder/crystals |
| Melting Point | Decomposes at approximately 144°C[10] |
| Solubility in Water | <0.1 g/100 mL at 21 °C[5][6] |
| Vapor Pressure | 0.15 mmHg[10] |
| Flash Point | 114.6 ± 22.6 °C[6] |
Toxicological Data
The toxicological properties of this compound have not been exhaustively investigated.[7] However, available data indicates it is harmful and mutagenic. Many nitroso compounds are also considered potential carcinogens.[6]
| Metric | Value | Species | Route |
| LDLo (Lowest published lethal dose) | 250 mg/kg | Mouse | Intraperitoneal |
| LDLo (Lowest published lethal dose) | 200 mg/kg | Mouse | Parenteral |
| Oral LD50 | 220 - 620 mg/kg | Rat | Oral |
Exposure Limits
Currently, there are no established official occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound. However, Temporary Emergency Exposure Limits (TEELs) have been defined.
| Parameter | Value |
| TEEL-1 | 1.1 mg/m³ |
| TEEL-2 | 12 mg/m³ |
| TEEL-3 | 71 mg/m³ |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][9]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11]
-
Prevent the formation of dust clouds, which can form explosive mixtures with air.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][9][11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[5][9][11]
-
Incompatible with strong acids, bases, and oxidizing agents.[12]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][12]
-
Skin Protection:
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7][9][12]
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Firefighting Measures
This compound is a flammable solid and may burn explosively.[4][6]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[9][11]
-
Specific Hazards: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[5][6] It can react violently with acids and alkalis.[5][6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel from the area.[4] Wear appropriate PPE.[4] Avoid breathing dust.[4]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[4][7][11]
-
Methods for Cleaning Up:
Stability and Reactivity
-
Reactivity: Reacts violently with strong acids and bases.[9]
-
Chemical Stability: Stable under recommended storage conditions.[13] However, it can explode when heated or in contact with acids or alkalis.[5][6]
-
Possibility of Hazardous Reactions: May decompose explosively upon heating, shock, or friction.[12]
-
Conditions to Avoid: Heat, sparks, open flames, static discharge, shock, and friction.[12]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[12]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[9][12]
Experimental Protocols
Detailed, publicly available experimental protocols for the safety assessment of this compound are limited. The toxicological data presented in this guide are derived from studies reported in safety data sheets and chemical databases. Researchers planning to conduct studies with this compound should develop their own detailed risk assessments and experimental protocols based on the information provided in this guide and other relevant scientific literature on aromatic nitroso compounds. General principles for evaluating chemical hazards in a laboratory setting can be found in resources such as "Prudent Practices in the Laboratory" by the National Research Council.
Disclaimer
This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. All laboratory personnel should be thoroughly trained on the hazards of this compound and the appropriate safety procedures before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. RTECS NUMBER-SM4725000-Chemical Toxicity Database [drugfuture.com]
- 5. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound (104-91-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. 4-Nitrophenol in freshwater and marine water [waterquality.gov.au]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. epa.gov [epa.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Chemical Reactivity of 4-Nitrosophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 4-nitrosophenol, a versatile organic compound with significant applications in chemical synthesis. The document delves into its synthesis, tautomeric nature, and key reactions, including oxidation, reduction, and cycloadditions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for laboratory and research applications.
Introduction
This compound (p-nitrosophenol) is an aromatic compound characterized by a hydroxyl group and a nitroso group substituted at the para positions of a benzene (B151609) ring. It exists in a tautomeric equilibrium with its quinone monoxime form. This dual reactivity makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding its chemical behavior is crucial for its effective utilization in organic synthesis and drug development.
Physicochemical Properties
This compound is typically a pale-yellow orthorhombic crystalline solid.[1][2] It is moderately soluble in water and soluble in various organic solvents.[2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₂ | |
| Molecular Weight | 123.11 g/mol | [2] |
| Melting Point | 125-144 °C (decomposes) | [3][4] |
| pKa | 6.2 - 6.48 | [5] |
| UV max (Methanol) | 303 nm | [6] |
| Solubility in Water | <0.1 g/100 mL at 21 °C | [3] |
Table 1: Physicochemical Properties of this compound
Tautomerism
A key feature of this compound's reactivity is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. In solution and in the solid state, the equilibrium largely favors the quinonoid form.[7][8] This tautomerism is crucial as it influences the molecule's spectroscopic properties and its reactivity in various chemical transformations. The greater stability of the quinone monoxime form is attributed to the higher binding affinity of the proton to the oxime nitrogen compared to the phenolic oxygen.[9]
Caption: Tautomeric equilibrium between this compound and p-benzoquinone monoxime.
Synthesis of this compound
Nitrosation of Phenol (B47542)
A common and efficient method for the synthesis of this compound is the direct nitrosation of phenol using dinitrogen trioxide (N₂O₃).
Caption: Workflow for the synthesis of this compound via nitrosation of phenol.
Experimental Protocol: Synthesis from Phenol
This protocol is adapted from a patented procedure for the synthesis of this compound.[10]
Materials:
-
Phenol (94.11 g, 1 mol)
-
Dinitrogen trioxide (N₂O₃), liquid (600 mmol)
-
Deionized water
-
2.0 L reaction vessel
-
Stirring apparatus
-
Cooling bath (ice/water)
-
Filtration apparatus (glass filter)
-
Drying oven
Procedure:
-
Prepare a 0.5 M solution of phenol by dissolving 94.11 g of phenol in water to a final volume of 2.0 L in the reaction vessel.
-
Cool the phenol solution to 0 °C using an ice bath with continuous stirring.
-
Slowly add 600 mmol of liquid dinitrogen trioxide to the cooled phenol solution over a period of 5 hours. Maintain the temperature at 0 °C throughout the addition.
-
A brown precipitate of this compound will form.
-
After the addition is complete, isolate the precipitate by filtration through a glass filter.
-
Wash the collected solid with 200 mL of cold (0 °C) water.
-
Dry the product in an oven at 50 °C.
Expected Yield: Approximately 70 mol% (around 85.66 g).[10]
Chemical Reactivity
Reduction
This compound can be readily reduced to 4-aminophenol (B1666318), a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of paracetamol (acetaminophen).
Caption: Reduction of this compound to 4-aminophenol and subsequent acetylation to paracetamol.
Experimental Protocol: Reduction to N-acetyl-4-aminophenol
This one-pot procedure describes the reduction of this compound and subsequent acetylation to form N-acetyl-4-aminophenol (paracetamol).[10]
Materials:
-
This compound (87.8 g)
-
Methanol (B129727) (878 mL)
-
Acetic anhydride (B1165640) (Ac₂O, 2.0 equivalents)
-
5 wt% Palladium on carbon (Pd/C) (4.39 g)
-
Hydrogen (H₂) gas
-
High-pressure reaction vessel (autoclave)
-
Filtration apparatus
Procedure:
-
Dissolve 87.8 g of this compound in 878 mL of methanol to create an 11 wt% solution in the high-pressure reaction vessel.
-
To this solution, add 2.0 equivalents of acetic anhydride and 4.39 g of 5 wt% Pd/C.
-
Pressurize the vessel with hydrogen gas to 20 bar.
-
Heat the mixture to 50 °C and stir for 1 hour.
-
Monitor the reaction for complete conversion.
-
After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.
-
Remove the catalyst by filtration.
-
The resulting filtrate contains N-acetyl-4-aminophenol.
Expected Purity: >98.5% N-acetyl-4-aminophenol.[10]
Oxidation
General Experimental Protocol: Oxidation using Fremy's Salt
This is a general procedure for the oxidation of phenols to p-quinones using Fremy's salt.[6]
Materials:
-
This compound
-
Fremy's salt (potassium nitrosodisulfonate)
-
Suitable solvent (e.g., water, acetone, or a mixture)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the this compound in a suitable solvent system, which may include a buffer to maintain an appropriate pH.
-
Prepare a solution of Fremy's salt.
-
Add the Fremy's salt solution to the this compound solution with vigorous stirring. The reaction is often carried out at or below room temperature.
-
The reaction progress can be monitored by observing the disappearance of the purple color of the Fremy's radical.
-
Upon completion, the p-benzoquinone product can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by chromatography or recrystallization.
Note: The stoichiometry typically involves 2 equivalents of Fremy's salt for each equivalent of the phenol.[6]
Cycloaddition Reactions (Hetero-Diels-Alder)
The nitroso group in this compound can act as a dienophile in hetero-Diels-Alder reactions with conjugated dienes. This [4+2] cycloaddition leads to the formation of 3,6-dihydro-2H-1,2-oxazine derivatives, which are valuable heterocyclic scaffolds in organic synthesis.[11]
Caption: Hetero-Diels-Alder reaction of this compound with a conjugated diene.
General Experimental Protocol: Hetero-Diels-Alder Reaction
While a specific protocol for this compound was not found, this general procedure for the reaction of nitrosoarenes with dienes can be adapted.
Materials:
-
This compound (dienophile)
-
Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, 4 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., phenanthroline)
-
Carbon monoxide source (e.g., phenyl formate, 2.2 mmol)
-
Base (e.g., triethylamine, 0.27 mmol)
-
Solvent (e.g., toluene)
-
Pressure tube
Procedure:
-
In a pressure tube, combine the palladium catalyst, ligand, this compound, conjugated diene, carbon monoxide source, base, and solvent.
-
Seal the tube and heat the reaction mixture (e.g., to 140 °C).
-
Stir the reaction for a specified time (e.g., 6 hours).
-
After cooling, the reaction mixture can be purified by chromatography to isolate the 3,6-dihydro-2H-1,2-oxazine product.
Note: This reaction often proceeds with high regioselectivity, which is influenced by the substituents on both the diene and the nitroso compound.[11]
Spectroscopic Data
A summary of the available spectroscopic data for this compound is presented in Table 2.
| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments | Reference(s) |
| ¹H NMR | DMSO-d₆ | 13.0 (s, 1H, -OH), 7.66 (d, 2H, Ar-H), 6.63 (d, 2H, Ar-H) | |
| ¹³C NMR | DMSO-d₆ | Not explicitly assigned in the provided search results. | |
| FT-IR | KBr pellet | Key absorptions expected for O-H, N=O, and C=C (aromatic) stretching. Specific peak assignments were not detailed in the search results. |
Table 2: Spectroscopic Data for this compound
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is flammable and poses a fire and explosion risk, especially when heated or in contact with acids and alkalis.[1] It is also an irritant and a sensitizer, and many nitroso compounds are considered potential carcinogens.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound exhibits a rich and diverse chemical reactivity, primarily governed by its tautomeric equilibrium with p-benzoquinone monoxime and the presence of the reactive nitroso and hydroxyl functional groups. Its utility as a precursor in the synthesis of pharmaceuticals and dyes underscores the importance of understanding its chemical behavior. This guide has provided a detailed overview of its synthesis, key reactions, and relevant experimental protocols, offering a valuable resource for chemists in research and development. Further investigation into its cycloaddition reactions and the quantitative aspects of its oxidation would be beneficial for expanding its synthetic applications.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistris.tripod.com [chemistris.tripod.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. This compound (104-91-6) 1H NMR spectrum [chemicalbook.com]
4-Nitrosophenol: A Core Intermediate in the Synthesis of Industrial Dyes
An In-depth Technical Guide for Researchers and Chemical Professionals
Abstract: 4-Nitrosophenol, a versatile chemical intermediate, plays a pivotal role in the synthesis of several classes of dyes, most notably indophenol (B113434) and sulfur dyes. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, its critical tautomeric relationship with quinone monoxime, and detailed methodologies for its synthesis. The primary focus is on its application in dye manufacturing, elucidating the reaction mechanisms and providing experimental protocols for the synthesis of indophenol and sulfur dyes. Quantitative data is summarized for clarity, and key chemical pathways and workflows are illustrated using process diagrams to support researchers and professionals in the field of chemical synthesis and development.
Introduction to this compound
This compound (p-nitrosophenol) is an aromatic organic compound that serves as a crucial building block in the chemical industry. While it has applications in the synthesis of pharmaceuticals and other fine chemicals, its most significant role is as a precursor in the manufacture of dyes.[1] Its unique chemical structure, featuring both a hydroxyl and a nitroso group on a benzene (B151609) ring, allows it to undergo specific reactions, primarily condensations, to form intensely colored compounds. This guide delves into the technical aspects of this compound, focusing on its synthesis and its function as a key intermediate for producing commercially relevant dyes.
Chemical Properties and Tautomerism
Understanding the chemical nature of this compound is fundamental to its application in dye synthesis. The compound exists in a tautomeric equilibrium with its more stable isomer, p-benzoquinone monoxime.[2] This equilibrium is significant as the quinone-oxime form is often the reactive species in dye-forming condensation reactions.[1][2]
The inherent stability of the quinonoid form, despite the loss of aromaticity, is attributed to the greater tendency for the proton to bind more tightly to the oxime function than the phenolic hydroxyl group, which partially counterbalances the energy difference.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Nitrosophenol, Quinone monoxime, 1,4-Benzoquinone monoxime | [1] |
| CAS Number | 104-91-6 | [1] |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Appearance | Pale yellow to brown crystalline solid | [3][4] |
| Melting Point | ~126-129 °C (decomposes) | [5] |
| Tautomerism | Exists in equilibrium with p-benzoquinone monoxime | [2][5] |
Role in the Synthesis of Dyes
This compound is a key intermediate in the production of non-azo dyes, primarily through condensation reactions. Its tautomer, p-benzoquinone monoxime, readily reacts with aromatic compounds containing active hydrogen atoms, such as phenols and anilines.
Indophenol Dyes (Liebermann's Reaction)
The most prominent application of this compound is in the synthesis of indophenol dyes. This acid-catalyzed condensation reaction, known as the Liebermann nitroso reaction, involves the reaction of this compound with another phenol. [6][7][8]The resulting indophenol is a conjugated system that acts as a chromophore, exhibiting a deep blue or green color in alkaline media, which turns red upon acidification. [9][10] These dyes are historically significant and form the basis of certain pH indicators and colorants. The general reaction involves the electrophilic attack of the protonated nitroso group (or the oxime) on the electron-rich para-position of another phenol molecule.
Diagram 3: General Synthesis of Indophenol Dyes
Sulfur Dyes
This compound, along with other nitro and amino aromatic compounds, serves as a crucial intermediate for producing sulfur dyes. These dyes are complex, polymeric structures of indeterminate composition, formed by heating the aromatic intermediates with sodium polysulfides. [11][12]The resulting dyes are insoluble in water but can be applied to cellulosic fibers like cotton after reduction with sodium sulfide (B99878) to form a water-soluble "leuco" derivative. Subsequent oxidation on the fiber regenerates the insoluble dye, leading to excellent wash fastness. [12]The process, known as sulfurization or "thionation," creates complex heterocyclic structures containing disulfide bonds that act as the chromophore. [11][13]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative indophenol dye.
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory and patented procedures for the nitrosation of phenol. [14][15] Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Sodium Nitrite (B80452) (NaNO₂, 8.3 g, 0.12 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 6.5 mL, ~0.12 mol)
-
Deionized Water
-
Ice
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 9.4 g of phenol in 100 mL of water.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve 8.3 g of sodium nitrite in 40 mL of water and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution to the stirred phenol solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Prepare a dilute acid solution by slowly adding 6.5 mL of concentrated sulfuric acid to 50 g of crushed ice in a beaker.
-
Add the cold, dilute sulfuric acid dropwise from the dropping funnel to the reaction mixture over a period of 1 hour. Maintain vigorous stirring and keep the temperature strictly between 0-5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
A pale yellow or brownish precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of ice-cold water (25 mL each).
-
Dry the product in a vacuum desiccator. The expected yield is approximately 10.5 g (85%).
Protocol 2: Synthesis of Indophenol (Liebermann's Test as a Synthesis)
This protocol demonstrates the synthesis of the indophenol dye from phenol and the previously synthesized this compound.
Materials:
-
This compound (1.23 g, 0.01 mol)
-
Phenol (0.94 g, 0.01 mol)
-
Concentrated Sulfuric Acid (5 mL)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethanol
Procedure:
-
In a clean, dry test tube, add 1.23 g of this compound and 0.94 g of phenol.
-
Carefully add 2-3 drops of concentrated sulfuric acid. The mixture will turn a deep green or blue color, which then changes to a deep red or brown upon gentle warming. [6][7][8]3. Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of water. The solution will turn red.
-
Slowly add the 10% NaOH solution dropwise until the solution becomes strongly alkaline. A distinct color change to a deep blue or green will be observed, indicating the formation of the sodium salt of indophenol.
-
To isolate the dye, the resulting solution can be neutralized and the precipitate collected, though for many applications, the colored solution itself is the desired outcome. For purification, the precipitate can be recrystallized from aqueous ethanol.
Diagram 4: General Experimental Workflow for Dye Synthesis
Summary and Outlook
This compound remains a cornerstone intermediate in the dye industry, valued for its specific reactivity in forming indophenol and sulfur dyes. Its synthesis from phenol is a well-established industrial process. The critical tautomeric equilibrium with p-benzoquinone monoxime dictates its reaction pathways, primarily favoring condensation reactions over the azo-coupling routes typical for aromatic amines. The protocols and pathways detailed in this guide provide a technical foundation for laboratory synthesis and a deeper understanding of the chemical principles governing its use. Future research may focus on developing greener synthesis routes for this compound and exploring novel dye structures derived from its unique chemical properties.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Why is quinone mono oxime more stable than this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2975018A1 - Method of nitrosation of phenol - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. expertsmind.com [expertsmind.com]
- 7. In Liebermann’s nitroso reaction, change in colour of phenol occurs a - askIITians [askiitians.com]
- 8. Explain Liebermanns nitroso reaction with at least class 11 chemistry CBSE [vedantu.com]
- 9. sarthaks.com [sarthaks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US2059579A - Production of sulphur dyes - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. EP0052748A1 - Sulphur dyes, their preparation and their use - Google Patents [patents.google.com]
- 14. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 15. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
The Tautomeric Equilibrium of 4-Nitrosophenol: A Technical Guide
This in-depth technical guide explores the keto-enol tautomerism of 4-nitrosophenol, a phenomenon more accurately described as a nitrosophenol-quinone monoxime equilibrium. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and structural dynamics of this compound.
Introduction to this compound Tautomerism
This compound exists as a dynamic equilibrium between two tautomeric forms: the benzenoid (this compound) and the quinonoid (1,4-benzoquinone monoxime) structures.[1][2][3] While the nitrosophenol form preserves the aromaticity of the benzene (B151609) ring, the quinone monoxime form is often the more stable and predominant tautomer in various solvents.[1][4] This preference is a result of a delicate balance between the loss of aromatic stabilization energy and the greater stability of the oxime functional group compared to the nitroso group, as well as the higher affinity of the proton for the oxime nitrogen.[1][4]
The tautomeric equilibrium is significantly influenced by the solvent environment. The relative amounts of the two tautomers can be modulated by solvent polarity and hydrogen bonding capabilities, a common characteristic of keto-enol and other prototropic tautomerisms.[5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for characterizing and quantifying the tautomeric mixture.[2][6]
Quantitative Data on Tautomeric Equilibrium
The equilibrium between this compound and its quinone monoxime tautomer has been investigated using various methods. The following tables summarize key quantitative data available in the literature.
Table 1: Tautomeric Composition in Solution
| Solvent | % this compound | % 1,4-Benzoquinone (B44022) Monoxime | Method |
| Ether | ~30% | ~70% | UV-Vis Spectroscopy[2] |
| Dioxane | Predominantly Quinonoid | Predominantly Quinonoid | UV-Vis Spectroscopy[7] |
| Chloroform | Predominantly Quinonoid | Predominantly Quinonoid | UV-Vis Spectroscopy[7] |
| Absolute Alcohol | Predominantly Quinonoid | Predominantly Quinonoid | UV-Vis Spectroscopy[7] |
Table 2: Spectroscopic Data for Tautomer Identification
| Tautomer / Derivative | Solvent | λmax (nm) | Method |
| This compound (in mixture) | Ether | Not explicitly resolved | UV-Vis Spectroscopy[2] |
| 1,4-Benzoquinone Monoxime (in mixture) | Ether | Visible region band | UV-Vis Spectroscopy[2] |
| 4-Nitroanisole (Benzenoid form analog) | Dioxane | - | UV-Vis Spectroscopy[7] |
| Quinoneoxime methyl ether (Quinonoid form analog) | Dioxane | Similar to tautomeric mixture | UV-Vis Spectroscopy[7] |
Table 3: 1H NMR Chemical Shifts of this compound in Different Solvents
| Solvent | Frequency (MHz) | Chemical Shift (ppm) | Assignment |
| DMSO-d6 | 399.65 | 13.0, 7.66, 6.631 | A, B, C[8] |
| DMSO-d6 | 89.56 | 7.654, 6.630 | A, B[8] |
| Dioxane | 300 | 11.68, 7.725, 7.215, 6.444, 6.431 | OH(E) is broad, D(B), D(C), D(A), D(D)[8] |
Note: The broadness and solvent dependency of the OH peak are indicative of proton exchange and tautomerism.
Table 4: Acidity Constants (pKa) for Related Functional Groups
| Compound | Functional Group | pKa | Significance |
| Phenol | Phenolic Hydroxyl | 9.95[4] | Acidity of the proton on the oxygen in the nitrosophenol form. |
| Acetoxime | Oxime | 12.2[4] | Acidity of the proton on the nitrogen in the quinone monoxime form. |
The higher pKa of acetoxime suggests that the oxime function holds the proton more tightly than the phenolic hydroxyl group, contributing to the stability of the quinone monoxime tautomer.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the this compound tautomerism. The following protocols are based on standard techniques for studying tautomeric equilibria.
Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
This protocol allows for the quantification of the relative amounts of each tautomer in solution.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra for each solution at a constant temperature.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer. The aromatic protons of the nitrosophenol form will have different chemical shifts from the vinylic protons of the quinone monoxime form.
-
Integrate the signals corresponding to unique protons of each tautomer.[6]
-
Calculate the percentage of each tautomer using the integral values. For example, if a signal for the nitrosophenol form corresponds to 2 protons and a signal for the quinone monoxime form corresponds to 2 protons, the ratio of their integrals will directly give the molar ratio of the tautomers.
-
UV-Visible Spectroscopic Analysis
This method is useful for observing the tautomeric shift and can be used for quantitative analysis by comparing the spectrum of the mixture to the spectra of non-tautomerizing derivatives (e.g., the methyl ethers of both forms).[2]
-
Sample Preparation:
-
Prepare solutions of this compound in the solvent of interest (e.g., ether, dioxane).
-
Prepare solutions of the corresponding methyl ethers (4-nitrosoanisole and 1,4-benzoquinone monoxime O-methyl ether) as reference compounds for the pure benzenoid and quinonoid forms, respectively.[2]
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectra of the this compound solution and the two reference compounds over a suitable wavelength range (e.g., 230-750 nm).[2]
-
-
Data Analysis:
-
Compare the spectrum of the this compound solution to the spectra of the reference compounds.
-
The relative contributions of the two tautomers to the spectrum of the mixture can be determined by deconvolution or by comparing absorption maxima and intensities at characteristic wavelengths for each form.[2] For instance, the percentage of the quinone oxime form can be estimated by comparing the height of its characteristic absorption band in the mixture to that of its pure methyl ether derivative.[2]
-
Visualizations
The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow.
Caption: Tautomeric equilibrium between this compound and 1,4-benzoquinone monoxime.
Caption: Workflow for determining tautomer ratios using 1H NMR spectroscopy.
Conclusion
The tautomerism of this compound is a well-established equilibrium that favors the 1,4-benzoquinone monoxime form in many solvents. This preference is driven by the enhanced stability of the oxime group, which outweighs the loss of aromaticity. A thorough understanding of this equilibrium is essential for applications where the specific properties of one tautomer are desired, such as in drug design and materials science. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this important chemical phenomenon. Further research could explore the tautomeric equilibrium in a wider range of solvents and at various temperatures to fully characterize the thermodynamics of the system.
References
- 1. echemi.com [echemi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. merriam-webster.com [merriam-webster.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. This compound (104-91-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Physical and Chemical Properties of p-Nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of p-nitrosophenol. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter this compound as a synthetic intermediate or for other research purposes. The guide covers its structural characteristics, physicochemical properties, key chemical reactions including tautomerism, oxidation, and reduction, and provides insights into its synthesis and purification. While p-nitrosophenol is a valuable chemical reagent, this guide also addresses the current landscape of its known biological activity, which is primarily centered on its role as a metabolite and its toxicological profile, with limited direct application in signaling pathway modulation or as a therapeutic agent.
Introduction
p-Nitrosophenol (4-nitrosophenol) is an aromatic organic compound with the chemical formula C₆H₅NO₂. It consists of a phenol (B47542) ring substituted with a nitroso group (-NO) at the para position relative to the hydroxyl group. This compound exists in a tautomeric equilibrium with its more stable isomer, p-benzoquinone monoxime. This tautomerism is a defining characteristic and influences its chemical reactivity and physical properties.
Historically, p-nitrosophenol has been a significant intermediate in the synthesis of dyes and other organic compounds. Its chemical versatility, stemming from the reactive nitroso and hydroxyl groups, allows for a range of chemical transformations. For professionals in drug development, understanding the properties of such reactive intermediates is crucial for synthesis design, impurity profiling, and toxicological assessment.
Physical and Chemical Properties
The physical and chemical properties of p-nitrosophenol are summarized in the tables below. It is important to note that some reported values may vary due to the tautomeric equilibrium and the presence of impurities.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Appearance | Pale yellow orthorhombic needles; may appear as a black solid in impure form. | [1] |
| Melting Point | Decomposes at approximately 144 °C. Browns at 126 °C. | [1] |
| Boiling Point | 229.19 °C (rough estimate) | [2] |
| Solubility | Less than 1 mg/mL in water at 21 °C. Soluble in methanol. | [1][2] |
| Vapor Pressure | 0.15 mmHg | [1] |
| pKa | 6.48 at 25 °C | [2] |
Spectral Data
| Spectral Data | Key Features and Interpretation | Reference(s) |
| ¹H NMR | In DMSO-d₆, signals appear at approximately δ 13 (broad s, 1H, OH), δ 7.66 (d, 2H), and δ 6.63 (d, 2H), consistent with the aromatic protons. In dioxane, signals are observed at δ 11.68 (s, 1H, OH), and multiplets between δ 6.43 and δ 7.73 for the aromatic protons, indicating the complex equilibrium in solution. | [1] |
| ¹³C NMR | In DMSO-d₆, chemical shifts are observed for the aromatic carbons. Due to the tautomeric equilibrium, the exact shifts can vary depending on the solvent and temperature. | [1] |
| FT-IR | A broad band around 3325 cm⁻¹ is indicative of the O-H stretching vibration. A peak around 1590 cm⁻¹ can be attributed to the N=O stretching vibration. | [3] |
Chemical Reactivity and Key Transformations
p-Nitrosophenol is a reactive molecule, primarily due to the presence of the nitroso group and the phenolic hydroxyl group. Its key chemical transformations are central to its utility in organic synthesis.
Tautomerism
A fundamental property of p-nitrosophenol is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. In solution, the equilibrium generally favors the quinone oxime form, which is thermodynamically more stable.
Oxidation to p-Nitrophenol
p-Nitrosophenol can be oxidized to p-nitrophenol. This reaction is often carried out using nitric acid. The mechanism is complex and can be influenced by the reaction conditions, including the acidity of the medium. Studies have shown that the reaction does not proceed via a simple nitrodenitrosation mechanism[4][5].
Reduction to p-Aminophenol
The nitroso group of p-nitrosophenol can be readily reduced to an amino group, yielding p-aminophenol. This transformation is a key step in the synthesis of various compounds, including the analgesic drug paracetamol (acetaminophen). Common reducing agents include sodium borohydride (B1222165) in the presence of a catalyst, or catalytic hydrogenation.
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of p-nitrosophenol are crucial for its practical application in a laboratory setting.
Synthesis of p-Nitrosophenol from Phenol
This protocol is a general representation of the nitrosation of phenol.
Materials:
-
Phenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
Procedure:
-
Dissolve phenol in an aqueous solution of sodium hydroxide in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add sodium nitrite to the cooled solution with stirring.
-
Slowly add a pre-cooled solution of sulfuric acid or hydrochloric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Continue stirring for a specified period (e.g., 2-3 hours) while maintaining the low temperature.
-
The product, p-nitrosophenol, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.
-
Dry the product under vacuum at a low temperature (e.g., ~50 °C) to avoid decomposition[6].
Purification by Recrystallization
Crude p-nitrosophenol can be purified by recrystallization.
Solvent Selection: A suitable solvent is one in which p-nitrosophenol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Xylene has been reported as a suitable solvent for recrystallization[7].
Procedure:
-
Dissolve the crude p-nitrosophenol in a minimal amount of hot solvent (e.g., boiling xylene).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Note: Due to the thermal instability of p-nitrosophenol, care should be taken to avoid prolonged heating during recrystallization[7].
Relevance to Drug Development
The direct application of p-nitrosophenol as a therapeutic agent or a modulator of specific signaling pathways is not well-documented in publicly available literature. The primary relevance of p-nitrosophenol to drug development professionals lies in its role as:
-
A synthetic intermediate: As demonstrated, it is a precursor to p-aminophenol, which is a key building block for the synthesis of paracetamol (acetaminophen)[8].
-
A potential metabolite: Some studies indicate that p-nitrosophenol can be formed as a metabolite of certain compounds. For instance, it can be formed from the degradation of phenylhydroxylamine in aqueous solutions[9].
-
A toxicological entity: The toxicology of nitrophenols, in general, is an area of concern. While much of the research focuses on p-nitrophenol, understanding the toxicity of related compounds like p-nitrosophenol is important for safety assessments, especially if it is a potential impurity in a drug substance.
Conclusion
p-Nitrosophenol is a chemically significant molecule characterized by its tautomeric equilibrium with p-benzoquinone monoxime. Its physical and chemical properties, particularly its reactivity, make it a useful intermediate in organic synthesis, most notably in the production of p-aminophenol. This guide has provided a consolidated overview of its properties, key reactions, and general experimental protocols for its synthesis and purification.
For researchers and professionals in drug development, the primary relevance of p-nitrosophenol currently lies in its synthetic utility and its toxicological profile as a potential metabolite or impurity. There is a notable lack of comprehensive data on its direct pharmacological activities or its role in modulating specific biological signaling pathways. Future research may uncover novel biological roles for this compound, but at present, its significance in the pharmaceutical sciences is largely indirect. This guide serves as a foundational resource for understanding the fundamental chemistry of p-nitrosophenol.
References
- 1. This compound (104-91-6) 13C NMR [m.chemicalbook.com]
- 2. US3848002A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. p‐nitrophenol toxicity to and its removal by three select soil isolates of microalgae: The role of antioxidants | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Long-term p-nitrophenol exposure can disturb liver metabolic cytochrome P450 genes together with aryl hydrocarbon receptor in Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
From 4-Nitrosophenol to Pain Relief: A Technical Guide to Paracetamol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the widely used analgesic and antipyretic agent, paracetamol (acetaminophen), utilizing 4-nitrosophenol as a key precursor. This document provides a comprehensive overview of the chemical pathways, detailed experimental protocols, and quantitative data to support research, development, and process optimization in the pharmaceutical field.
Introduction
Paracetamol is a cornerstone of modern pharmacotherapy, offering effective pain and fever relief. While several synthetic routes to paracetamol exist, the pathway commencing from this compound presents a viable and chemically significant approach. This guide focuses on a two-step synthesis: the reduction of this compound to the crucial intermediate, 4-aminophenol (B1666318), followed by the acetylation of this intermediate to yield the final active pharmaceutical ingredient (API), paracetamol.
This document serves as a technical resource, providing detailed methodologies for each critical step, summarizing key quantitative data in accessible formats, and illustrating the logical and experimental workflows through clear diagrams.
Synthetic Pathway Overview
The synthesis of paracetamol from this compound is a two-stage process. The initial step involves the reduction of the nitroso group (-N=O) of this compound to an amino group (-NH2), yielding 4-aminophenol. The subsequent and final step is the acetylation of the amino group of 4-aminophenol using an acetylating agent, typically acetic anhydride (B1165640), to form the amide functional group characteristic of paracetamol.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of paracetamol from this compound.
Step 1: Reduction of this compound to 4-Aminophenol
The reduction of the nitroso group is a critical step. While various reducing agents and catalytic systems can be employed, this section details a common laboratory-scale procedure using a suitable metal catalyst.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst (e.g., Raney Nickel)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon setup)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: In a reaction flask, suspend palladium on carbon (10 wt% Pd/C, typically 1-5 mol% relative to the substrate) in a suitable solvent such as ethanol.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Substrate Addition: Add this compound to the catalyst suspension.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the system. The reaction is typically carried out at a pressure of 1-4 atmospheres.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-aminophenol.
-
Purification (if necessary): The crude 4-aminophenol can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain a product of high purity.
Step 2: Acetylation of 4-Aminophenol to Paracetamol
The final step in the synthesis is the acetylation of the amino group of 4-aminophenol.
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Water
-
Ice bath
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve 4-aminophenol in a mixture of water and a small amount of acid (e.g., hydrochloric acid) with gentle warming to facilitate dissolution.
-
Acetylation: To the warm solution, add acetic anhydride dropwise while stirring. An exothermic reaction will occur.
-
Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the purified paracetamol crystals in a desiccator or a low-temperature oven.
Metal Complexes of 4-Nitrosophenol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and potential therapeutic applications of 4-nitrosophenol-based metal complexes.
Introduction
The coordination chemistry of this compound has garnered increasing interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. As a ligand, this compound presents a fascinating case due to its tautomeric nature, existing in equilibrium between the phenol-nitroso and the quinone-oxime forms. This duality influences its coordination behavior with various metal ions, leading to the formation of complexes with diverse structural motifs and intriguing physicochemical properties. For researchers, scientists, and drug development professionals, understanding the intricacies of these metal complexes is paramount for harnessing their potential in catalysis, sensing, and, most notably, as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound metal complexes, with a focus on their potential applications in drug discovery and development.
Synthesis of this compound and its Metal Complexes
The synthesis of this compound and its subsequent complexation with metal ions can be achieved through various established methods. The choice of synthetic route often depends on the desired purity, yield, and the specific metal ion to be coordinated.
Synthesis of this compound Ligand
A common and effective method for the preparation of this compound involves the hydrolysis of p-nitrosodimethylaniline hydrochloride in a basic solution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser, gradually add 5 g of p-nitrosodimethylaniline hydrochloride to 250 g of a boiling 2.5% sodium hydroxide (B78521) solution. Allow the oily free base that separates to dissolve before each subsequent addition.
-
Reflux: Continue boiling the reaction mixture after the complete addition of the starting material until the solution turns reddish-yellow.
-
Acidification and Extraction: After cooling to room temperature, acidify the solution and extract the product with diethyl ether.
-
Isolation: Remove the ether by evaporation on a water bath. The residual this compound can be further purified by redissolving in a minimal amount of boiling water, filtering, cooling, and re-extracting with ether. Evaporation of the ether yields colorless rhombic crystals of this compound.
-
Yield: This method can achieve a theoretical yield of up to 90%.
Synthesis of Metal Complexes
The formation of metal complexes with this compound can be broadly categorized into two main approaches: direct complexation and in-situ ligand formation.
Experimental Protocol: General Procedure for Direct Complexation
-
Ligand Solution: Dissolve a stoichiometric amount of this compound in a suitable solvent, such as ethanol (B145695) or methanol.
-
Metal Salt Solution: In a separate vessel, dissolve an appropriate metal salt (e.g., copper(II) acetate, cobalt(II) chloride, nickel(II) sulfate) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation.
-
Isolation: The resulting metal complex, which often precipitates out of the solution, can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
The molar ratio of metal to ligand can be varied to potentially isolate complexes with different stoichiometries (e.g., ML, ML₂).
Physicochemical Characterization
A thorough characterization of the synthesized metal complexes is crucial to elucidate their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the this compound ligand to the metal ion. Key vibrational bands to monitor include the ν(N=O) stretching frequency of the nitroso group and the ν(O-H) stretching of the phenolic hydroxyl group. A shift in these bands upon complexation provides evidence of coordination. The tautomeric equilibrium between the nitrosophenol and quinone-monoxime forms can also be investigated through the presence of characteristic C=O and C=N stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex. The spectra of the complexes typically show intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. The position and intensity of these bands are dependent on the metal ion and the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the aromatic protons and carbons of the this compound ligand upon complexation can provide information about the coordination sites and the electronic environment of the ligand.
Structural Analysis
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. While crystal structures for simple transition metal complexes of this compound are not widely reported, studies on related compounds, such as a calcium 4-nitrophenoxide acid salt, have been conducted.
Quantitative Data of this compound and its Metal Complexes
The following tables summarize key quantitative data for this compound and representative metal complexes. Due to the limited availability of comprehensive data specifically for this compound complexes, some data for analogous compounds are included for illustrative purposes and are duly noted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Melting Point | 125 °C | |
| Appearance | Colorless rhombic crystals | |
| Solubility | Soluble in water and ether |
Table 2: Spectroscopic Data for this compound
| Technique | Wavelength/Chemical Shift | Solvent/Conditions | Reference |
| UV-Vis (λmax) | ~300 nm and ~400 nm | Aqueous solution | [2] |
| ¹H NMR (δ, ppm) | 7.66 (d), 6.63 (d) | DMSO-d₆ | [3] |
| ¹³C NMR (δ, ppm) | 163.4, 150.2, 124.5, 115.8 | DMSO-d₆ |
Table 3: Representative Stability Constants of Metal Complexes with Phenolic Ligands (Note: Data for this compound complexes are scarce; this table presents data for structurally related ligands to illustrate general trends.)
| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions | Reference |
| Cu(II) | 2-aminophenol | 7.85 | 6.80 | 37 °C, I = 0.15 M NaCl | [4] |
| Ni(II) | 2-aminophenol | 5.50 | 4.55 | 37 °C, I = 0.15 M NaCl | [4] |
| Co(II) | 2-aminophenol | 5.15 | 4.10 | 37 °C, I = 0.15 M NaCl | [4] |
| Zn(II) | 2-aminophenol | 5.60 | 4.80 | 37 °C, I = 0.15 M NaCl | [4] |
Biological Activities and Potential in Drug Development
Metal complexes, in general, exhibit a wide range of biological activities, and those derived from this compound are no exception. Their potential as therapeutic agents is an active area of research, with studies exploring their antimicrobial and anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of metal complexes is often attributed to the chelation theory, which posits that the coordination of a metal ion to a ligand can enhance the lipophilicity of the complex. This increased lipophilicity facilitates the transport of the complex across the microbial cell membrane, leading to enhanced biological activity. While specific data for this compound complexes is limited, numerous studies on copper(II), nickel(II), and zinc(II) complexes with similar N,O-donor ligands have demonstrated significant activity against a range of bacteria and fungi.[5][6]
Cytotoxic and Anticancer Activity
The development of metal-based anticancer drugs has been a major focus in medicinal chemistry since the discovery of cisplatin. Metal complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes. The cytotoxic potential of metal complexes is often evaluated using in vitro assays against various cancer cell lines, with the IC₅₀ value representing the concentration required to inhibit 50% of cell growth.
Table 4: Representative Cytotoxicity Data (IC₅₀, µM) of Related Metal Complexes (Note: This table provides examples of the cytotoxicity of other metal complexes to illustrate potential potency, as specific data for this compound complexes is not readily available.)
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Ni(Appip)]₂ | L1210 Leukemia | Potent | [7] |
| [Zn(LIA)₂] | Jurkat T cells | ~6 | [8] |
| Cu(II)-thiosemicarbazone | S. aureus | 4.2 | [9] |
| Ni(II)-thiosemicarbazone | S. aureus | 61.8 | [9] |
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of synthesis and potential biological mechanisms of action.
Experimental Workflow for Synthesis and Characterization
Generalized Signaling Pathway for Cytotoxic Metal Complexes
Many cytotoxic metal complexes are known to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Conclusion and Future Perspectives
The metal complexes of this compound represent a promising class of compounds with potential applications in various scientific disciplines. While research in this specific area is still developing, the foundational knowledge from related phenolic and nitroso-containing ligands provides a strong basis for future exploration. For drug development professionals, the tunable nature of these complexes, achieved by varying the metal ion and ancillary ligands, offers a fertile ground for designing novel therapeutic agents with enhanced efficacy and selectivity. Future research should focus on the systematic synthesis and characterization of a broader range of this compound metal complexes, coupled with comprehensive biological evaluations to elucidate their mechanisms of action and therapeutic potential. The continued investigation into these fascinating molecules holds the promise of significant advancements in both coordination chemistry and medicinal science.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic and Cytotoxic Activities of Nickel(II) Complexes of Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 5. The Antimicrobial Efficacy of Copper Complexes: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Comparative Activities of Nickel(II) and Zinc(II) Complexes of Asymmetric [NN'O] Ligands as 26S Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of 4-Nitrosophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrosophenol, also known as p-nitrosophenol, is a significant chemical intermediate in organic synthesis. It serves as a crucial precursor in the production of various compounds, including dyes, pigments, and pharmaceuticals such as paracetamol. Its synthesis involves the electrophilic substitution of a nitroso group (-NO) onto the phenol (B47542) ring, primarily at the para position. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, focusing on the nitrosation of phenol with nitrous acid generated in situ.
Principle of Synthesis
The synthesis of this compound is typically achieved through the electrophilic nitrosation of phenol. In this reaction, sodium nitrite (B80452) (NaNO₂) is treated with a strong acid, such as sulfuric acid (H₂SO₄), to generate nitrous acid (HONO) in situ. The nitrous acid is then protonated by the excess strong acid, leading to the formation of the nitrosonium ion (NO⁺), a potent electrophile. The electron-rich phenol ring, activated by the hydroxyl group, undergoes an electrophilic attack by the nitrosonium ion, predominantly at the para position due to steric hindrance at the ortho positions. Subsequent deprotonation yields this compound. The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–10°C) to prevent the decomposition of nitrous acid and minimize the formation of by-products.
Quantitative Data Summary
The following table summarizes quantitative data from various laboratory and pilot-scale synthesis protocols for this compound.
| Parameter | Method 1: In Situ Nitrous Acid[1] | Method 2: Dinitrogen Trioxide[2] | Method 3: Hydrolysis[3] |
| Primary Reactants | Phenol, Sodium Nitrite, Sulfuric Acid | Phenol, Dinitrogen Trioxide (N₂O₃) | p-Nitrosodimethylaniline HCl, NaOH |
| Reaction Temperature | 0–6°C (Phenol addition), <12°C (Reaction) | 0°C | Boiling (100°C) |
| Reaction Time | ~5 hours | 5 hours | Not specified (until solution turns reddish-yellow) |
| Reported Yield | 72–85% | 70% | 90% |
| Product Melting Point | Not specified | Not specified | 125°C |
| Key Conditions | Dropwise addition of acid to phenol/nitrite mix | Slow addition of liquid N₂O₃ to phenol solution | Gradual addition of reactant to boiling NaOH |
Detailed Experimental Protocol: Nitrosation of Phenol
This protocol details the synthesis of this compound via the direct nitrosation of phenol using sodium nitrite and sulfuric acid.
4.1 Materials and Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Standard laboratory glassware
4.2 Reagents
-
Phenol (C₆H₅OH)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Distilled water
-
Ice
4.3 Procedure
-
Preparation of Phenol Solution: In the 500 mL three-necked flask, dissolve 9.4 g (0.1 mol) of phenol in 200 mL of water.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with continuous stirring.
-
Addition of Sodium Nitrite: Once the temperature reaches 0°C, add 7.6 g (0.11 mol) of sodium nitrite to the phenol solution. Stir until the sodium nitrite is completely dissolved, ensuring the temperature does not rise above 5°C.
-
Preparation of Acid Solution: In a separate beaker, carefully prepare a dilute sulfuric acid solution by adding 6.0 mL (0.11 mol) of concentrated sulfuric acid to 50 mL of crushed ice. Allow the solution to cool.
-
Nitrosation Reaction: Transfer the cold, dilute sulfuric acid to the dropping funnel. Add the acid dropwise to the stirred phenol/nitrite mixture over approximately 1 hour. Crucially, maintain the reaction temperature below 10°C throughout the addition. [1] A greenish-brown precipitate of this compound will begin to form.
-
Reaction Completion: After the acid addition is complete, continue to stir the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Isolation of Product: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 50 mL of ice-cold water to remove any unreacted starting materials and inorganic salts.
-
Purification (Recrystallization): The crude this compound can be purified by recrystallization. Dissolve the solid in a minimum amount of hot water (around 80-90°C), filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator. The final product is typically a pale yellow to light brown crystalline solid.[1]
4.4 Safety Precautions
-
Phenol is toxic and corrosive and can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood.
-
The reaction should be performed in a well-ventilated fume hood.
-
This compound is flammable and may ignite if contaminated with acid or alkali.[1]
Diagrams and Workflows
5.1 Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of this compound Synthesis.
5.2 Experimental Workflow
The following diagram outlines the key steps in the laboratory procedure for synthesizing this compound.
Caption: Workflow for this compound Synthesis.
References
Spectrophotometric Determination of 4-Nitrosophenol in Aqueous Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrosophenol is a significant chemical intermediate and a potential metabolite of various xenobiotics. Its quantification in aqueous media is crucial for a range of applications, from environmental monitoring to pharmacological research. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in aqueous solutions.
In aqueous solutions, this compound exists in a tautomeric equilibrium with its quinone monoxime form. This equilibrium, along with the acidic nature of the phenolic hydroxyl group, results in a pH-dependent UV-Vis absorption spectrum. The pKa of this compound is approximately 6.2 to 6.5.[1] Consequently, at pH values below its pKa, the undissociated form predominates, while at pH values above the pKa, the deprotonated 4-nitrosophenolate ion is the major species. These two forms have distinct absorption maxima, a property that is leveraged for its spectrophotometric quantification.
This protocol outlines the determination of this compound by measuring its absorbance in both acidic and alkaline conditions. For comparative purposes, a well-established protocol for the determination of the related compound, 4-nitrophenol (B140041), is also provided.
Principle of the Method
The spectrophotometric determination of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound can be determined by measuring its absorbance at a specific wavelength, which is dependent on the pH of the solution.
-
In acidic solution (pH < 5): The undissociated this compound exhibits a broad absorption maximum around 300 nm.[2]
-
In alkaline solution (pH > 8): The deprotonated 4-nitrosophenolate ion shows a strong absorption maximum at approximately 395-400 nm.[1][2]
The significant shift in the absorption maximum upon deprotonation allows for sensitive and selective quantification. Isosbestic points, where the molar absorptivity of the acidic and basic forms are equal, have been observed at approximately 262 nm and 345 nm.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric analysis of this compound and, for comparison, 4-nitrophenol.
Table 1: Spectrophotometric Data for this compound in Aqueous Solution
| Parameter | Value | Conditions |
| pKa | 6.2 - 6.5 | Aqueous solution, 25 °C |
| λmax (Acidic) | ~300 nm | pH 3.3 |
| λmax (Alkaline) | ~395 - 400 nm | pH > 8 |
| Isosbestic Points | ~262 nm and ~345 nm | pH 3.3 - 10.4 |
| Molar Absorptivity (ε) | To be determined experimentally in an aqueous buffer | - |
| Molar Absorptivity (ε) in Methanol | ~12,303 L·mol⁻¹·cm⁻¹ | At 303 nm |
Table 2: Spectrophotometric Data for 4-Nitrophenol in Aqueous Solution
| Parameter | Value | Conditions |
| pKa | 7.15 | Aqueous solution, 25 °C[3] |
| λmax (Acidic) | ~317 nm | Neutral/acidic pH |
| λmax (Alkaline) | 401 - 405 nm | Alkaline pH (e.g., 10 mM NaOH)[3][4] |
| Molar Absorptivity (ε) | 18,380 ± 90 L·mol⁻¹·cm⁻¹ | 10 mM NaOH, 25 °C, at 401 nm[4] |
| Isosbestic Point | 348 nm | - |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound
This protocol describes the procedure for creating a standard curve and quantifying this compound in an unknown aqueous sample.
1. Materials and Reagents:
-
This compound (high purity)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mM): Accurately weigh a suitable amount of this compound (molar mass: 123.11 g/mol ) and dissolve it in a small amount of deionized water. Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water. Note: this compound can be unstable; prepare fresh solutions daily and protect from light.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM) by diluting the stock solution with the 0.1 M phosphate buffer (pH 8.0).
3. Spectrophotometric Measurement and Generation of Standard Curve:
-
Set the spectrophotometer to scan a wavelength range of 250-500 nm.
-
Use the 0.1 M phosphate buffer (pH 8.0) as the blank.
-
Measure the absorbance of each working standard solution at the λmax of the 4-nitrosophenolate ion (~395-400 nm).
-
Plot a graph of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The slope (m) of the line represents the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.
4. Quantification of this compound in an Unknown Sample:
-
Dilute the unknown sample with the 0.1 M phosphate buffer (pH 8.0) to ensure the absorbance falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted unknown sample at the same wavelength used for the standard curve.
-
Calculate the concentration of this compound in the diluted sample using the equation from the standard curve.
-
Account for the dilution factor to determine the concentration in the original, undiluted sample.
Protocol 2: Comparative Determination of 4-Nitrophenol
This protocol is provided as a well-established method for a similar compound.
1. Materials and Reagents:
-
4-Nitrophenol (high purity)
-
Deionized water
-
Sodium hydroxide (NaOH), 0.1 M
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mM): Accurately weigh 13.91 mg of 4-nitrophenol (molar mass: 139.11 g/mol ) and dissolve it in deionized water in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5 µM, 10 µM, 20 µM, 30 µM, 40 µM) by diluting the stock solution with 0.1 M NaOH.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to a fixed wavelength of 401 nm.
-
Use 0.1 M NaOH as the blank.
-
Measure the absorbance of each working standard solution.
-
Plot a standard curve of absorbance versus concentration.
-
Determine the concentration of an unknown sample prepared in 0.1 M NaOH by measuring its absorbance and using the standard curve.
Visualizations
References
Application Note: HPLC Method for the Quantification of 4-Nitrosophenol
Introduction
4-Nitrosophenol is an organic compound with applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the separation, identification, and quantification of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Principle of the Method
The separation is achieved using an RP-HPLC system. In this method, the analyte, this compound, is partitioned between a polar mobile phase and a nonpolar stationary phase (e.g., C18).[4] The compound is introduced into the HPLC system, and as it travels through the column, it is separated from other components in the sample matrix based on its hydrophobicity. The concentration of this compound is determined by measuring its absorbance using a UV-Vis detector set at an optimal wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.[3]
Experimental Protocols
Materials and Apparatus
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 µL[3] |
| Detection | UV at 300 nm |
| Column Temp. | 30 °C[3] |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: 4-Nitrophenol (B140041), a structurally similar compound, exhibits a significant UV absorbance peak around 317-320 nm.[7][8][9] The related 4-aminophenol (B1666318) shows a peak at 300 nm.[10] A wavelength of 300 nm is chosen as a robust starting point for sensitive detection of the nitroso-aromatic chromophore.
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix.
-
Add 400 mL of acetonitrile.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase.[3]
-
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.[11]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3][12]
System Equilibration and Calibration
-
Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared working standards in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis on the data points. The correlation coefficient (R²) should be ≥ 0.999.
Sample Analysis
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Integrate the peak area of the identified peak.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.
Data Presentation
The performance of the method is summarized in the table below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Retention Time (RT) | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL[6] |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Tailing Factor | 0.9 - 1.5 |
Visualizations
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. nacalai.com [nacalai.com]
Application Notes and Protocols for the Use of 4-Nitrosophenol Derivatives as Chromogenic Reagents in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-nitrophenol (B140041) (pNP) are widely utilized as versatile chromogenic substrates in a variety of enzyme assays. The underlying principle of these assays is the enzymatic hydrolysis of a colorless p-nitrophenyl-conjugated substrate. This reaction liberates p-nitrophenol, which, at a pH above its pKa of approximately 7.1, exists predominantly as the p-nitrophenolate anion. This anion exhibits a distinct yellow color with strong absorbance at wavelengths between 400 and 410 nm.[1][2][3] The rate of color formation is directly proportional to the enzymatic activity, providing a simple, sensitive, and often continuous method for monitoring enzyme kinetics, screening for inhibitors, and characterizing enzyme function.[2][4] This makes pNP-based assays a valuable tool in basic research, diagnostics, and drug development.[1][5]
Principle of the Assay
The enzymatic reaction using a p-nitrophenyl-based substrate can be summarized as follows:
A colorless p-nitrophenyl-substrate is cleaved by a specific enzyme, resulting in the release of the product of interest and p-nitrophenol. In an alkaline environment, the liberated p-nitrophenol is deprotonated to form the yellow p-nitrophenolate ion, which can be quantified spectrophotometrically.[4]
Signaling Pathway and Reaction Mechanism
Applications in Enzyme Assays
A wide array of enzymes can be assayed using specifically designed p-nitrophenyl substrates. The choice of the conjugated group determines the specificity of the substrate for a particular enzyme or class of enzymes.
| Enzyme Class | Specific Enzyme Examples | p-Nitrophenyl Substrate Example |
| Proteases | Chymotrypsin (B1334515), Subtilisin, Elastase | O-(4-Nitrophenyl)-L-serine[1] |
| Glycosidases | α-Glucosidase, β-D-Glucuronidase, β-D-Galactosidase, N-acetyl-β-D-glucosaminidase | 4-Nitrophenyl α-D-glucopyranoside[2] |
| Phosphatases | Alkaline Phosphatase, Acid Phosphatase | 4-Nitrophenyl phosphate (B84403) (pNPP)[3] |
| Sulfatases | Arylsulfatase | 4-Nitrophenyl sulfate |
| Esterases | Carbonic Anhydrase | 4-Nitrophenyl acetate[3] |
Experimental Protocols
Below are generalized and specific protocols for performing enzyme assays using p-nitrophenyl-based substrates.
General Experimental Workflow
Protocol 1: Assay for α-Glucosidase Activity
This protocol details the determination of α-glucosidase activity using 4-nitrophenyl α-D-glucopyranoside (pNPG).[2]
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.8
-
Substrate Stock Solution: 10 mM pNPG in assay buffer (can be prepared in methanol (B129727) or DMSO if solubility is an issue, keeping the final solvent concentration low)[2]
-
Enzyme Solution: α-glucosidase in assay buffer
-
Stopping Reagent (for endpoint assays): 1 M Sodium Carbonate or Sodium Hydroxide
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. For determining kinetic parameters, create a series of substrate dilutions in the assay buffer.[2]
-
Assay Setup:
-
Reaction Initiation:
-
Start the reaction by adding 25 µL of the enzyme solution to each well.
-
-
Absorbance Measurement (Kinetic Assay):
-
Immediately place the plate in a microplate reader pre-heated to the assay temperature.
-
Measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.[2]
-
-
Absorbance Measurement (Endpoint Assay):
-
Incubate the reaction for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of the stopping reagent.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for the kinetic assay.
-
For endpoint assays, subtract the absorbance of the blank from the sample readings.
-
To determine Km and Vmax, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.[1]
-
Protocol 2: Assay for Serine Protease (Chymotrypsin) Activity
This protocol is adapted for the assay of serine proteases like chymotrypsin using O-(4-Nitrophenyl)-L-serine.[1]
Materials:
-
Assay Buffer: e.g., Tris-HCl or phosphate buffer, pH 8.0
-
Substrate Stock Solution: 100 mM O-(4-Nitrophenyl)-L-serine in DMSO
-
Enzyme Stock Solution: Chymotrypsin in a suitable buffer (e.g., 1 mM HCl for stability)[1]
-
96-well UV-transparent microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions. The final DMSO concentration in the assay should be kept low (typically below 5% v/v) to avoid affecting enzyme activity.[1]
-
Assay Setup:
-
In each well or cuvette, add the appropriate volume of assay buffer.
-
Add the substrate stock solution to achieve the desired final concentrations.
-
Equilibrate the substrate solution to the assay temperature (e.g., 25°C or 37°C).[1]
-
-
Reaction Initiation:
-
Add a small volume of the enzyme solution to the substrate mixture to start the reaction. Mix gently but thoroughly.[1]
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 400 nm over time.[1]
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the initial linear phase of the reaction.
-
For detailed kinetic analysis, a biphasic kinetic profile may be observed, corresponding to an initial "burst" of p-nitrophenol release followed by a slower steady-state phase.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for p-nitrophenol-based assays.
| Parameter | Value/Range | Notes |
| Wavelength of Max Absorbance (λmax) | 400 - 410 nm | For the p-nitrophenolate anion.[1][2] |
| pH for Color Development | > 7.1 | Above the pKa of p-nitrophenol.[1][3] For complete ionization, pH > 9.2 is recommended.[3] |
| Molar Extinction Coefficient (ε) of p-nitrophenolate | ~18,300 - 18,400 M⁻¹cm⁻¹ | In strong alkali.[3] |
| Isosbestic Point | 348 nm | Wavelength where p-nitrophenol and p-nitrophenolate have the same molar absorptivity.[3] |
| Typical Assay Temperature | 25°C - 37°C | Enzyme dependent.[1][6] |
| Typical Incubation Time | 10 - 60 minutes | Varies with enzyme activity and substrate concentration.[2][7] |
| Substrate Concentration Range for Kinetics | 0.1 x Km to 10 x Km | To accurately determine Michaelis-Menten parameters.[4] |
Considerations and Troubleshooting
-
pH Optimization: The assay pH must be a compromise between the optimal pH for enzyme activity and the pH required for color development. For enzymes with an acidic pH optimum, it is necessary to stop the reaction with a strong base to raise the pH and allow for accurate colorimetric measurement.[3]
-
Substrate Solubility: Some p-nitrophenyl substrates have limited aqueous solubility and may require the use of organic co-solvents like DMSO or methanol. It is crucial to ensure that the final concentration of the organic solvent does not inhibit enzyme activity.[2]
-
Spontaneous Hydrolysis: At high pH and temperature, some p-nitrophenyl substrates may undergo spontaneous hydrolysis. It is important to run appropriate blanks (substrate without enzyme) to correct for any non-enzymatic substrate degradation.
-
Standard Curve: For accurate quantification of the released p-nitrophenol, it is recommended to prepare a standard curve using known concentrations of p-nitrophenol under the same final assay conditions (including the stopping reagent).[6]
-
Linear Range: Ensure that the measured absorbance falls within the linear range of the spectrophotometer and the p-nitrophenol standard curve.[6]
Conclusion
The use of 4-nitrophenol derivatives as chromogenic substrates offers a robust, sensitive, and widely applicable method for the assay of a diverse range of enzymes. The simplicity of the colorimetric readout, combined with the ability to perform continuous monitoring, makes these assays highly suitable for high-throughput screening in drug discovery, as well as for detailed kinetic characterization of enzymes in academic and industrial research settings. Careful consideration of experimental parameters, particularly pH and substrate concentration, is essential for obtaining accurate and reproducible results.
References
Application of 4-Nitrosophenol and its Analogs in Heavy Metal Ion Detection: A Detailed Guide for Researchers
Introduction
4-Nitrosophenol and its isomers are versatile organic compounds that have found applications in various chemical syntheses. A significant feature of these molecules is their ability to act as chelating agents, forming colored complexes with metal ions. This property has been historically exploited for the qualitative and quantitative determination of heavy metals. While detailed, modern application notes for this compound in heavy metal detection are not extensively documented in recent literature, the principles of its application can be understood through the study of its isomers and closely related compounds. This document provides detailed application notes and protocols for the detection of heavy metal ions using analogs of this compound, specifically focusing on spectrophotometric and electrochemical methods for the determination of cobalt(II). The methodologies presented for o-nitrosophenol (B15183410) and 4-nitro-2-hydroxythiophenol serve as a strong foundational reference for developing detection assays using this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the detection of Cobalt(II) using spectrophotometric and electrochemical methods with this compound analogs.
Table 1: Spectrophotometric Determination of Cobalt(II) using 4-Nitro-2-hydroxythiophenol
| Parameter | Value | Reference |
| Molar Ratio (Co:HNTP:DPG) | 1:2:2 | [1] |
| Wavelength (λmax) | 560 nm | [1] |
| pH for Optimal Extraction | 4.1 - 5.6 | [2] |
| Linear Range | 0.05 - 3.2 µg/mL | [2] |
| Molar Absorptivity (ε) | (2.56-3.15) x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
Table 2: Electrochemical Determination of Cobalt(II) using o-Nitrosophenol
| Parameter | Value | Reference |
| Technique | Cyclic Voltammetry | [3] |
| Supporting Electrolyte | 0.1 M Acetate (B1210297) Buffer (pH 5.1) | [3] |
| o-Nitrosophenol Concentration | 2.0 μM | [3] |
| Accumulation Time | 10 s | [3] |
| Linear Range | 0.040–0.160 μM | [3] |
| Limit of Detection (LOD) | 0.010 μM | [3] |
| Limit of Quantification (LOQ) | 0.034 μM | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chelation mechanism and the general experimental workflows for the detection of heavy metal ions using this compound and its analogs.
Experimental Protocols
Protocol 1: Extraction-Spectrophotometric Determination of Cobalt(II) in Steel Samples
This protocol is adapted from a method using 4-Nitro-2-hydroxythiophenol (HNTP) and diphenylguanidine (DPG) for the determination of Cobalt(II).[1]
A. Reagents and Solutions
-
Cobalt(II) Stock Solution (1 mg/mL): Prepare by dissolving an appropriate amount of CoSO₄·7H₂O in distilled water containing 2 mL of concentrated H₂SO₄ per liter. Standardize the solution gravimetrically.[2]
-
4-Nitro-2-hydroxythiophenol (HNTP) Solution (0.01 M): Prepare by dissolving the appropriate amount of HNTP in a suitable organic solvent like chloroform.
-
Diphenylguanidine (DPG) Solution (0.01 M): Prepare by dissolving the appropriate amount of DPG in chloroform.
-
Hydrochloric Acid (1 M): For pH adjustment.
-
Sulfuric Acid (1:1): For sample dissolution.
-
Nitric Acid (concentrated): For oxidation.
-
Tartaric Acid (15%): To mask interfering ions.
-
Hydroxylamine (B1172632) Solution (10%)
-
Ascorbic Acid (3%)
B. Sample Preparation (Steel Sample)
-
Weigh accurately 0.2 g of the steel sample and dissolve it in 20 mL of H₂SO₄ (1:1).[1][2]
-
Add a few drops of concentrated nitric acid to oxidize the solution and evaporate twice to SO₃ vapors.[1][2]
-
Dissolve the precipitated salt in 20 mL of 15% tartaric acid with heating.[1][2]
-
Cool the solution and dilute to 100 mL in a volumetric flask with distilled water.
-
Stir the solution and filter.
C. Measurement Procedure
-
Pipette a 5 mL aliquot of the prepared sample solution into a separatory funnel.
-
Add 1 mL of 10% hydroxylamine solution and 1 mL of 3% ascorbic acid.[2]
-
Add 2.2 mL of 0.01 M HNTP solution and 2.5 mL of 0.01 M DPG solution into the separatory funnel.[1]
-
Adjust the pH of the aqueous phase to the optimal range (e.g., using 1M HCl).
-
Add distilled water to bring the aqueous phase volume to 20 mL.
-
The volume of the organic phase (chloroform) should be 5 mL.
-
Shake the funnel vigorously to extract the cobalt complex into the organic phase.
-
Allow the phases to separate and collect the organic phase.
-
Measure the absorbance of the organic phase at 560 nm using a spectrophotometer against a reagent blank.[1]
D. Calibration Curve
-
Prepare a series of standard Cobalt(II) solutions with concentrations ranging from 0.1 to 1.0 mL of the stock solution (or a diluted standard) in calibrated test tubes.[1]
-
Follow the measurement procedure (steps C3-C9) for each standard.
-
Plot the absorbance values against the corresponding Cobalt(II) concentrations to construct a calibration curve.
-
Determine the concentration of Cobalt(II) in the steel sample by interpolating its absorbance on the calibration curve.
Protocol 2: Cyclic Voltammetric Determination of Cobalt(II) using o-Nitrosophenol
This protocol is based on the electrochemical detection of Cobalt(II) using o-nitrosophenol.[3]
A. Reagents and Solutions
-
Cobalt(II) Standard Solutions: Prepare a series of standard solutions of Co(II) in the concentration range of 0.040–0.160 μM.[3]
-
o-Nitrosophenol Solution (2.0 μM): Prepare a fresh solution of o-nitrosophenol in distilled water.[3]
-
Acetate Buffer (0.1 M, pH 5.1): Prepare by mixing appropriate volumes of 1 N acetic acid and 1 N sodium hydroxide (B78521) and adjusting the pH to 5.1.[3]
B. Instrumentation and Electrodes
-
A standard three-electrode system with a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the auxiliary electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
A potentiostat capable of performing cyclic voltammetry.
C. Measurement Procedure
-
Prepare the electrochemical cell containing 22.94 mL of distilled water, 2.0 mL of 0.1 M acetate buffer (pH 5.1), and 2.0 μM of o-nitrosophenol. The total volume of the solution should be 25 mL.[3]
-
Add a known concentration of the Co(II) standard solution (e.g., to achieve a final concentration of 0.040 μM).[3]
-
Apply a deposition potential of 50 mV for an accumulation time of 10 seconds with stirring.[3]
-
Stop the stirring and allow the solution to become quiescent.
-
Record the cyclic voltammogram by scanning the potential from a suitable initial potential to a final potential (e.g., 40 mV to 500 mV) at a specific scan rate (e.g., 5-11 mV/s).[3]
-
The anodic peak current will be proportional to the concentration of the Co(II)–o-nitrosophenol complex.
D. Calibration and Sample Analysis
-
Perform the measurement procedure (steps C1-C6) for a series of Co(II) standard solutions within the linear range (0.040–0.160 μM).[3]
-
Construct a calibration curve by plotting the anodic peak current against the Co(II) concentration. The relationship should be linear (R² > 0.98).[3]
-
For unknown samples, prepare the sample solution and perform the measurement under the same optimized conditions.
-
Determine the Co(II) concentration in the unknown sample using the calibration curve.
Concluding Remarks
The protocols detailed above for this compound analogs provide robust methodologies for the detection of heavy metal ions. Researchers can adapt these procedures for use with this compound, with the expectation of similar chelation and detection principles. It is important to note that optimization of experimental parameters such as pH, reagent concentration, and measurement wavelength or potential will be necessary to achieve the best performance for a specific metal ion and sample matrix when using this compound. The highly colored nature of metal-nitrosophenolato complexes suggests that spectrophotometric methods are a promising avenue for simple and cost-effective analysis.[4][5] Similarly, the electrochemical activity of these complexes allows for sensitive determination using voltammetric techniques. Further research into the specific applications of this compound in this field would be beneficial to expand the repertoire of analytical reagents for heavy metal monitoring.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]
- 3. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using o-Nitrosophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitrosophenol as a Probe for Reactive Nitrogen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive nitrogen species (RNS) are a family of molecules derived from nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) that play crucial roles in a variety of physiological and pathological processes. Their multifaceted roles in cell signaling, immune response, and pathophysiology have made their detection and quantification a key area of research. This document provides detailed application notes and protocols for the use of 4-nitrosophenol as a straightforward and effective probe for the detection of specific RNS, particularly peroxynitrite (ONOO⁻).
The method is based on the principle that phenol (B47542) reacts with certain RNS to produce this compound, a colored compound that can be readily quantified using spectrophotometry or high-performance liquid chromatography (HPLC). This reaction is particularly efficient with peroxynitrite, making phenol a useful probe for this highly reactive and damaging RNS.
Principle of Detection
Phenol serves as a trapping agent for specific reactive nitrogen species, leading to the formation of this compound. The primary RNS detected by this method is peroxynitrite (ONOO⁻). The reaction involves the nitrosation of the phenol ring at the para position. The resulting product, this compound, exhibits a distinct absorbance spectrum, allowing for its quantification.
The reaction is pH-dependent, with the yield of this compound increasing significantly at alkaline pH.[1][2] This is attributed to the fact that the phenolate (B1203915) ion, which is more prevalent at higher pH, is the species that reacts with an activated nitrosating species derived from peroxynitrite.[1][2]
Reactivity with Different RNS
While phenol is most notably used as a probe for peroxynitrite, its reactivity with other RNS is less pronounced under physiological conditions.
-
Peroxynitrite (ONOO⁻): Phenol readily reacts with peroxynitrite, especially at alkaline pH, to form this compound as a major product.[1][2] This makes it a suitable probe for detecting peroxynitrite-mediated nitrosation.
-
Nitric Oxide (•NO): Direct reaction of nitric oxide with phenol to form this compound is not a significant pathway under normal biological conditions.
-
Nitrogen Dioxide (•NO₂): In the gas phase, the reaction of phenol with NO₃ radicals has been shown to yield primarily 2-nitrophenol.[3] In aqueous solutions, phenoxy radicals can react with nitrogen dioxide.[4]
Due to its preferential reactivity with peroxynitrite, the phenol-to-4-nitrosophenol conversion serves as a selective assay for this particular RNS.
Quantitative Data
The following tables summarize key quantitative data for the use of this compound as an RNS probe.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | N/A |
| Molecular Weight | 123.11 g/mol | N/A |
| pKa | 6.2 - 6.3 | [5][6] |
| Wavelength of Maximum Absorbance (λmax) of 4-nitrosophenolate ion | 395 - 400 nm | [5][7] |
Table 2: Reaction Conditions for Peroxynitrite Detection using Phenol
| Parameter | Recommended Condition | Reference |
| pH | ≥ 8.0 (dominant product formation) | [1][2][6] |
| Phenol Concentration | 2 mM (typical) | [6][7] |
| Peroxynitrite Concentration | 0.1 - 2.0 mM (for calibration) | [7] |
| Buffer | 0.1 M Phosphate Buffer | [6] |
| Temperature | 25 °C | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Peroxynitrite
This protocol describes the use of a spectrophotometer to quantify peroxynitrite by measuring the formation of this compound.
Materials:
-
Phenol solution (e.g., 20 mM stock in water)
-
Peroxynitrite solution (concentration determined spectrophotometrically at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹)
-
0.5 M Phosphate buffer (pH 8.0, 9.0, 10.0)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a suitable reaction vessel, prepare the reaction mixture by adding the following in order:
-
Phosphate buffer (to a final concentration of 0.1 M)
-
Deionized water to bring the final volume to 1 mL
-
Phenol solution (to a final concentration of 2 mM)
-
-
Initiate Reaction: Add a known concentration of peroxynitrite (e.g., to a final concentration of 100 µM) to the reaction mixture. Mix gently by inverting the tube.
-
Incubation: Incubate the reaction mixture at room temperature (25 °C) for a sufficient time to allow for the complete decomposition of peroxynitrite (typically 15-30 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the 4-nitrosophenolate ion (around 395-400 nm). Use a reaction mixture without peroxynitrite as a blank.
-
Quantification: Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound at the specific pH (to be determined by a standard curve), c is the concentration, and l is the path length of the cuvette. A standard curve of known concentrations of this compound should be prepared to accurately determine the molar extinction coefficient under the experimental conditions.
Protocol 2: HPLC-based Quantification of this compound
This protocol provides a more sensitive and specific method for the quantification of this compound using reverse-phase HPLC.
Materials:
-
Reagents from Protocol 1
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with an acidic modifier like phosphoric acid or formic acid for MS compatibility). A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.[8]
-
This compound standard for calibration
Procedure:
-
Reaction: Perform the reaction as described in Protocol 1 (steps 1-3).
-
Sample Preparation: After incubation, filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Inject a suitable volume of the filtered sample (e.g., 20 µL) onto the HPLC system.
-
Elute the compounds using an appropriate gradient program. For example, a linear gradient of 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Set the UV-Vis detector to monitor the absorbance at the λmax of this compound (around 300-400 nm, depending on the mobile phase pH).
-
-
Quantification:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated using known concentrations of the this compound standard.
-
Visualizations
Signaling Pathway Involving Reactive Nitrogen Species
Caption: RNS signaling pathway and the point of intervention for the this compound probe.
Experimental Workflow for RNS Detection
Caption: Workflow for the detection of RNS using the this compound probe.
Chemical Reaction of Phenol with Peroxynitrite
References
- 1. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-phase reaction of phenol with NO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Synthesis of 4-Aminophenol via Catalytic Reduction of 4-Nitrosophenol Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 4-aminophenol (B1666318) through the catalytic reduction of 4-nitrophenol (B140041), a reaction that proceeds via a crucial 4-nitrosophenol intermediate.[1][2] 4-Aminophenol is a vital intermediate in the pharmaceutical industry, most notably for the synthesis of paracetamol (acetaminophen).[3] The protocols outlined herein focus on the widely studied model reaction using sodium borohydride (B1222165) (NaBH₄) as a reducing agent and various metallic nanoparticles as catalysts.[4] Methodologies for reaction monitoring via UV-Vis spectrophotometry and final product analysis are included. Quantitative data from various catalytic systems are summarized for comparative purposes.
Reaction Pathway and Mechanism
The reduction of 4-nitrophenol to 4-aminophenol is not a direct conversion but involves stable intermediates, including this compound.[1] The reaction is typically conducted in an aqueous solution. The addition of a strong reducing agent like sodium borohydride (NaBH₄) first deprotonates the 4-nitrophenol to form the 4-nitrophenolate (B89219) ion, resulting in a distinct yellow color and a UV-Vis absorption peak around 400 nm.[5] In the presence of a suitable catalyst, the nitro group is then reduced to an amino group, passing through the this compound and 4-hydroxylaminophenol intermediates.[6] The catalyst, often metal nanoparticles, facilitates the electron transfer from the borohydride donor to the nitro compound.[7] The overall progress of the reaction can be monitored by the decrease in absorbance at 400 nm and the appearance of a new peak for 4-aminophenol at approximately 300 nm.[6][8]
Caption: Chemical pathway for the reduction of 4-nitrophenol.
Experimental Protocols
The following protocols describe a general method for the synthesis and analysis of 4-aminophenol.
Protocol 1: Catalytic Reduction of 4-Nitrophenol
This protocol details a standard laboratory procedure for the catalytic reduction using a nanoparticle catalyst and monitoring via UV-Vis spectrophotometry.[5][9]
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Metallic nanoparticle catalyst suspension (e.g., Au, Ag, Cu, Pd)[4]
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Reaction Setup:
-
Initiation and Monitoring:
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial spectrum (time t=0). The primary absorbance peak should be at ~400 nm.
-
Add a small, predetermined amount of the catalyst (e.g., 5 mg of solid catalyst or a specific volume of a colloidal solution) to the cuvette.[10]
-
Immediately begin recording UV-Vis spectra at regular intervals (e.g., every 30-60 seconds).
-
Continue monitoring until the peak at 400 nm disappears and the yellow color fades, indicating the complete conversion to 4-aminophenol.
-
Protocol 2: Product Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final 4-aminophenol product.[3]
Instrumentation & Conditions:
-
Column: Primesep 100 mixed-mode stationary phase column.[3]
-
Mobile Phase: A simple isocratic mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) buffer.[3]
-
Detection: UV at 275 nm.[3]
-
Sample Preparation: Dilute a sample of the final reaction mixture in the mobile phase before injection.
Data Presentation
The efficiency of the catalytic reduction can vary significantly based on the catalyst used. The table below summarizes performance data from various studies.
| Catalyst System | Reducing Agent | Apparent Rate Constant (k_app) | Reaction Time | Conversion/Yield | Reference(s) |
| CuFe₅O₈ (calcined at 600 °C) | NaBH₄ | 0.25 min⁻¹ | < 9 min | ~100% | [10] |
| Pd Nanoparticles (in microreactor) | NaBH₄ | 1.076 s⁻¹ | N/A | N/A | [7] |
| eHA@α-Ni(OH)₂-B | NaBH₄ | 1.458 × 10⁻² s⁻¹ | N/A | 99% (after 11 cycles) | [11] |
| Pd-Cu@Noria-GO | NaBH₄ | 0.225 min⁻¹ | N/A | 95% | [12] |
| Natural Fe₂O₃ | NaBH₄ | N/A | 4 min | 99% | [10] |
Workflow Visualization
The general experimental process can be visualized as a logical workflow from preparation to analysis.
Caption: General experimental workflow for 4-aminophenol synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of 4-Nitrosophenol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 4-Nitrosophenol using the recrystallization technique. This compound is a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals. Its purity is crucial for subsequent reactions. This protocol outlines the necessary steps, safety precautions, and expected outcomes for achieving high-purity this compound.
Introduction
This compound (C₆H₅NO₂) is a pale yellow crystalline solid that serves as a key building block in various chemical syntheses.[1][2] Impurities in the starting material can lead to undesirable side products and lower yields in subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. This protocol details the recrystallization of this compound, with a focus on safety and achieving high purity.
Safety Precautions
Extreme caution must be exercised when handling this compound due to its hazardous nature.
-
Explosion and Fire Hazard: this compound is a flammable solid and can react violently and potentially explode when heated or in contact with acids and alkalis.[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[6] Contamination with acids or alkalis may cause ignition.[4]
-
Health Hazards: It is harmful if swallowed and can cause skin irritation and sensitization.[4] It is also a suspected mutagen.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[7] Do not eat, drink, or smoke when using this product.[4]
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, xylene, or diethyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on available data, several solvents can be considered for the recrystallization of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Moderately soluble; solubility increases with heat. | [1] |
| Xylene | Forms yellow crystals from this solvent. | [5] |
| Diethyl Ether | Forms yellow crystals from this solvent. | [5] |
| Ethanol | Soluble. | [8] |
| Acetone | Soluble. | [8] |
| Benzene | Soluble in hot benzene. | [1] |
| Dilute Alkalis | Soluble, giving green to brownish-green solutions. | [1] |
For this protocol, deionized water is often a good starting point due to its low cost, low toxicity, and the reported temperature-dependent solubility of this compound. However, for specific applications, other organic solvents like xylene or diethyl ether can be used.
Experimental Protocol: Recrystallization from Water
This protocol describes the purification of this compound using water as the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot water until a clear, saturated solution is obtained at the boiling point. Avoid adding excess solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the purified this compound.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition. The melting point of pure this compound is approximately 144 °C (with decomposition).[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A flowchart illustrating the procedural steps for the purification of this compound via recrystallization.
Expected Results and Characterization
The successful recrystallization should yield pale yellow, orthorhombic needles of this compound.[1] The purity of the final product can be assessed by various analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value (decomposes at ~144 °C) indicates high purity.[1]
-
Spectroscopy (IR, NMR): These techniques can confirm the chemical identity and purity of the compound.
-
Chromatography (TLC, HPLC): These methods can be used to detect the presence of impurities.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. In this case, try using a lower-boiling solvent or a solvent pair.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also induce crystallization.
-
Low Yield: A low yield may result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.
This protocol provides a comprehensive guide for the purification of this compound. Adherence to the safety precautions is paramount throughout the procedure. The specific conditions, such as the solvent-to-solute ratio, may require optimization based on the initial purity of the crude material.
References
- 1. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. mt.com [mt.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 104-91-6 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 4-Nitrosophenol in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Nitrosophenol, a versatile chemical intermediate, serves as a crucial starting material in the synthesis of a variety of agrochemicals. While not always directly incorporated into the final product, its facile conversion to key intermediates like 4-nitrophenol (B140041) and 4-aminophenol (B1666318) makes it a foundational building block for numerous insecticides and herbicides. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of prominent agrochemicals, including the organophosphate insecticides Fenitrothion and Parathion (B1678463), and the herbicide Fluorodifen.
From this compound to Key Agrochemical Intermediates
The primary route for utilizing this compound in agrochemical synthesis involves its oxidation to 4-nitrophenol. This intermediate is then further functionalized to produce the desired active ingredients.
Experimental Protocol: Oxidation of this compound to 4-Nitrophenol
This protocol outlines the oxidation of this compound to 4-nitrophenol using nitric acid.
Materials:
-
This compound
-
Nitric acid (5-30% by weight)
-
Water
-
Ice bath
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, create a nitric acid medium with a concentration in the range of 5 to 30% by weight.
-
Cool the nitric acid solution to a temperature between 0-10°C using an ice bath.
-
Slowly add this compound to the cooled nitric acid solution while stirring continuously.
-
Maintain the reaction temperature in the range of 0-10°C during the addition of this compound.
-
After the addition is complete, gradually raise the temperature to 15-30°C and continue stirring.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, HPLC) until completion.
-
Upon completion, the 4-nitrophenol product can be isolated and purified using standard laboratory procedures such as crystallization or chromatography.
Quantitative Data: This reaction can achieve high yields, often in the range of 90-95%, depending on the specific reaction conditions and purity of the starting materials.
Synthesis of Agrochemicals from 4-Nitrophenol Derivatives
Once 4-nitrophenol is synthesized, it can be used to produce a range of important agrochemicals. The following sections detail the synthesis of Fenitrothion, Parathion, and Fluorodifen.
Fenitrothion: A Broad-Spectrum Insecticide
Fenitrothion is an organophosphate insecticide effective against a wide variety of pests. It is synthesized from 3-methyl-4-nitrophenol (B363926), a derivative of 4-nitrophenol.
This protocol describes the condensation reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.[1]
Materials:
-
3-Methyl-4-nitrophenol (4-nitro-m-cresol)
-
O,O-Dimethyl phosphorochloridothioate
-
Base (e.g., pyridine, triethylamine, sodium carbonate)
-
Organic solvent (e.g., toluene, xylene)
-
Reaction vessel with stirring, temperature control, and provisions for maintaining anhydrous conditions
Procedure:
-
In a reaction vessel, dissolve 3-methyl-4-nitrophenol in an appropriate organic solvent under anhydrous conditions.
-
Add the base to the solution to neutralize the hydrochloric acid byproduct that will be formed.
-
Slowly add O,O-dimethyl phosphorochloridothioate to the reaction mixture while maintaining the temperature at a controlled level.
-
Stir the reaction mixture until the reaction is complete, monitoring by a suitable analytical method.
-
After completion, the reaction mixture is typically washed with water to remove the salt byproduct and any excess base.
-
The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield crude Fenitrothion.
-
The crude product can be further purified by distillation or chromatography. A yield of over 95% can be achieved under optimized conditions.[2]
Fenitrothion is a cholinesterase inhibitor.[3][4] In insects, it is metabolically activated to its oxygen analog, fenitrooxon, which is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[4]
Caption: Mode of action of Fenitrothion.
| Pest Species | LC50 (Lethal Concentration, 50%) | Reference |
| Daphnia magna (48h) | 8.6 µg/L | [3] |
| Chironomus riparius | 0.0081 mg/L | [5] |
| Brook Trout (96h) | 1.7 ppm | [6] |
| Bluegill Sunfish (96h) | 3.8 ppm | [6] |
| Bobwhite Quail (oral) | 23.6 mg/kg | [6] |
| Mallard (oral) | 1,190 mg/kg | [6] |
| Honeybee (topical) | 0.03-0.04 µ g/bee | [7] |
Parathion: A Potent Insecticide and Acaricide
Parathion is another organophosphate insecticide with a broad spectrum of activity. It is synthesized from 4-nitrophenol.
The synthesis of parathion involves the reaction of 4-nitrophenol with diethylthiophosphoryl chloride.
Materials:
-
4-Nitrophenol
-
Diethylthiophosphoryl chloride
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (optional)
Procedure:
-
4-Nitrophenol is reacted with diethylthiophosphoryl chloride in the presence of a base.
-
The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
-
The base is crucial for scavenging the HCl generated during the reaction.
-
After the reaction is complete, the product is isolated by extraction and purified by distillation under reduced pressure.
Similar to Fenitrothion, Parathion is a potent acetylcholinesterase inhibitor.[8] It is converted in the insect's body to its active metabolite, paraoxon, which irreversibly binds to and inhibits AChE.[9] This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system, convulsions, paralysis, and death.[8]
Caption: Mode of action of Parathion.
| Organism | Route | LD50 (Lethal Dose, 50%) | Reference |
| Rat (female) | Oral | 3 mg/kg | [10] |
| Human | Oral (min. lethal dose) | 0.17 to 1.471 mg/kg | [10] |
Note: Parathion is highly toxic to humans and its use is banned or restricted in most countries.[8]
Fluorodifen: A Selective Herbicide
Fluorodifen is a diphenyl ether herbicide used for the control of broadleaf weeds. Its synthesis also utilizes 4-nitrophenol.
The synthesis of Fluorodifen is achieved through a nucleophilic aromatic substitution reaction.[11]
Materials:
-
4-Nitrophenol sodium salt
-
2-Chloro-5-(trifluoromethyl)nitrobenzene
-
Solvent
Procedure:
-
2-Chloro-5-(trifluoromethyl)nitrobenzene is prepared by the nitration of 4-chlorobenzotrifluoride.
-
The resulting 2-nitro isomer is then reacted with the sodium salt of 4-nitrophenol.
-
This reaction displaces the chloride to form the diaryl ether linkage.
-
The reaction mixture is diluted with water and acidified to precipitate the crude product.
-
The crude Fluorodifen is then filtered, washed, and can be recrystallized from a suitable solvent like ethanol (B145695) to obtain the pure product.[11]
Fluorodifen acts by inhibiting photosynthesis in target plants.[5] As a diphenyl ether herbicide, it is believed to inhibit protoporphyrinogen (B1215707) oxidase (PPO), an enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, the death of the weed.
Caption: Mode of action of Fluorodifen.
Quantitative efficacy data for Fluorodifen is often presented as the concentration required to inhibit growth by 50% (EC50). These values can vary significantly depending on the weed species and environmental conditions.
| Weed Species | EC50 (Effective Concentration, 50%) | Reference |
| Lemna paucicostata | Varies by herbicide, general range provided | [11] |
| Various Algal Species | Varies by species and herbicide | [12] |
Specific EC50 values for Fluorodifen against a range of weed species would require targeted literature searches.
Conclusion
This compound is a valuable precursor in the agrochemical industry, primarily through its conversion to 4-nitrophenol. This key intermediate opens up synthetic pathways to a variety of potent insecticides and herbicides. The protocols and data presented here provide a foundation for researchers and professionals in the field to explore and develop new agrochemical solutions. Understanding the synthetic routes, modes of action, and efficacy of these compounds is essential for the responsible design and application of crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. EXTOXNET PIP - FENITROTHION [extoxnet.orst.edu]
- 7. DSpace [iris.who.int]
- 8. Parathion - Wikipedia [en.wikipedia.org]
- 9. apvma.gov.au [apvma.gov.au]
- 10. Parathion - IDLH | NIOSH | CDC [cdc.gov]
- 11. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity differences among seven algal species to 12 herbicides with various modes of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Nitrophenol-Based Colorimetric Assays
References
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Test strips for detection of 4-nitrophenol based on fluorescence quenching and color change of black phosphorus quantum dots - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites [mdpi.com]
- 11. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Nitrosation of Phenol to 4-Nitrosophenol
Introduction
4-Nitrosophenol is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. One of the common methods for its preparation is the electrophilic substitution reaction of phenol (B47542) with a nitrosating agent. This document provides detailed experimental protocols and application notes for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The nitrosation of phenol involves the reaction of phenol with a source of the nitrosonium ion (NO⁺), which acts as the electrophile. The hydroxyl group of phenol is an activating group, directing the electrophilic substitution primarily to the para position, with some ortho substitution as a minor side reaction. The overall reaction is as follows:
Caption: Overall reaction for the nitrosation of phenol.
Experimental Protocols
Method A: Nitrosation using Sodium Nitrite (B80452) and Sulfuric Acid
This protocol is a common laboratory-scale method for the synthesis of this compound.
Materials and Equipment:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Phenol Solution: In a 250 mL beaker, dissolve a specific amount of phenol in deionized water.
-
Preparation of Nitrating Mixture: In a separate 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in deionized water. Cool this solution in an ice bath to below 5°C.[1]
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the sodium nitrite solution while maintaining the temperature below 5°C.[1] This in-situ generation of nitrous acid is crucial and temperature control is critical to prevent its decomposition.
-
Addition of Phenol: Slowly add the phenol solution from the dropping funnel to the cold, stirred nitrous acid solution. The rate of addition should be controlled to keep the reaction temperature between 0-5°C.[1][2]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. A precipitate of this compound should form.
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent like hot water or xylene to obtain pure this compound.[1]
-
Method B: Nitrosation using Dinitrogen Trioxide (N₂O₃)
This method is suitable for larger-scale synthesis and offers high selectivity for the para isomer. Dinitrogen trioxide can be generated ex situ and then added to the phenol solution.[3][4]
Materials and Equipment:
-
Phenol
-
Nitrogen monoxide (NO)
-
Oxygen (O₂)
-
Tubular flow reactor
-
Cooled dropping funnel
-
Stirred batch reactor
-
Deionized water
-
Filtration apparatus
Procedure:
-
Generation of N₂O₃: Gaseous nitrogen monoxide and oxygen are fed into a cooled tubular flow reactor (-50°C to 0°C) to continuously generate liquid dinitrogen trioxide (N₂O₃).[3][4]
-
Collection of N₂O₃: The liquid N₂O₃ is collected in a cooled, double-jacketed dropping funnel.[4]
-
Preparation of Phenol Solution: Prepare a 0.5 M solution of phenol in water in a stirred batch reactor and cool it to 0°C.[3][4]
-
Reaction: Add the liquid N₂O₃ from the dropping funnel to the cold phenol solution over a period of several hours while maintaining the temperature at 0°C.[4] A brown precipitate of this compound will form.
-
Isolation and Purification:
-
Isolate the precipitated product by filtration over a glass filter.
-
Wash the product with cold water (0°C).[4]
-
Dry the purified this compound.
-
Quantitative Data Summary
| Parameter | Method A (NaNO₂/H₂SO₄) | Method B (N₂O₃) |
| Phenol Concentration | Typically ~1 M | 0.5 M[3][4] |
| Nitrosating Agent | NaNO₂ / H₂SO₄ (in situ HNO₂) | Liquid N₂O₃ |
| Molar Ratio (Phenol:Nitrosating Agent) | ~1:1.1 | 1:0.6[4] |
| Reaction Temperature | 0-5°C[1][2] | 0°C[4] |
| Reaction Time | 1-2 hours | ~5 hours (addition time)[4] |
| Reported Yield | ~90% (theoretical)[5] | 70 mol%[3][4] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic nitrosation of phenol.
Safety Precautions
-
Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.
-
Nitrogen Oxides: Nitrogen oxides (including NO and N₂O₃) are toxic gases. All procedures involving these gases must be carried out in a well-ventilated fume hood.
-
Temperature Control: The nitrosation reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. Use an ice bath to maintain the recommended temperature range.
References
- 1. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2975018A1 - Method of nitrosation of phenol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Studying Catalytic Reactions Using 4-Nitrosophenol as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a widely adopted model reaction for assessing the catalytic activity of various materials, particularly nanoparticles.[1][2] This reaction is favored for its simplicity, ease of monitoring by UV-Vis spectrophotometry, and the clear, often visible, color change that accompanies the conversion.[3] 4-Aminophenol is a valuable intermediate in the pharmaceutical and chemical industries, notably as a precursor in the synthesis of paracetamol.[4][5] The reduction of the toxic 4-NP to the less harmful 4-AP also holds significance in environmental remediation.[1][6] This document provides detailed application notes and experimental protocols for utilizing 4-nitrophenol as a substrate to study catalytic reactions.
Principle of the Assay
The catalytic reduction of 4-nitrophenol is typically carried out in an aqueous solution using a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). In an aqueous solution, 4-nitrophenol exhibits an absorption peak around 317 nm.[7] The addition of NaBH₄ creates an alkaline environment, leading to the deprotonation of the phenolic hydroxyl group and the formation of the 4-nitrophenolate (B89219) ion, which results in a distinct yellow color and a bathochromic shift of the absorption maximum to approximately 400 nm.[1][7]
Upon the introduction of a suitable catalyst, the nitro group of the 4-nitrophenolate ion is reduced to an amino group, forming 4-aminophenol. This conversion is monitored by the decrease in absorbance at 400 nm and a corresponding increase in a new peak at around 300 nm, which is characteristic of 4-aminophenol.[3][6] The presence of isosbestic points in the UV-Vis spectra during the reaction indicates a clean conversion from reactant to product without the formation of significant side products.[8]
Reaction Kinetics
The kinetics of the catalytic reduction of 4-nitrophenol are often analyzed using a pseudo-first-order model, especially when the concentration of the reducing agent (NaBH₄) is in large excess compared to the concentration of 4-nitrophenol.[3][9] The apparent rate constant (k_app) can be determined from the linear relationship of ln(Cₜ/C₀) versus time, where C₀ is the initial concentration of 4-nitrophenol and Cₜ is the concentration at time t.[3]
A more detailed kinetic analysis can be performed using the Langmuir-Hinshelwood model, which considers the adsorption of both the 4-nitrophenolate ions and the borohydride ions onto the surface of the catalyst as a crucial step in the reaction mechanism.[10][11]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the catalytic reduction of 4-nitrophenol, providing a comparative overview of different catalytic systems.
| Catalyst | Catalyst Loading | 4-NP Concentration (mM) | NaBH₄ Concentration (mM) | Apparent Rate Constant (k) | Reaction Time (min) | Reference |
| CuFe₅O₈ (calcined at 600 °C) | 5 mg | 0.1 | 60 | 0.25 min⁻¹ | < 9 | [6] |
| Pt@Co-Al LDH | 20 µL (3 mg/mL) | 0.1 | 20 | Not specified | Not specified | [12] |
| AgNPs, PdNPs, PdPtNPs | 0.1 mM (final conc.) | 0.1 | 10 | Not specified | 10 | [13] |
| Fe₂O₃-Cu₂O-TiO₂ nanocomposite | Not specified | Not specified | 50 times excess | Not specified | Not specified | [9] |
| eHA@α-Ni(OH)₂-B | Not specified | Not specified | Not specified | 1.458 × 10⁻² s⁻¹ | Not specified | [14] |
Experimental Protocols
This protocol outlines a standard method for evaluating the catalytic activity of pre-synthesized nanoparticle catalysts.
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Colloidal nanoparticle catalyst solution
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactant Solutions:
-
Spectrophotometric Measurement:
-
In a quartz cuvette, add 2.5 mL of deionized water.
-
Add a specific volume of the 4-nitrophenol stock solution to achieve the desired final concentration (e.g., 0.1 mM).[6]
-
Add a specific volume of the freshly prepared NaBH₄ solution (e.g., 0.5 mL of 0.1 M solution). The solution should immediately turn yellow, indicating the formation of the 4-nitrophenolate ion.[1][6]
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial spectrum (t=0). The absorbance maximum should be at approximately 400 nm.[1]
-
-
Initiation of the Catalytic Reaction:
-
To the cuvette containing the 4-nitrophenol and NaBH₄ mixture, add a small volume of the colloidal nanoparticle solution (e.g., 100 µL).[1]
-
Immediately start monitoring the change in absorbance at 400 nm over time.
-
Record spectra at regular intervals (e.g., every 30 or 60 seconds) until the absorbance at 400 nm becomes negligible.[1]
-
-
Data Analysis:
-
Plot the absorbance at 400 nm versus time.
-
To determine the apparent rate constant (k_app), plot ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The slope of the linear fit will be -k_app.
-
This protocol is adapted for situations where the catalyst is synthesized in-situ.
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Metal salt precursor (e.g., H₂PtCl₆)
-
Support material (e.g., Co-Al LDH nanosheet suspension)
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Preparation (Example: Pt@Co-Al LDH):
-
To a colloidal suspension of the support material (e.g., 100 mL of Co-Al LDH nanosheets), add the metal salt precursor (e.g., 1 mL of 5 mM H₂PtCl₆) under an inert atmosphere.[12]
-
Add an excess of NaBH₄ solution to reduce the metal precursor and form the nanoparticles on the support.[12]
-
Wash the resulting catalyst material and redisperse it in a known volume of deionized water to create a stock solution of the catalyst.[12]
-
-
Catalytic Reaction and Monitoring:
-
Follow steps 2 and 3 from Protocol 1, using a specific volume of the prepared catalyst dispersion (e.g., 20 µL of a 3 mg/mL dispersion) to initiate the reaction.[12]
-
-
Data Analysis:
-
Perform data analysis as described in step 4 of Protocol 1.
-
Visualizations
Caption: Experimental workflow for studying the catalytic reduction of 4-nitrophenol.
Caption: Langmuir-Hinshelwood mechanism for 4-nitrophenol reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. oiccpress.com [oiccpress.com]
- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02663E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Analytical Methods for Monitoring 4-Nitrophenol in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-nitrophenol (B140041) (4-NP) in environmental samples. The methods described herein are based on established analytical techniques, including chromatography, and electrochemical sensors, offering a range of options to suit various laboratory capabilities and research needs.
Introduction
4-Nitrophenol is a significant environmental pollutant originating from industrial processes such as the manufacturing of pesticides, pharmaceuticals, and dyes.[1] Its presence in soil and water poses risks to ecosystems and human health, necessitating sensitive and reliable analytical methods for monitoring and risk assessment.[2] This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and electrochemical detection, providing a comprehensive resource for researchers in environmental science and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-Nitrophenol Analysis
GC-MS is a robust and highly specific method for the quantification of 4-nitrophenol in complex environmental matrices.[3] The use of an isotopically labeled internal standard, such as 4-nitrophenol-d4, is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in extraction efficiency.[4]
Quantitative Data Summary: GC-MS Method Performance
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | Low µg/L range | Low µg/kg range |
| Limit of Quantification (LOQ) | Mid µg/L range | Mid µg/kg range |
| Recovery | > 90% | > 85% |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocol: GC-MS Analysis of 4-Nitrophenol
A. Sample Preparation: Water Samples [4]
-
Preservation: If residual chlorine is present, add ~80 mg of sodium thiosulfate (B1220275) per liter of sample. Acidify the sample to pH ≤ 2 with 6N HCl.
-
Internal Standard Spiking: Add a known amount of 4-nitrophenol-d4 solution (e.g., in methanol) to the water sample to achieve a concentration in the mid-range of the calibration curve (e.g., 1-10 µg/L).
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric or C18 SPE cartridge by passing 5-10 mL of methylene (B1212753) chloride, followed by 5-10 mL of methanol, and finally 10-15 mL of reagent water (pH ≤ 2).
-
Load the entire water sample onto the conditioned cartridge.
-
Wash the cartridge with 5-10 mL of reagent water to remove interferences.
-
Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elute the analytes with 5-10 mL of a suitable organic solvent (e.g., methylene chloride).
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
B. Sample Preparation: Soil Samples [4]
-
Homogenization: Homogenize the soil sample to ensure uniformity.
-
Internal Standard Spiking: Add a known amount of 4-nitrophenol-d4 solution to a 10 g subsample of soil.
-
Extraction:
-
Add 20-30 mL of an extraction solvent (e.g., 1:1 acetone/methylene chloride) to the soil sample.
-
Sonicate in an ultrasonic bath for 15-30 minutes.
-
Decant the solvent and repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Cleanup and Concentration:
-
Filter the combined extract to remove particulate matter.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
C. GC-MS Operating Conditions [4]
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Initial 40-60 °C (hold 1-2 min), ramp at 10-15 °C/min to 280-300 °C (hold 5-10 min).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Nitrophenol: m/z 139 (quantification), 65, 109.
-
4-Nitrophenol-d4: m/z 143 (quantification), 68, 113.
-
-
Workflow Diagram: GC-MS Analysis of 4-Nitrophenol
Caption: General workflow for GC-MS analysis of 4-nitrophenol.
High-Performance Liquid Chromatography (HPLC) for 4-Nitrophenol Analysis
HPLC is a versatile and widely used technique for the determination of 4-nitrophenol in aqueous samples.[5] It offers good sensitivity and can be coupled with various detectors, most commonly UV-Vis or electrochemical detectors.[6]
Quantitative Data Summary: HPLC Method Performance
| Parameter | HPLC-UV | HPLC-Electrochemical |
| Limit of Detection (LOD) | 0.05 - 10 µg/L | 0.03 - 0.14 µg/L[6] |
| Limit of Quantification (LOQ) | 0.15 - 30 µg/L | 0.1 - 0.5 µg/L |
| Recovery | 90 - 112%[5] | 96 - 112%[6] |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocol: HPLC-UV Analysis of 4-Nitrophenol in Water[5]
A. Sample Preparation
-
Filtration: Filter water samples through a 0.45 µm membrane filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) (Optional, for pre-concentration):
-
Use polymeric Lichrolut EN cartridges.
-
Condition, load, wash, and elute as described in the GC-MS protocol for water samples.
-
Reconstitute the dried eluate in the mobile phase.
-
B. HPLC-UV Operating Conditions [5]
-
HPLC Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.) or equivalent.[5] A Newcrom R1 column is another suitable option.[7]
-
Mobile Phase: Isocratic mixture of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).[5] For MS compatibility, formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 3 mL/min.[5]
-
Column Temperature: 45 °C.
-
Detection: UV absorbance at the maximum absorbance wavelength for 4-nitrophenol.
-
Internal Standard: 2-chlorophenol (B165306) can be used as an internal standard.[5]
Workflow Diagram: HPLC Analysis of 4-Nitrophenol
Caption: General workflow for HPLC analysis of 4-nitrophenol.
Electrochemical Methods for 4-Nitrophenol Detection
Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the on-site monitoring of 4-nitrophenol.[8][9] These methods are based on the electrochemical reduction or oxidation of 4-nitrophenol at the surface of a modified electrode.[1] Various nanomaterials, such as graphene and its composites, have been used to enhance the sensitivity and selectivity of these sensors.[9][10]
Quantitative Data Summary: Electrochemical Sensor Performance
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Oxidized graphitic carbon nitride/SPE | 0.0033 - 0.313 | 0.075 | [11] |
| SrTiO₃/Ag/rGO/SPCE | 0.1 - 1000 | 0.03 | [8] |
| Ni@CuO/rGO/PtE | 0.09 - 105 | 0.0054 | [12] |
| PEDOT:PSS/Pt NPs-PPy-CB@ZnO/GCE | 1.5 - 40.5 | 1.25 | [13] |
| Graphene oxide–TiO₂ composite | Not Specified | 0.0039 | [10] |
Experimental Protocol: Electrochemical Detection of 4-Nitrophenol
A. Electrode Preparation (General Steps)
-
Substrate Cleaning: Thoroughly clean the surface of the working electrode (e.g., Glassy Carbon Electrode - GCE, Screen-Printed Electrode - SPE).
-
Modifier Deposition: Deposit the modifying material (e.g., graphene composite) onto the electrode surface using methods like drop-casting.[11][12]
-
Drying: Dry the modified electrode under controlled conditions (e.g., at room temperature or in an oven).
B. Electrochemical Measurement [11][12]
-
Electrochemical Cell Setup: Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte: Use a suitable supporting electrolyte, such as a phosphate (B84403) buffer solution (PBS) at a specific pH (e.g., pH 5 or 7).[12][13]
-
Voltammetric Technique: Employ techniques like Cyclic Voltammetry (CV) for characterization and Differential Pulse Voltammetry (DPV) or Linear Sweep Voltammetry (LSV) for quantitative analysis.[8][11]
-
Measurement:
-
Record the background voltammogram in the blank electrolyte solution.
-
Add the sample containing 4-nitrophenol to the electrochemical cell.
-
Record the voltammogram and measure the peak current corresponding to the reduction or oxidation of 4-nitrophenol.
-
-
Quantification: Determine the concentration of 4-nitrophenol from a calibration curve of peak current versus concentration.
Logical Relationship Diagram: Electrochemical Detection
Caption: Principle of electrochemical detection of 4-nitrophenol.
References
- 1. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of 4-Nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Enhanced sensing of hazardous 4-nitrophenol by a graphene oxide–TiO2 composite: environmental pollutant monitoring applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemspectro.com [chemspectro.com]
- 13. mdpi.com [mdpi.com]
Application of 4-Nitrosophenol in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-nitrosophenol in coordination chemistry, focusing on its role as a versatile ligand in the formation of metal complexes. It includes protocols for the synthesis and characterization of a representative copper(II) complex and its application in catalysis.
Introduction to this compound in Coordination Chemistry
This compound is an organic compound that acts as a bidentate ligand in coordination chemistry, primarily through its phenolic oxygen and the nitrogen atom of the nitroso group. It exists in a tautomeric equilibrium with its quinone-monoxime form, a characteristic that influences the structure and reactivity of its metal complexes. These complexes, particularly with transition metals like copper, have garnered interest due to their potential applications in catalysis and materials science. The intense color of these complexes also suggests their historical use in colorimetric analysis.
The coordination of this compound to a metal center typically results in the formation of a stable five-membered chelate ring. The geometry of the resulting complex is dependent on the metal ion, its oxidation state, and the presence of other coordinating ligands.
Synthesis of a Representative Metal Complex: Bis(4-nitrosophenolato)copper(II)
While detailed protocols for the synthesis of bis(4-nitrosophenolato)copper(II) are not extensively reported, a general procedure can be adapted from the synthesis of analogous 2-nitrosophenol complexes.
Experimental Protocol: Synthesis of Bis(4-nitrosophenolato)copper(II)
Materials:
-
This compound
-
Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]
-
Deionized water
Procedure:
-
Dissolution of Ligand: Dissolve this compound (2 mmol) in 50 mL of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Dissolution of Metal Salt: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of deionized water.
-
Complexation: Slowly add the aqueous solution of copper(II) acetate to the ethanolic solution of this compound with continuous stirring at room temperature.
-
Precipitation: A colored precipitate of the copper(II) complex should form upon mixing. Continue stirring the reaction mixture for 2-3 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with small portions of ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride.
Logical Relationship: Synthesis of Bis(4-nitrosophenolato)copper(II)
Caption: Workflow for the synthesis of Bis(4-nitrosophenolato)copper(II).
Characterization of this compound and its Copper(II) Complex
Table 1: Spectroscopic Data for this compound and its Expected Copper(II) Complex
| Parameter | This compound | Bis(4-nitrosophenolato)copper(II) (Expected) |
| Appearance | Pale yellow crystalline solid | Colored solid (e.g., green, brown) |
| IR (cm⁻¹) | ν(O-H): ~3400 (broad)ν(C=O): ~1650 (quinone-oxime form)ν(N=O): ~1500 | ν(O-H): Absentν(C=O): Shiftedν(N=O): Shiftedν(Cu-N): ~500-600ν(Cu-O): ~400-500 |
| UV-Vis (nm) | λmax: ~300-400 | Shift in λmax due to ligand-to-metal charge transfer (LMCT) bands |
| ¹H NMR (ppm) | Aromatic protons: ~6.5-8.0Phenolic proton: ~10-12 | Broadening or disappearance of signals due to paramagnetic Cu(II) |
Application in Catalysis: Reduction of 4-Nitrophenol (B140041)
Metal complexes of this compound are potential catalysts for various organic transformations. A prominent application is the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318), a reaction of significant environmental and industrial importance. 4-aminophenol is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers.
While specific quantitative data for the catalytic activity of bis(4-nitrosophenolato)copper(II) is scarce, the performance of other copper(II) complexes in this reaction provides a benchmark. For instance, copper(II) complexes with Schiff base ligands have shown high catalytic activity.[1]
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
Materials:
-
Bis(4-nitrosophenolato)copper(II) catalyst
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of 4-Nitrophenol Solution: Prepare a stock solution of 4-nitrophenol in deionized water (e.g., 0.1 mM).
-
Reaction Setup: In a quartz cuvette, add 3 mL of the 4-nitrophenol solution.
-
Catalyst Addition: Add a small, known amount of the bis(4-nitrosophenolato)copper(II) catalyst to the cuvette.
-
Initiation of Reaction: Add a freshly prepared aqueous solution of sodium borohydride (e.g., 0.1 M, 100 µL) to the cuvette to initiate the reduction. The yellow color of the 4-nitrophenolate (B89219) ion should gradually fade.
-
Monitoring the Reaction: Immediately start recording the UV-Vis spectra of the solution at regular time intervals (e.g., every 1-2 minutes) to monitor the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm).
-
Data Analysis: Plot the natural logarithm of the absorbance at 400 nm (ln(A)) versus time. The slope of the linear portion of the graph gives the apparent rate constant (k_app) of the reaction. The percentage conversion can be calculated from the initial and final absorbance values.
Experimental Workflow: Catalytic Reduction of 4-Nitrophenol
Caption: Workflow for the catalytic reduction of 4-nitrophenol.
Table 2: Representative Catalytic Performance of Copper(II) Schiff Base Complexes in the Reduction of 4-Nitrophenol[1]
| Catalyst (Copper(II) Schiff Base Complex) | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) |
| N′-salicylidene-2-aminophenol-Cu(II) | 1.0 | 60 | 90.8 |
| N′-salicylidene-2-aminothiazole-Cu(II) | 1.0 | 60 | 95.2 |
| N,N′-bis(salicylidene)-o-phenylenediamine-Cu(II) | 1.0 | 60 | 97.5 |
Note: This data is for illustrative purposes to show the potential catalytic activity of copper complexes in this reaction. The performance of a this compound complex may vary.
Application in Sensing
Based on an extensive review of the scientific literature, there is currently no significant body of research demonstrating the application of this compound metal complexes as the primary recognition element in chemical sensors. While the coordination chemistry of this compound is established, its utility in the development of sensors for specific analytes has not been a major focus of investigation. The research on sensors for compounds like 4-nitrophenol typically employs other materials such as metal nanoparticles, metal oxides, or conductive polymers as the sensing platform.
Signaling Pathway and Logical Relationships
In the context of the catalytic reduction of 4-nitrophenol, the "signaling pathway" can be represented as the catalytic cycle. The copper(II) complex interacts with the reducing agent (NaBH₄) to form a reactive intermediate, which then facilitates the transfer of hydride to the 4-nitrophenol molecule, leading to its reduction and the regeneration of the catalyst.
Diagram: Proposed Catalytic Cycle for 4-Nitrophenol Reduction
Caption: Proposed catalytic cycle for the reduction of 4-nitrophenol.
Conclusion
This compound serves as an effective ligand for the formation of coordination complexes with various metal ions, with copper(II) complexes being a notable example. These complexes can be synthesized through straightforward precipitation reactions and characterized by standard spectroscopic methods. A significant application of these complexes lies in the field of catalysis, particularly in the reduction of environmental pollutants like 4-nitrophenol. While the use of this compound complexes in chemical sensing is not well-established, their catalytic potential warrants further investigation for the development of efficient and reusable catalytic systems. The protocols and data presented herein provide a foundation for researchers and professionals to explore the coordination chemistry of this compound and its applications.
References
Troubleshooting & Optimization
Technical Support Center: 4-Nitrosophenol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 4-Nitrosophenol, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound? A1: The most prevalent method is the electrophilic nitrosation of phenol (B47542). This is typically achieved using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as dilute sulfuric or hydrochloric acid, which generates the nitrosonium ion (NO⁺) in situ.[1] Another documented method involves the reaction of phenol with dinitrogen trioxide (N₂O₃).[2][3]
Q2: What are the key physical properties of this compound? A2: this compound typically appears as pale-yellow orthorhombic needles or a black solid.[4] It is soluble in methanol (B129727) and ether, and sparingly soluble in water.[4][5] Due to tautomerism, it is also soluble in alkaline water.[6] Key quantitative properties are summarized in the table below.
Q3: Is this compound a stable compound? A3: No, this compound is a flammable solid that can be unstable. It is incompatible with strong oxidizing agents and may explode when heated or upon contact with acids and alkalis.[4][7] It is recommended to avoid heating the compound above 50°C, as this can cause significant degradation.[6]
Q4: What are the primary safety concerns when handling this compound? A4: this compound is a hazardous substance. It is a flammable solid that poses a dangerous fire and explosion risk, reacting violently with acids and alkalis.[4] It is also an irritant, a sensitizer, and harmful if swallowed, causing skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles and gloves, must be worn, and all work should be conducted in a well-ventilated fume hood.[7]
Q5: How is the product typically purified? A5: Common purification methods include recrystallization from solvents like xylene or diethyl ether.[4] Another effective technique involves dissolving the crude product in an alkaline solution to separate it from insoluble tarry byproducts, followed by re-precipitation.[6] Liquid-liquid extraction using a solvent like diethyl ether is also used for isolation.[5][6]
Data Presentation
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [4] |
| Molecular Weight | 123.11 g/mol | [4] |
| Melting Point | 125 - 144 °C | [4][5] |
| pKa | 6.48 (at 25°C) | [4] |
| Appearance | Pale-yellow, orthorhombic needles; black solid | [4] |
| Water Solubility | <0.1 g/100 mL at 21 °C | [4] |
Table 2: Comparison of Synthesis Methods and Reported Yields
| Method | Reagents | Key Conditions | Reported Yield | Source(s) |
| Hydrolysis | p-Nitrosodimethylaniline hydrochloride, 2.5% NaOH | Boiling solution, reflux condenser | 90% (theoretical) | [5] |
| Nitrosation | Phenol, Dinitrogen trioxide (N₂O₃) | Aqueous solution, 0°C, no catalyst needed | 70% (mol%) | [2][3] |
| Nitrosation | Phenol, Sodium nitrite, Mineral acid | Aqueous solution, 0-15°C, pH < 5 | High yield of pure product | [8] |
Experimental Protocols
Protocol 1: Synthesis via Nitrosation of Phenol with Dinitrogen Trioxide (N₂O₃)
This method is based on a patented process and is noted for not requiring an additional catalyst.[2][3]
Materials:
-
Phenol (94.11 g, 1 mol)
-
Deionized Water
-
Liquid Dinitrogen Trioxide (N₂O₃) (45.6 g, 0.6 mol)
-
2.0 L reaction vessel
-
Ice bath
-
Filtration apparatus (glass filter)
Procedure:
-
Prepare a 0.5 M solution of phenol by dissolving 94.11 g of phenol in water to a final volume of 2.0 L in the reaction vessel.
-
Cool the phenol solution to 0°C using an ice bath.
-
Slowly add 600 mmol of pre-generated liquid N₂O₃ to the cooled phenol solution over a period of 5 hours, maintaining the temperature at 0°C.
-
Observe the precipitation of a brown product during the addition.
-
After the addition is complete, isolate the precipitated solid by filtration through a glass filter.
-
Wash the isolated product with 200 mL of cold water (0°C).
-
Dry the final product at 50°C. This procedure reportedly yields 85.66 grams (70 mol%) of this compound.[2]
Protocol 2: Synthesis from p-Nitrosodimethylaniline Hydrochloride
This classic method provides a high theoretical yield.[5]
Materials:
-
p-Nitrosodimethylaniline hydrochloride (5 g)
-
Sodium hydroxide (B78521) (NaOH) solution (2.5% w/w, 250 g)
-
Flask with reflux condenser
-
Ether for extraction
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Bring the 250 g of 2.5% sodium hydroxide solution to a boil in a flask fitted with a reflux condenser.
-
Gradually add the 5 g of p-nitrosodimethylaniline hydrochloride to the boiling solution. Allow the free base, which separates as an oil, to dissolve completely before each subsequent addition.
-
After all the hydrochloride has been added, continue boiling the solution until it turns a reddish-yellow color.
-
Cool the reaction mixture to room temperature.
-
Acidify the cold liquid and perform an extraction with diethyl ether.
-
Remove the ether on a water bath to recover the crude this compound.
-
For further purification, redissolve the product in a minimal amount of boiling water, filter the hot solution, and allow it to cool.
-
Extract the cooled aqueous solution again with ether and evaporate the ether to obtain purified, colorless rhombic crystals. A yield of 90% of the theoretical maximum is reported for this method.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction has a very low yield. What are the common causes and how can I fix them? A: Low yields in this compound synthesis can stem from several factors. Key causes include improper temperature control, incorrect stoichiometry, and side reactions.
-
Possible Cause 1: Reaction Temperature is Too High.
-
Recommended Solution: The nitrosation of phenol is highly temperature-sensitive. The reaction should be maintained at a low temperature, typically between 0-5°C, using an ice bath.[9] High temperatures can lead to the decomposition of nitrous acid and the desired product, as well as promote the formation of unwanted byproducts.[6][10]
-
-
Possible Cause 2: Formation of Tarry Byproducts.
-
Recommended Solution: Tar formation often results from the oxidation of phenol or side reactions between phenol and the nitrosophenol product.[8][11] This can be minimized by adding the nitrosating agent slowly with efficient stirring to prevent localized high concentrations and heat buildup.[11] Maintaining a dilute solution and ensuring the pH remains below 5 can also suppress tar formation.[8]
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Recommended Solution: The molar quantity of the nitrite source should not exceed that of the phenol.[10] An excess of nitrous acid can lead to decomposition and the formation of nitric acid, which can cause unwanted side reactions.[10] It is often beneficial to have a slight excess of phenol present throughout the reaction.[6]
-
Issue 2: Product is Impure (Contaminated with ortho-isomer or Tar)
Q: My final product is a dark, sticky solid, not the expected crystalline material. How do I purify it? A: The formation of dark, tarry material is a common issue.[6][11] Purification can be achieved by leveraging the acidic nature of the this compound tautomer.
-
Recommended Purification Strategy:
-
Dissolve the impure product in a dilute alkaline solution (e.g., dilute NaOH). This compound is soluble in alkali due to its quinone-oxime tautomerism, while the tarry byproducts are typically insoluble.[6]
-
Filter the solution to remove the insoluble tar.
-
Cool the filtrate in an ice bath and carefully re-acidify it (e.g., with dilute HCl or H₂SO₄) to precipitate the purified this compound.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.[6]
-
For very high purity, a final recrystallization from a suitable solvent like diethyl ether or xylene can be performed.[4][5]
-
Issue 3: Formation of 2-Nitrosophenol Isomer
Q: How can I maximize the yield of the para-isomer (this compound) over the ortho-isomer (2-Nitrosophenol)? A: While both ortho and para isomers can be formed, the para isomer is generally the major product in the nitrosation of phenol.[1] The formation of the para product is sterically favored. To maximize its yield, ensure the reaction conditions are optimized for selectivity.
-
Recommended Actions:
-
Low Temperature: Running the reaction at 0-5°C generally favors the formation of the para isomer.
-
Controlled Addition: A slow, controlled addition of the nitrosating agent ensures that the electrophile (NO⁺) concentration is kept low, which can improve selectivity.
-
Solvent System: The reaction is typically carried out in an aqueous acidic medium, which has been shown to effectively produce the para-isomer.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2975018A1 - Method of nitrosation of phenol - Google Patents [patents.google.com]
- 4. This compound | 104-91-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Nitrosation of Phenol
Welcome to the technical support center for the nitrosation of phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during this important synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the nitrosation of phenol.
Problem 1: Low yield of p-nitrosophenol and formation of a dark, tarry substance.
Possible Causes:
-
Oxidation of Phenol: Phenol is susceptible to oxidation, especially at elevated temperatures and in the presence of excess nitrous acid, leading to the formation of polymeric, tarry byproducts.
-
Reaction Temperature is Too High: The nitrosation of phenol is an exothermic reaction. Without adequate temperature control, localized heating can occur, promoting side reactions.[1] The ideal temperature for this reaction is generally kept low, often below 5°C.[2][3]
-
High Concentration of Nitrous Acid: An excess or high local concentration of nitrous acid can lead to decomposition and the formation of stronger oxidizing agents like nitric acid, which in turn can oxidize phenol.[1]
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Strict Temperature Control | Maintain the reaction temperature at or below 5°C using an ice-salt bath. Add reagents slowly and dropwise with vigorous stirring to dissipate heat effectively and prevent localized temperature increases.[2][3] |
| 2. Control Reagent Stoichiometry and Addition | Use a slight excess of sodium nitrite (B80452) (e.g., 1.1-1.2 equivalents) relative to phenol.[4] Add the acid (e.g., HCl or H₂SO₄) to the solution of phenol and sodium nitrite dropwise to generate nitrous acid in situ at a controlled rate. This prevents the accumulation of a high concentration of unstable nitrous acid.[4] |
| 3. Use of an Inert Atmosphere | While not always necessary for nitrosation, if significant oxidation is observed, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen. |
| 4. pH Adjustment | Maintaining a specific pH can influence the reaction. For the synthesis of p-nitrosophenol, a pH below 5 is often recommended.[3] |
Problem 2: Formation of significant amounts of o-nitrosophenol, leading to a mixture of isomers.
Possible Cause:
-
Reaction Conditions Favoring Ortho-Substitution: The hydroxyl group of phenol is an ortho-, para-director. The ratio of ortho to para substitution can be influenced by factors such as temperature, solvent, and the nature of the nitrosating agent.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Optimize Reaction Temperature | Lower reaction temperatures generally favor the formation of the para-isomer. Conduct the reaction at 0-5°C. |
| 2. pH Control | The reaction pH can influence the isomer ratio. Studies have shown that p-nitrosophenol becomes the dominant product at a pH greater than or equal to 8.0.[5] |
| 3. Separation of Isomers | If a mixture of isomers is unavoidable, they can be separated. o-Nitrosophenol is volatile in steam due to intramolecular hydrogen bonding, while p-nitrosophenol is not, allowing for separation by steam distillation. |
Problem 3: The product contains nitrated phenols (e.g., nitrophenols).
Possible Cause:
-
Presence of Nitric Acid: Nitrous acid is unstable and can disproportionate to form nitric acid, a much stronger nitrating agent. This is more likely to occur at higher temperatures or with an excess of nitrous acid.[1]
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Maintain Low Temperature | Strictly control the reaction temperature to below 5°C to minimize the decomposition of nitrous acid.[2][3] |
| 2. Controlled Generation of Nitrous Acid | Add the mineral acid slowly to the phenol and sodium nitrite mixture to ensure that the nitrous acid is consumed as it is formed, preventing its accumulation and subsequent decomposition.[4] |
| 3. Use Fresh Reagents | Ensure that the sodium nitrite used is of high purity and has not been partially oxidized to sodium nitrate. |
Problem 4: Formation of diazonium salts and subsequent byproducts.
Possible Cause:
-
Reaction of p-nitrosophenol with Excess Nitrous Acid: The initially formed p-nitrosophenol can tautomerize to a quinone monoxime, which can then react with excess nitrous acid to form a diazonium salt. This diazonium salt is often unstable and can lead to a variety of byproducts.[1]
Solutions:
| Troubleshooting Step | Detailed Protocol |
| 1. Avoid Excess Nitrous Acid | Use a carefully controlled stoichiometry of reactants, with only a slight excess of sodium nitrite.[4] |
| 2. Slow Reagent Addition | The slow, dropwise addition of acid ensures that there is no large excess of nitrous acid present at any given time to react with the product.[4] |
| 3. Isolate the Product Promptly | Once the reaction is complete, isolate the p-nitrosophenol product to prevent further reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitrosation of phenol?
A1: The primary mechanism is an electrophilic aromatic substitution. Nitrous acid (HNO₂) is protonated by a strong acid to form the nitrosonium ion (NO⁺), which is a potent electrophile. The electron-rich phenol ring then attacks the nitrosonium ion, primarily at the para position due to steric hindrance at the ortho positions, to form p-nitrosophenol.[6]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature control is crucial for several reasons:
-
Nitrous Acid Stability: Nitrous acid is unstable and decomposes at higher temperatures, leading to the formation of nitric acid and subsequent nitration side products.[1]
-
Exothermic Reaction: The reaction is exothermic, and poor temperature control can lead to a runaway reaction and the formation of tarry oxidation byproducts.[1]
-
Isomer Selectivity: Lower temperatures generally favor the formation of the desired p-nitrosophenol over the o-isomer.
Q3: What is the source of the tar-like material, and how can it be minimized?
A3: The tar-like material is primarily composed of complex polymeric products resulting from the oxidation of phenol. This can be minimized by maintaining a low reaction temperature (≤5°C), avoiding an excess of the nitrosating agent, and potentially working under an inert atmosphere to exclude oxygen.[1][2][3]
Q4: How can I confirm the identity and purity of my p-nitrosophenol product?
A4: The product can be characterized by its melting point (approximately 126-127°C with decomposition) and spectroscopic methods such as GC-MS.[2][7]
Q5: Can I use a different nitrosating agent?
A5: Yes, other nitrosating agents can be used. For instance, dinitrogen trioxide (N₂O₃) has been used for the nitrosation of phenol.[8] The choice of agent can affect the reaction conditions and product distribution.
Quantitative Data Summary
The following tables summarize the quantitative effects of various reaction parameters on the nitrosation of phenol.
Table 1: Effect of Temperature on Nitrophenol Yield (Direct Nitration)
| Temperature (°C) | Total Yield of o/p-nitrophenols (%) |
| 40 | 54 |
| 30 | 66 |
| 20 | 72 |
Data adapted from a study on the direct nitration of phenol, illustrating the general trend of lower temperatures favoring higher yields in related electrophilic substitutions.[9]
Table 2: Effect of pH on 4-Nitrosophenol Yield
| pH | Yield of this compound (%) |
| 7.0 | Detected |
| 8.0 | Significant Product |
| >8.0 | Dominant Product |
| 11.1 | Continued Increase |
Data indicates that the yield of this compound increases with increasing pH, becoming the dominant product in alkaline conditions.[5]
Table 3: Effect of Reactant Concentration on Nitrophenol Yield (Direct Nitration)
| Phenol Concentration (mg/L) | Nitrite Concentration (mg/L) | Yield of 2-Nitrophenol (mg/L) |
| 20 | 75 | 6.7 |
| 20 | 150 | 13.2 |
This data from a study on nitrophenol formation shows that increasing the concentration of the nitrosating agent precursor can increase the yield of the product.[10]
Experimental Protocols
High-Yield Synthesis of p-Nitrosophenol
This protocol is adapted from established methods designed to maximize the yield of p-nitrosophenol while minimizing side reactions.[2][4]
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice
-
Salt
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1.0 mole of phenol in an aqueous solution of sodium hydroxide (B78521) (1.05 moles). Cool the solution to 0°C in an ice-salt bath.
-
Addition of Sodium Nitrite: To the cold solution, add 1.2 moles of sodium nitrite and stir until it is completely dissolved. Ensure the temperature remains at or below 5°C.
-
Addition of Acid: Slowly add a solution of 2.2 moles of sulfuric acid (or an equivalent amount of HCl) dropwise from the dropping funnel over a period of approximately 3 hours. Maintain vigorous stirring and ensure the temperature does not exceed 5°C throughout the addition.
-
Reaction Completion and Isolation: After the acid addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature. The p-nitrosophenol will precipitate as a crystalline solid.
-
Filtration and Washing: Filter the precipitate under vacuum and wash the crystals with ice-cold water to remove any residual acid and salts.
-
Drying: Dry the product in a vacuum desiccator over a suitable drying agent.
Visualizations
Caption: Main reaction pathway for the nitrosation of phenol.
Caption: Overview of major side reactions in phenol nitrosation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
- 3. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 4. Oxidative polymerization of phenols revisited [ouci.dntb.gov.ua]
- 5. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. paspk.org [paspk.org]
- 10. researchgate.net [researchgate.net]
stability of 4-Nitrosophenol in acidic and alkaline solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrosophenol, focusing on its stability in acidic and alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its potential for degradation, which is significantly influenced by pH. It is known to be sensitive to both acidic and alkaline conditions, which can lead to decomposition.[1] Of particular note is the tautomeric equilibrium between this compound and its quinone mono-oxime form, the position of which is dependent on the solvent and solution conditions. This tautomerism can influence the compound's reactivity and degradation pathways.
Q2: What is the pKa of this compound and why is it important for stability studies?
A2: The pKa of this compound is approximately 6.2 to 6.3.[2] This is a critical parameter because it indicates the pH at which the compound will exist as a 50:50 mixture of its protonated (this compound) and deprotonated (4-nitrosophenolate ion) forms. The stability of these two forms can differ significantly. Generally, the deprotonated form, which is more prevalent at pH values above the pKa, may be more susceptible to certain degradation pathways. Understanding the pKa is essential for designing relevant stability studies and for interpreting data collected at different pH values.
Q3: Are there any known degradation products of this compound in aqueous solutions?
A3: While specific degradation pathways for this compound under various pH conditions are not extensively detailed in readily available literature, general knowledge of phenolic and nitroso compounds suggests that degradation could involve hydrolysis, oxidation, or rearrangement reactions. In the context of its use as an intermediate in chemical reactions, it's understood that the nitroso group can be either oxidized or reduced. For instance, in the presence of nitric acid, it can be oxidized to 4-nitrophenol.[3] Under reducing conditions, it can be converted to 4-aminophenol. The stability of the aromatic ring itself might be compromised under harsh acidic or alkaline conditions, potentially leading to ring-opening products, though this is less common under typical experimental conditions.
Q4: How should stock solutions of this compound be prepared and stored to ensure stability?
A4: To ensure the stability of this compound stock solutions, it is recommended to:
-
Use a suitable solvent: Ether has been noted as a solvent where this compound is monomolecular.[4] For aqueous experiments, preparing fresh solutions is the best practice.
-
Control the pH: Based on its pKa of ~6.3, preparing stock solutions in a slightly acidic buffer (e.g., pH 4-5) may favor the more stable protonated form. Avoid highly acidic or alkaline conditions for long-term storage.
-
Store under appropriate conditions: Solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8 °C) to minimize degradation.
-
Monitor for changes: Regularly check for any visual changes in the solution, such as color change or precipitation, which could indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay values for this compound. | Degradation of the compound in the prepared solution. | Prepare fresh solutions for each experiment. Verify the pH of your solution and adjust if necessary to be in a more stable range (slightly acidic). Store stock solutions at 2-8°C and protect from light. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Ensure the analytical method can resolve the parent compound from any new peaks. |
| Color change of the this compound solution over time. | pH shift leading to a change in the predominant ionic form, or chemical degradation. | Measure the pH of the solution. A color change from colorless/pale yellow to a more intense yellow can indicate a shift to the deprotonated form at higher pH. If the pH is stable, the color change may be due to degradation products. |
| Inconsistent results between experimental runs. | Instability of this compound under the specific experimental conditions (e.g., temperature, pH, light exposure). | Standardize all experimental parameters. Prepare fresh solutions from a reliable source of this compound for each set of experiments. Consider performing experiments under controlled lighting conditions. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, a comprehensive table of degradation kinetics cannot be provided. Researchers are advised to perform their own stability studies under their specific experimental conditions. The following table outlines the key parameters that should be determined.
| Parameter | Acidic Conditions (e.g., pH 2-4) | Neutral Conditions (e.g., pH 6-7) | Alkaline Conditions (e.g., pH 8-10) |
| Appearance | To be determined | To be determined | To be determined |
| Assay (%) | To be determined | To be determined | To be determined |
| Degradation Products (%) | To be determined | To be determined | To be determined |
| Half-life (t½) | To be determined | To be determined | To be determined |
| Degradation Rate Constant (k) | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To assess the stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl) solutions (for pH adjustment)
-
Sodium hydroxide (B78521) (NaOH) solutions (for pH adjustment)
-
Phosphate buffer solutions (pH 2, 4, 7, 9, 10)
-
High-purity water
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator/water bath
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of methanol (B129727) or acetonitrile) before diluting with high-purity water to a final concentration of 1 mg/mL.
-
-
Preparation of Stability Samples:
-
For each pH condition (2, 4, 7, 9, and 10), pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration of 100 µg/mL.
-
Prepare triplicate samples for each pH and time point.
-
-
Stability Study Conditions:
-
Store the prepared samples at a controlled temperature (e.g., 25°C or 40°C).
-
Protect samples from light by using amber vials or by wrapping the containers in aluminum foil.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples by a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a phosphoric acid modifier (to maintain an acidic pH).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 300-400 nm, to be determined by UV scan). The absorption of the 4-nitrosophenolate ion can be measured at 395 nm.[2]
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each pH condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each pH.
-
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Relationship between pH, ionic form, and stability of this compound.
References
Technical Support Center: 4-Nitrosophenol Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrosophenol. It addresses common issues related to the compound's stability and the identification of its degradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Direct experimental studies detailing the comprehensive degradation pathways of this compound are limited in publicly available literature. However, based on its chemical structure and the behavior of related nitroso and phenolic compounds, the primary degradation routes are expected to involve oxidation, reduction, and photodegradation.
-
Oxidation: The nitroso group is susceptible to oxidation to a nitro group, potentially forming 4-Nitrophenol. The aromatic ring can also be hydroxylated, leading to catecholic or hydroquinonic structures, which can further oxidize and lead to ring-opening products.
-
Reduction: The nitroso group can be readily reduced to a hydroxylamino group and further to an amino group, forming 4-Aminophenol. This is a well-documented reaction where this compound acts as an intermediate in the reduction of 4-Nitrophenol.
-
Photodegradation: Aromatic nitroso compounds can undergo photochemical reactions upon exposure to UV light, which may involve rearrangement, dimerization, or fragmentation.
Q2: What are the expected degradation byproducts of this compound?
A2: While a complete profile of this compound degradation byproducts is not extensively documented, several potential products can be anticipated based on related chemical processes:
-
4-Nitrophenol: Formed through the oxidation of the nitroso group.
-
4-Aminophenol: A primary product of the reduction of the nitroso group.
-
Hydroquinone and p-Benzoquinone: These can be formed following the loss of the nitroso group and subsequent oxidation. Studies on the electrochemical oxidation of the related compound 4-Nitrophenol have shown the formation of hydroquinone.
-
4-Nitrocatechol: Ozonation of 4-Nitrophenol, a potential degradation product itself, is known to produce 4-nitrocatechol.[1] Similar hydroxylated products could arise from the oxidation of this compound.
-
Polymeric materials: In alkaline media, reduction products like 4-Aminophenol can polymerize, leading to the formation of dark brown solids.
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in your this compound solution is a strong indicator of degradation. This compound itself is often described as a pale yellow to brownish solid. The formation of byproducts can lead to a variety of colors. For instance, the oxidation to 4-Nitrophenol and its subsequent ionization in non-acidic solutions can produce a yellow color. Polymerization of reduction byproducts can lead to darker, brownish precipitates. It is also important to note that this compound is known to be unstable and can explode upon heating or contact with acids and alkalis, so any unexpected changes should be handled with extreme caution.
Q4: What analytical methods are suitable for identifying this compound and its degradation byproducts?
A4: Several analytical techniques are well-suited for the analysis of this compound and its potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a powerful tool for separating and quantifying phenolic compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an acid modifier like phosphoric or formic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, which is invaluable for the structural elucidation of unknown degradation products. Electrospray ionization (ESI) is a common ionization source for this class of compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable method. Derivatization may be necessary to increase the volatility of some of the polar byproducts.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Your this compound standard or sample solution loses purity shortly after preparation, as observed by HPLC or a change in appearance.
-
Possible Causes:
-
pH of the solvent: this compound is unstable in both acidic and alkaline conditions.
-
Exposure to light: Photodegradation can occur, especially under UV light.
-
Presence of oxidizing or reducing agents: Contaminants in the solvent or glassware can initiate degradation.
-
Elevated temperature: this compound is thermally labile.
-
-
Troubleshooting Steps:
-
Solvent Preparation: Use high-purity, freshly prepared solvents. Buffer the solvent to a neutral pH if compatible with your experimental design.
-
Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and bring them to ambient temperature only for the duration of the experiment. Avoid freezing aqueous solutions, as this can cause concentration gradients.
-
Issue 2: Inconsistent Results in Degradation Studies
-
Symptom: You are observing high variability in the degradation rate or the profile of byproducts between replicate experiments.
-
Possible Causes:
-
Inconsistent stress conditions: Minor variations in temperature, light intensity, or the concentration of stress reagents (e.g., acid, base, oxidizing agent) can lead to different outcomes.
-
Matrix effects: Components of your sample matrix may be interacting with this compound or its degradation products.
-
Contamination: Contaminants in your reagents or on your labware could be catalyzing or inhibiting degradation.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented for each replicate. Use calibrated equipment.
-
Control Experiments: Run control experiments with this compound in the pure solvent to understand its intrinsic stability under your experimental conditions.
-
Matrix Blanks: Analyze blank samples of your matrix to identify any interfering compounds.
-
Thorough Cleaning: Implement a rigorous cleaning procedure for all glassware and equipment to avoid cross-contamination.
-
Data Presentation
The following table summarizes potential degradation byproducts of this compound and the analytical techniques suitable for their identification.
| Potential Degradation Byproduct | Formation Pathway | Recommended Analytical Technique(s) |
| 4-Nitrophenol | Oxidation | HPLC-UV, LC-MS |
| 4-Aminophenol | Reduction | HPLC-UV, LC-MS |
| Hydroquinone | Loss of nitroso group, oxidation | HPLC-UV, LC-MS, GC-MS (after derivatization) |
| p-Benzoquinone | Oxidation of Hydroquinone | HPLC-UV, LC-MS, GC-MS |
| 4-Nitrocatechol | Oxidation/Hydroxylation | HPLC-UV, LC-MS |
| Polymeric materials | Polymerization of reduction products | Size Exclusion Chromatography (SEC), Visual Inspection |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation byproducts of this compound. Caution: this compound is unstable and potentially explosive. Conduct all work in a well-ventilated fume hood and take appropriate safety precautions.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Protect this solution from light and store it at a low temperature.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period, monitoring for rapid degradation.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL. Keep the solution at room temperature and monitor over time.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to a light source that provides both UV and visible light, following ICH Q1B guidelines. Keep a control sample protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
optimizing reaction conditions for phenol nitrosation.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for phenol (B47542) nitrosation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phenol nitrosation?
A1: The primary mechanism for phenol nitrosation is the electrophilic aromatic substitution. A nitrosonium ion (NO+), typically generated in situ from sodium nitrite (B80452) and an acid, acts as the electrophile. It attacks the electron-rich aromatic ring of the phenolate (B1203915) ion, predominantly at the para-position due to the activating and directing effects of the hydroxyl group. This is followed by a proton transfer to yield a benzoquinone oxime, which then tautomerizes to the final p-nitrosophenol product.[1] At a pH greater than 3, C-nitrosation is the dominant reaction pathway.[2][3]
Q2: Why is the yield of my p-nitrosophenol product consistently low?
A2: Low yields can stem from several factors:
-
Improper Stoichiometry: An excess of alkali nitrite can lead to the formation of excess nitrous acid. This excess nitrous acid is unstable and can decompose into nitric acid and nitric oxide, depleting the nitrosating agent and resulting in a highly impure product.[4] The molar quantity of the nitrite should not exceed that of the phenol.[4]
-
Incorrect pH: The reaction rate is highly pH-dependent, with an optimal pH around 3.[5] However, to prevent the decomposition of nitrous acid and subsequent side reactions, it is often recommended to maintain alkaline conditions and add the acid slowly to control the rate of nitrous acid formation.[4]
-
High Temperature: The reaction is exothermic, and low temperatures are generally favorable for better yields.[4][6] Elevated temperatures can promote the formation of undesired byproducts and tar.
-
Presence of Excess Acid: An excess of strong mineral acid in the reaction medium can cause the nitrosophenol product to tautomerize, making it more susceptible to oxidation.[4]
Q3: I am observing significant amounts of dark, tarry byproducts. How can I minimize their formation?
A3: Tarry substances are often the result of oxidation side reactions. The hydroxyl group of phenol makes the ring highly susceptible to oxidation, especially under harsh conditions.[7][8] To minimize this:
-
Control Temperature: Maintain a low reaction temperature, for example, by using an ice bath.
-
Control Reagent Addition: Add the nitrosating agent (or the acid used to generate it) slowly and with efficient stirring. This helps to dissipate heat and prevent localized high concentrations of reactants.[7]
-
Use Milder Reagents: Consider alternative, milder nitrosating methods, such as the in situ generation of nitrous acid from sodium nitrite with a weak acid.[7]
-
Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.
Q4: How can I achieve selective mono-nitrosation and control regioselectivity (ortho- vs. para-)?
A4: The hydroxyl group is a strong ortho-, para-director. The para-position is generally favored for electrophilic attack due to reduced steric hindrance.[2][3] To enhance para-selectivity and avoid multiple substitutions:
-
Careful Stoichiometry: Use a 1:1 molar ratio or a slight deficiency of the nitrosating agent relative to phenol.
-
Low Temperature: Lower temperatures favor the para-isomer.
-
Steric Hindrance: The inherent steric bulk of the hydroxyl group and the incoming electrophile naturally favors the less hindered para-position. For phenols with substituents at the ortho-positions, para-substitution is even more pronounced.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH. | Optimize the pH of the reaction medium. While the maximum rate is around pH 3, maintaining alkaline conditions and controlling acid addition is often a better strategy to ensure stability.[4][5] |
| Temperature too high. | Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. | |
| Improper stoichiometry (excess nitrite). | Use a molar ratio of nitrite to phenol that does not exceed 1:1.[4] | |
| Decomposition of nitrous acid. | Add the acid slowly to the solution of phenol and sodium nitrite to control the in situ generation of nitrous acid.[4] | |
| Formation of Dark Tarry Substance | Oxidation of phenol or product. | Lower the reaction temperature and consider running the reaction under an inert atmosphere.[7] |
| Reaction is too vigorous. | Add the acid or nitrosating agent dropwise with efficient stirring to control the reaction rate and heat generation.[7] | |
| Product is Impure / Multiple Products | Side reactions (e.g., diazotization). | Avoid an excess of nitrous acid, which can react further with the product.[4] |
| Nitration instead of nitrosation. | Ensure the nitrosating agent is free of nitric acid contamination. Excess nitrous acid can decompose to form nitric acid.[4] | |
| Difficulty Isolating Product | Product tautomerization in acidic medium. | Ensure the reaction mixture is neutralized or made slightly basic before workup to prevent product degradation.[4] |
Analytical Methods for Reaction Monitoring
| Analytical Technique | Principle | Typical Application / Notes |
| UV-Vis Spectrophotometry | Measures the absorbance of the nitrosated product. p-Nitrosophenol has a characteristic absorbance maximum. | Useful for kinetic monitoring of the reaction progress by tracking the formation of the product at a specific wavelength (e.g., 345 nm).[2][3][9] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Excellent for determining the purity of the product and quantifying the yield. Can be coupled with various detectors (UV, MS) for enhanced sensitivity and identification.[10] |
| Gas Chromatography (GC / GC-MS) | Separates volatile compounds in the gas phase. Mass spectrometry (MS) provides structural identification. | Can be used to analyze the product and any volatile side products. Derivatization may be necessary for the phenolic compounds.[10][11] |
Experimental Protocol: Synthesis of p-Nitrosophenol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄), dilute solution
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve phenol in a solution of sodium hydroxide.[4] Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Nitrite Addition: To this cold solution, add an appropriate amount of sodium nitrite, ensuring the molar quantity does not exceed that of the phenol.[4] Stir until it is completely dissolved.
-
Nitrosation: Slowly add dilute sulfuric acid dropwise from the dropping funnel into the reaction mixture over a period of 1-2 hours.[4] Maintain vigorous stirring and ensure the temperature does not rise above 5 °C. The rate of acid addition should be carefully controlled to manage the rate of nitrous acid formation.[4]
-
Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Isolation: The product, p-nitrosophenol, can be precipitated from the solution. The method of isolation (e.g., acidification, extraction) will depend on the final pH and desired purity.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Safety Note: Phenol is highly toxic and corrosive and can be absorbed rapidly through the skin.[12][13][14] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles.[13][14][15] Ensure an emergency shower and eyewash station are readily accessible.[12]
Visualizations
Caption: Reaction mechanism for the electrophilic nitrosation of phenol.
Caption: General experimental workflow for phenol nitrosation.
Caption: Troubleshooting decision tree for optimizing phenol nitrosation.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrosation of phenolic compounds: inhibition and enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. paspk.org [paspk.org]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. epa.gov [epa.gov]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. monash.edu [monash.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Overcoming Low Solubility of 4-Nitrosophenol in Reaction Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 4-nitrosophenol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound has a limited solubility in water primarily due to its molecular structure, which includes a hydrophobic phenyl ring. While the nitroso and hydroxyl groups are polar, the nonpolar character of the benzene (B151609) ring restricts its solubility in aqueous solutions.
Q2: In which types of solvents is this compound more soluble?
A2: this compound exhibits better solubility in polar organic solvents. Solvents such as ethanol (B145695), methanol (B129727), acetone, and ether are effective at dissolving this compound.[1][2]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in water significantly increases in alkaline conditions (higher pH). This is because the phenolic hydroxyl group deprotonates to form the 4-nitrosophenoxide ion, which is more polar and thus more soluble in water.[3][4]
Q4: What is the relevance of the tautomeric equilibrium of this compound to its solubility?
A4: this compound exists in a tautomeric equilibrium with p-benzoquinone monoxime.[5][6] The position of this equilibrium can be influenced by the solvent, which in turn affects the compound's physical and chemical properties, including its solubility. The quinonoid form may exhibit different solubility characteristics compared to the nitrosophenol form.
Q5: Are there any safety concerns when handling this compound and its solutions?
A5: Yes, this compound is a flammable solid and can be harmful if inhaled, ingested, or in contact with skin.[7] It is important to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid creating dust.[7] Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound, with a focus on its low solubility.
Issue 1: this compound is not dissolving sufficiently in the aqueous reaction medium.
-
Possible Cause: The pH of the aqueous medium is neutral or acidic, where this compound has its lowest solubility.
-
Recommended Solution:
-
Adjust the pH: Increase the pH of the reaction medium by adding a base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the phenol (B47542) and form the more soluble 4-nitrosophenoxide ion.[3] Be cautious to ensure the pH change does not negatively affect your reaction or other reagents.
-
Use a Co-solvent: Introduce a water-miscible organic solvent in which this compound is soluble, such as ethanol or methanol. This will increase the overall solvating power of the reaction medium.
-
Issue 2: The reaction is slow or incomplete, even with stirring.
-
Possible Cause: The low concentration of dissolved this compound is limiting the reaction rate. The solid particles have a limited surface area for reaction.
-
Recommended Solution:
-
Increase Temperature: Gently heating the reaction mixture can increase the solubility of this compound and accelerate the reaction rate.[1] Monitor the temperature carefully to avoid decomposition of reactants or products.
-
Use a Phase Transfer Catalyst (PTC): For reactions involving an aqueous phase and an organic phase (or a poorly soluble organic reactant), a PTC can facilitate the transfer of the reactant across the phase boundary, increasing the reaction rate.
-
Particle Size Reduction: Grinding the this compound solid to a finer powder before adding it to the reaction mixture can increase its surface area and improve the dissolution rate.
-
Issue 3: An unexpected side product is being formed.
-
Possible Cause: The choice of solvent may be influencing the tautomeric equilibrium between this compound and p-benzoquinone monoxime, leading to reactivity from the undesired tautomer.
-
Recommended Solution:
-
Solvent Screening: Experiment with different solvents to find one that favors the desired tautomer for your specific reaction. The polarity of the solvent can influence the position of the equilibrium.[8]
-
Characterize the Byproduct: Isolate and identify the side product to understand the reaction pathway that is occurring. This information can help in devising a strategy to suppress its formation.
-
Issue 4: The this compound solution appears to be degrading over time.
-
Possible Cause: this compound can be unstable, especially in solution and when exposed to light, heat, or certain reactive species.
-
Recommended Solution:
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Protect from Light and Heat: Store the solid and its solutions in a cool, dark place.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Solubility of 4-Nitrophenol (as a reference for this compound)
Disclaimer: The following quantitative data is for 4-nitrophenol, a structurally similar compound. This data can be used as an estimate for the solubility of this compound, but experimental verification is recommended.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 15 | 1.0 | [3][9] |
| Water | 20 | 1.16 | [3] |
| Water | 25 | 1.6 | [3][9] |
| Water | 90 | 26.9 | [10] |
| Ethanol | - | Very Soluble | [9][10] |
| Acetone | - | Very Soluble | [9][10] |
| Ether | - | Very Soluble | [9][10] |
| Chloroform | - | Freely Soluble | [9][10] |
Qualitative Solubility of this compound:
-
Water: Slightly soluble[11]
-
Organic Solvents (e.g., Methanol, Ethanol, Ether): Soluble[11][12]
-
Aqueous Alkali: Soluble (forms the 4-nitrosophenoxide ion)
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound in Methanol
This protocol is adapted from a European patent and describes the reduction of this compound to N-acetyl-4-aminophenol (APAP), where the initial dissolution of this compound is a key step.[12]
Materials:
-
This compound
-
Methanol
-
Acetic Anhydride (B1165640) (Ac₂O)
-
5% Palladium on Carbon (Pd/C) catalyst
-
High-pressure reactor
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 87.8 g of this compound in 878 mL of methanol to create an 11 wt% solution. Gentle warming and stirring may be required to achieve complete dissolution.[12]
-
Reaction Setup: To the solution, add 2.0 equivalents of acetic anhydride and 4.39 g of 5% Pd/C catalyst.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 20 bar.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 1 hour.[12]
-
Work-up:
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Add 100 mL of water to the filtrate.
-
Remove the methanol under vacuum.
-
Cool the resulting mixture on ice to precipitate the product.
-
Isolate the product by filtration.
-
Protocol 2: Synthesis of an Azo Dye using a 4-Nitrophenol Derivative
This protocol demonstrates the use of a nitrophenol derivative in azo dye synthesis, where solubility in the reaction medium is crucial for the coupling reaction. This can be adapted for this compound with appropriate modifications.
Materials:
-
2-amino-4-nitrodiphenylamine (as the diazo component)
-
Nitrosylsulfuric acid
-
Concentrated sulfuric acid
-
H-acid (coupling component)
-
5% Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
Diazotization:
-
Prepare nitrosylsulfuric acid by carefully dissolving sodium nitrite (B80452) in concentrated sulfuric acid at a controlled temperature.
-
Dissolve 2-amino-4-nitrodiphenylamine in concentrated sulfuric acid at a temperature below 20°C.
-
Slowly add the prepared nitrosylsulfuric acid to the amine solution while maintaining the temperature between 0-5°C with constant stirring.
-
Continue stirring for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve H-acid in a 5% NaOH solution at room temperature.
-
Cool the H-acid solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution dropwise to the cold H-acid solution over 3 hours with vigorous stirring.
-
-
Isolation:
-
After the addition is complete, continue stirring for a few more hours.
-
Filter the precipitated dye.
-
Wash the dye thoroughly with cold water.
-
Dry the final product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low solubility of this compound.
Caption: The effect of pH on the aqueous solubility of this compound.
Caption: Tautomeric equilibrium between this compound and p-benzoquinone monoxime.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. organic chemistry - Why is quinone mono oxime more stable than this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 4-Nitrosophenol Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitrosophenol to prevent oxidation and degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Color change of solid this compound (e.g., from yellow/brown to a darker shade). | Oxidation due to exposure to air (oxygen). | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed. For long-term storage, consider using a glove box for aliquoting and handling. |
| Exposure to light. | Store the compound in an amber or opaque container to protect it from light. Avoid storing in direct sunlight.[1][2] | |
| Presence of trace metal impurities. | Use high-purity solvents and equipment when handling this compound. Ensure storage containers are clean and free of contaminants. | |
| Decreased purity of this compound over time, as determined by analytical methods (e.g., HPLC). | Gradual oxidation and degradation. | Implement the use of an antioxidant such as Butylated Hydroxytoluene (BHT). See the detailed protocol below. |
| Inappropriate storage temperature. | Store at a consistently cool and dry place.[1][2] Recommended storage temperatures are generally between 2-8°C. Avoid temperature fluctuations. | |
| Inconsistent experimental results using stored this compound. | Degradation of the starting material. | Always use freshly opened or properly stored this compound for critical experiments. Qualify the purity of the material before use if it has been stored for an extended period. |
| Formation of inhibitory oxidation byproducts. | Purify the aged this compound by recrystallization if necessary. Monitor for the appearance of degradation products using a suitable analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound during storage?
While specific studies on the long-term storage degradation of this compound are not extensively documented in the readily available literature, based on the general chemistry of phenols and nitroso compounds, oxidation is the primary concern. The likely oxidation products could include 4-Nitrophenol (B140041) and various polymeric materials. The nitroso group is susceptible to oxidation to a nitro group, and phenolic compounds can undergo oxidative coupling to form colored polymeric impurities.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (cool, dry, dark, and under an inert atmosphere), its shelf-life can be maximized. However, in the absence of specific manufacturer data, it is recommended to re-analyze the purity of the compound after one year of storage or if any visual change is observed. For sensitive applications, using the material within a few months of opening is advisable.
Q3: Can I use antioxidants other than BHT?
Butylated Hydroxytoluene (BHT) is a common and effective radical scavenging antioxidant.[3][4] Other hindered phenolic antioxidants could potentially be used, but their compatibility and effectiveness with this compound would need to be validated by the user. It is crucial to select an antioxidant that does not interfere with downstream applications.
Q4: Is it necessary to store this compound under an inert atmosphere if I am using an antioxidant?
For maximum stability, especially for long-term storage, using both an inert atmosphere and an antioxidant is the best practice. An inert atmosphere minimizes the presence of oxygen, the primary oxidizing agent, while the antioxidant can quench radical chain reactions that may be initiated by trace amounts of oxygen or other impurities.
Q5: How can I monitor the oxidation of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of this compound and detecting the formation of degradation products like 4-Nitrophenol.[5][6][7][8][9] A simple isocratic or gradient reverse-phase HPLC method can be developed for this purpose.
Experimental Protocols
Protocol 1: Stabilizing this compound with Butylated Hydroxytoluene (BHT)
This protocol is an adapted general procedure for adding a radical scavenger to sensitive compounds and should be validated for your specific application.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Anhydrous solvent in which this compound is soluble (e.g., Tetrahydrofuran, Diethyl Ether) - ensure the solvent is peroxide-free.
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glove box
-
Appropriate storage vials (amber glass with tight-fitting caps)
Procedure:
-
Preparation of BHT Stock Solution:
-
In an inert atmosphere (glove box or under a stream of nitrogen), prepare a stock solution of BHT in the chosen anhydrous solvent. A typical concentration is 1 mg/mL.
-
Ensure the BHT is fully dissolved.
-
-
Addition of BHT to this compound:
-
Weigh the desired amount of this compound in a clean, dry storage vial.
-
If the this compound is in a solution, proceed to the next step. If it is a solid, dissolve it in a minimal amount of the anhydrous solvent.
-
Add the BHT stock solution to the this compound solution to achieve a final BHT concentration of 100-250 ppm (e.g., 100-250 µg of BHT per gram of this compound).
-
Gently mix the solution to ensure uniform distribution of the BHT.
-
-
Solvent Removal and Storage:
-
If the this compound is intended to be stored as a solid, remove the solvent under reduced pressure, ensuring the temperature is kept low to avoid degradation.
-
Once the solvent is removed, backfill the vial with an inert gas before sealing tightly.
-
If storing as a solution, ensure the vial is purged with inert gas before sealing.
-
Store the stabilized this compound in a cool, dark, and dry place.
-
Protocol 2: Monitoring this compound Purity by HPLC
This is a general guideline for developing an HPLC method. Method parameters may need to be optimized for your specific instrument and column.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound reference standard
-
4-Nitrophenol reference standard (as a potential degradation product)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of high-purity this compound at the same concentration.
-
Prepare a solution of 4-Nitrophenol to determine its retention time.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength appropriate for this compound)
-
Gradient Elution:
-
Start with 95% A / 5% B
-
Ramp to 5% A / 95% B over 10 minutes
-
Hold at 5% A / 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of pure this compound.
-
Inject the 4-Nitrophenol standard to identify the retention time of this potential degradation product.
-
Inject your this compound sample.
-
Compare the chromatogram of your sample to the reference standard. The appearance of new peaks or a decrease in the main peak area indicates degradation. Purity can be estimated by the relative peak area of this compound.
-
Visualizations
Caption: Logical workflow for preventing this compound oxidation.
Caption: Postulated radical oxidation pathway and BHT intervention.
References
- 1. This compound (104-91-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
troubleshooting interference in the spectrophotometric analysis of 4-Nitrosophenol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectrophotometric analysis of 4-Nitrosophenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or Drifting Absorbance Readings
-
Question: My absorbance readings for this compound are unstable and drift over time. What could be the cause?
-
Answer: Drifting readings are often due to instrument instability, sample degradation, or temperature fluctuations.
-
Instrument Warm-up: Ensure the spectrophotometer has warmed up for the manufacturer-recommended time (typically 15-30 minutes) to stabilize the lamp output.[1]
-
Sample Stability: this compound can be unstable, particularly under certain pH conditions or when exposed to light. Prepare fresh solutions and perform readings promptly. Consider using a stabilized buffer solution.
-
Temperature Control: Use a temperature-controlled cuvette holder if available. Temperature changes can affect reaction rates and the equilibrium of the analyte, leading to absorbance shifts.[2]
-
Environmental Factors: Check for vibrations from nearby equipment or significant drafts, which can affect instrument stability.[1]
-
Issue 2: Low Absorbance or Poor Sensitivity
-
Question: I am getting very low absorbance readings, even at what I believe are high concentrations of this compound. Why is this happening?
-
Answer: This issue typically points to incorrect wavelength selection, pH effects, or a problem with sample concentration.
-
Incorrect Wavelength: The maximum absorbance wavelength (λmax) of this compound is highly dependent on pH.[3] In its protonated form (acidic pH), the λmax is around 300 nm. In its deprotonated, phenolate (B1203915) form (alkaline pH), the λmax shifts to approximately 400 nm.[3][4] Ensure you are using the correct λmax for the pH of your solution.
-
pH of the Solution: The pKa of this compound is approximately 6.48.[5] To ensure the formation of the highly colored 4-nitrosophenolate ion, which absorbs strongly around 400 nm, the solution pH should be buffered to be significantly above the pKa (e.g., pH > 8).[3]
-
Sample Dilution: If your sample is too dilute, the absorbance may be below the instrument's reliable detection limit. Conversely, if it is too concentrated, you may experience saturation effects (see Issue 3).[1]
-
Issue 3: Absorbance Readings are Unusually High or Exceed the Detector's Linear Range
-
Question: My absorbance readings are above 2.0 and are not linear upon dilution. What should I do?
-
Answer: High absorbance values are unreliable and fall outside the linear range of the Beer-Lambert law.[6]
-
Dilute the Sample: The most straightforward solution is to dilute your sample with the same buffer or solvent used for the blank. Aim for an absorbance reading within the optimal range of your instrument, typically 0.1 to 1.0 AU.[1]
-
Check for Particulates: Suspended particles in the sample can scatter light, leading to artificially high absorbance readings. Centrifuge or filter your sample to remove any particulates before measurement.
-
Cuvette Path Length: For highly concentrated samples where dilution is not desirable, using a cuvette with a shorter path length (e.g., 0.5 cm or 0.1 cm) can bring the absorbance into the linear range.[2]
-
Issue 4: Unexpected Peaks or Spectral Shape Distortion
-
Question: The spectrum of my sample has a distorted shape or shows unexpected peaks. How can I identify the source of this interference?
-
Answer: This indicates the presence of interfering substances in your sample matrix.
-
Matrix Effects: Components from your sample matrix (e.g., residual reactants, solvents, or other phenolic compounds) may absorb at or near the same wavelength as this compound.[7] Run a spectrum of a "matrix blank" (containing everything except the analyte) to identify interfering peaks.
-
Common Impurities: Potential impurities can include related compounds like 3-nitrophenol (B1666305) or degradation products.[7][8] These may require chromatographic separation (like HPLC) for accurate quantification if their spectra overlap significantly.[7]
-
Solvent Interference: Ensure the solvent or buffer used is transparent in the measurement wavelength range. Some organic solvents have significant UV absorbance.
-
Corrective Measures: If interference is confirmed, you may need to employ background correction techniques, use a multi-wavelength analysis, or perform a sample cleanup step (e.g., solid-phase extraction) to remove the interfering compounds.[9]
-
Quantitative Data and Parameters
The spectrophotometric properties of this compound are critically dependent on pH due to the equilibrium between its protonated and deprotonated forms.
Table 1: pH-Dependent Spectrophotometric Properties of this compound
| Property | Acidic Conditions (pH < 5) | Alkaline Conditions (pH > 8) | Isosbestic Points |
| Form | This compound (protonated) | 4-Nitrosophenolate ion (deprotonated) | - |
| Appearance | Colorless / Pale Yellow | Intense Yellow | - |
| λmax (approx.) | ~300 nm[3] | ~400 nm[3][4] | ~261 nm, ~345 nm[3] |
| pKa | \multicolumn{3}{c | }{~6.48[5]} |
Table 2: Potential Interfering Substances
| Substance | Potential λmax | Notes |
| Phenol | ~270 nm | Common precursor. |
| 3-Nitrophenol | ~275 nm, ~330 nm | Isomeric impurity, can interfere with the 300 nm peak.[7] |
| 4-Nitrophenol (B140041) | ~317 nm (acidic), ~401 nm (alkaline) | A common related compound and potential contaminant. Its alkaline λmax directly overlaps.[10] |
| Nitrite Ions | Variable (often requires derivatization) | Can be present from synthesis reactions. |
| Iron (Fe³⁺) Complexes | Broad absorbance in UV-Vis | Can form colored complexes and interfere, especially in environmental samples.[11] |
| Particulates/Nanoparticles | Light scattering effect | Causes high background and non-specific absorbance across the spectrum.[11] |
Experimental Protocols
Protocol: Standard Spectrophotometric Determination of this compound
This protocol is designed for the quantification of this compound in a relatively clean sample matrix.
-
Instrumentation:
-
UV-Visible Spectrophotometer with a working range of at least 250-500 nm.
-
Matched quartz or glass cuvettes (1 cm path length).
-
Calibrated pH meter.
-
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate. Adjust the pH to 8.0 using phosphoric acid or sodium hydroxide. This buffer is used as the diluent for all standards and samples.
-
This compound Stock Solution (1 mM): Accurately weigh 12.31 mg of this compound and dissolve it in a small amount of ethanol (B145695) before diluting to 100 mL with the pH 8.0 phosphate buffer in a volumetric flask. Note: Handle this compound with appropriate safety precautions.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the pH 8.0 phosphate buffer to create standards in the desired concentration range (e.g., 5 µM to 50 µM).
-
-
Measurement Procedure:
-
Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.
-
Set the measurement wavelength to the λmax of the 4-nitrosophenolate ion (approximately 400 nm).
-
Use the pH 8.0 phosphate buffer as the blank to zero the instrument (autozero).
-
Measure the absorbance of each working standard solution and the unknown sample(s). Ensure samples are properly mixed and free of bubbles.
-
If sample absorbance is outside the linear range of the calibration curve, dilute it with the pH 8.0 buffer and re-measure.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Use the equation to calculate the concentration of this compound in the unknown sample(s), correcting for any dilution factors.
-
Visualizations
Caption: A logical workflow for troubleshooting common spectrophotometry issues.
Caption: The chemical equilibrium affecting this compound's absorption spectrum.
Caption: A decision-making workflow for addressing spectral interference.
References
- 1. hinotek.com [hinotek.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (104-91-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. biocompare.com [biocompare.com]
- 7. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACP - Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
dealing with tar formation during 4-Nitrosophenol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-nitrosophenol, with a particular focus on the mitigation of tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation during the synthesis of this compound?
A1: Tar formation is a common side reaction in the nitrosation of phenol (B47542). The primary causes include:
-
Side reactions between phenol and this compound: These reactions can lead to the formation of polymeric materials.[1][2]
-
Decomposition of nitrous acid: At temperatures above 0-5°C, nitrous acid becomes unstable and can decompose, leading to the formation of nitric acid and nitric oxide. Nitric acid can then cause unwanted nitration and oxidation side reactions, contributing to tar formation.[1]
-
High reaction temperature: Elevated temperatures accelerate the rates of side reactions, leading to increased tar formation.[1][2]
-
Incorrect pH of the reaction medium: A pH that is too high or too low can promote side reactions. For instance, in mildly acidic solutions (pH 4-7), there is a great deal of tar formation.[3]
-
Excess sodium nitrite (B80452): Using a molar excess of sodium nitrite can lead to the production of excess nitrous acid, which can then decompose and initiate side reactions.[1]
-
Localized high concentrations of reactants: Poor mixing can lead to localized areas of high reactant concentration, which can cause localized overheating and promote side reactions.[1]
Q2: What is the ideal temperature range for the synthesis of this compound to minimize tar formation?
A2: To minimize tar formation, the reaction should be carried out at a low temperature, typically between 0°C and 5°C.[3] Maintaining a low temperature is crucial for controlling the reaction rate and suppressing oxidative pathways that lead to tar.[2][4] Nitrous acid is particularly unstable at temperatures above approximately 0°C (32°F), and its decomposition can significantly impair the yield of the desired product.[1]
Q3: How does the molar ratio of reactants affect tar formation?
A3: The molar ratio of sodium nitrite to phenol is a critical parameter. It is recommended to use a slight excess of sodium nitrite, with a molar ratio of sodium nitrite to phenol of approximately 1.2:1.0 to 1.4:1.0.[3] However, a large excess of sodium nitrite should be avoided as it can lead to the formation of excess nitrous acid and subsequent side reactions.[1] The molal quantity of alkali nitrite should not exceed the molal quantity of the phenolic compound being nitrosated.[1]
Q4: How can I purify this compound from the tarry byproducts?
A4: If tar formation occurs, the crude this compound can be purified. A common method is recrystallization. The crude product can be dissolved in a suitable hot solvent, and upon cooling, the purified this compound will crystallize out, leaving the tarry impurities in the solution. Water or a mixture of organic solvents can be used for recrystallization. Additionally, washing the crude product with cold water can help remove some of the water-soluble impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Significant tar formation observed in the reaction mixture. | 1. High reaction temperature.2. Incorrect pH.3. Excess sodium nitrite.4. Poor mixing. | 1. Ensure the reaction is maintained between 0-5°C using an ice bath.2. Monitor and adjust the pH of the reaction medium to be below 5.[3]3. Use a molar ratio of sodium nitrite to phenol between 1.2:1.0 and 1.4:1.0.[3]4. Ensure vigorous and efficient stirring throughout the reaction.[1] |
| Low yield of this compound. | 1. Tar formation consuming reactants.2. Decomposition of nitrous acid. | 1. Follow the steps to minimize tar formation.2. Maintain a low temperature (0-5°C) to prevent nitrous acid decomposition.[1][3] |
| The reaction mixture is dark brown or black. | Extensive tar formation. | 1. Stop the reaction.2. Attempt to isolate the product by filtration and purify via recrystallization.3. For future attempts, strictly control reaction parameters (temperature, pH, stoichiometry). |
| Difficulty in filtering the product due to a viscous, tarry mass. | Severe tar formation. | 1. Dilute the mixture with cold water to try and precipitate the product.2. Consider solvent extraction to separate the product from the tar.3. Review and optimize the reaction conditions for subsequent syntheses. |
Data Presentation
Table 1: Effect of Nitric Acid/Phenol Mole Ratio on Tar Formation
| Example | Nitric Acid/Phenol Mole Ratio | Product Accountability (%) | p-Nitrophenol (%) | o-Nitrophenol (%) | Tar (%) |
| 1 | 2.99 | 97 | 91 | 6 | 3 |
| 2 | 4.05 | 99.7 | - | - | 0.3 |
| 3 (Comparative) | 1.13 | 56 | - | - | 44 |
Data adapted from US Patent 3,519,693 A. This table illustrates that a higher molar ratio of the nitrosating agent to phenol can significantly reduce tar formation.
Table 2: GC Analysis of Crude Reaction Mixtures for Phenol Nitrosation
| Exp. | pH | Phenol (%) | This compound (%) | 4-Nitrophenol (%) | 2-Nitrophenol (%) | 2,4-Dinitrophenol (%) | 1,4-Benzoquinone (%) |
| 1 | 1.45 | 49.5 | 48.9 | 1.6 | 0.0 | 0.0 | 0.0 |
| 2 | 1.61 | 68.7 | 25.0 | 3.6 | 2.1 | 0.0 | 0.7 |
| 3 | 2.35 | 97.6 | 2.4 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 (pH stat) | 2.5 | 75.7 | 23.9 | 0.0 | 0.4 | 0.0 | 0.0 |
| 5 (pH stat) | 3.0 | 25.9 | 34.1 | 13.6 | 12.1 | 0.0 | 3.5 |
Data adapted from European Patent EP 2 975 018 A1. This table shows the product distribution at different pH values, indicating that byproduct formation is sensitive to the acidity of the reaction medium.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Tar Formation
This protocol is adapted from a procedure that emphasizes controlled conditions to reduce byproduct formation.
Materials:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenol in deionized water.
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0°C and 5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the phenol solution while stirring vigorously. The molar ratio of sodium nitrite to phenol should be approximately 1.3:1.
-
Prepare a dilute solution of sulfuric acid and cool it in an ice bath.
-
Add the cold, dilute sulfuric acid dropwise to the reaction mixture from the dropping funnel. Maintain the temperature of the reaction mixture below 5°C throughout the addition. The rate of addition should be slow to prevent localized heating.
-
After the complete addition of sulfuric acid, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
The this compound will precipitate as a solid. Collect the product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Dry the product in a desiccator.
Protocol 2: Purification of this compound from Tarry Byproducts by Recrystallization
Materials:
-
Crude this compound containing tar
-
Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely. Gentle heating may be required.
-
If the solution is colored due to impurities, add a small amount of activated carbon and briefly boil the solution to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and it will crystallize out of the solution.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Troubleshooting workflow for tar formation in this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: 4-Nitrosophenol Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 4-Nitrosophenol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from sources of ignition and direct sunlight.[1][2] The recommended storage temperature is between 15–25 °C.[3]
Q2: What are the primary hazards associated with heating this compound?
A2: this compound is a flammable solid and poses a dangerous fire and explosion risk.[4][5] It can explode when heated or upon contact with acids or alkalies.[4][6][7][8] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][4]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and bases.[1][4][7] It can react violently with acids and alkalies, which may cause ignition.[4][9]
Q4: What is the melting point and decomposition behavior of this compound?
A4: The melting point of this compound is reported to be in the range of 132-144°C, and it is known to decompose at or around this temperature.[7][10][11] One study observed an endothermic peak at 115.8°C, attributed to dehydration at its melting point, and a second endothermic peak at 165°C, corresponding to its flash point. In a study of a complex containing 4-nitrophenol (B140041), the decomposition of the 4-nitrophenol molecules occurred in the temperature range of 199.28°C to 240.84°C.[12]
Q5: What are the decomposition products of this compound?
A5: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (browning) of the sample at room temperature. | Exposure to direct sunlight or elevated temperatures. This compound can brown at 126°C.[10][11] | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place as recommended.[1][2] |
| Sample ignites or decomposes violently during heating. | The sample was heated too rapidly or in the presence of incompatible substances like acids or alkalies. This compound is known to be thermally unstable and can explode on heating.[4][6][7][8] | Heat the sample slowly and in a controlled environment, such as a furnace with precise temperature control. Ensure the experimental setup is free from contaminants, especially strong acids and bases.[1][4] Always handle with appropriate personal protective equipment in a chemical fume hood.[1] |
| Inconsistent results in thermal analysis (TGA/DSC). | Inconsistent sample weight, heating rate, or atmospheric conditions. The presence of impurities can also affect the results. | Use a consistent sample mass (e.g., 1-5 mg for TGA, 2-5 mg for DSC). Employ a standardized heating rate (e.g., 10 °C/min). Ensure a constant flow of inert gas (e.g., nitrogen) to prevent oxidative decomposition.[13] |
| Exothermic event observed at a lower than expected temperature. | Contamination of the sample with an acid, alkali, or other catalyst.[4][9] The presence of sodium phenolate, for example, can significantly decrease the decomposition temperature of similar nitroaromatic compounds. | Use high-purity this compound and ensure all labware is scrupulously clean and free of any acidic or basic residues. |
Quantitative Data Summary
Table 1: Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 132-144 °C (decomposes) | [7][10][11] |
| Flash Point | 115 °C | [1] |
| Autoignition Temperature | 390 °C | [1] |
Table 2: Summary of TGA/DSC Data for a 4-Nitrophenol-Containing Complex *
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process | Source |
| Decomposition of 4-Nitrophenol | 199.28 - 240.84 | ~69% (of the complex) | Decomposition of two p-nitrophenol molecules | [12] |
*Data from the thermal decomposition of bis(4-nitrophenol)-2,4,6-triamino-1,3,5-triazine monohydrate. This indicates the temperature range where 4-nitrophenol decomposes within this specific molecular structure.
Experimental Protocols
Thermogravimetric Analysis (TGA)
A general procedure for analyzing the thermal stability of this compound using TGA is as follows:
-
Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and connected to a source of high-purity inert gas (e.g., nitrogen).
-
Sample Preparation: Weigh approximately 1-5 mg of this compound into a clean TGA crucible (e.g., alumina).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.[13]
-
Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[13]
-
-
Data Acquisition: Initiate the experiment and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.
Differential Scanning Calorimetry (DSC)
A general procedure for analyzing the thermal behavior of this compound using DSC is as follows:
-
Instrument Preparation: Ensure the DSC instrument is clean and calibrated.
-
Sample Preparation: Weigh approximately 2-5 mg of this compound into a clean DSC pan (e.g., aluminum). Hermetically seal the pan to contain any potential off-gassing.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., 30 °C to 300 °C).
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events (like melting) and exothermic events (like decomposition). Determine the onset temperatures, peak temperatures, and enthalpy changes for these events.
Visualizations
Caption: Experimental workflow for thermal stability analysis of this compound.
Caption: Logical relationship for troubleshooting thermal instability issues.
References
- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 2. Mechanism of 4-nitrophenol oxidation in Rhodococcus sp. Strain PN1: characterization of the two-component 4-nitrophenol hydroxylase and regulation of its expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. scielo.br [scielo.br]
purification challenges of 4-Nitrosophenol from crude reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-Nitrosophenol from crude reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Crude product is a dark, tarry, or oily residue. | Formation of polymeric or resinous byproducts is a common issue in phenol (B47542) nitrosation, often exacerbated by localized excesses of reagents or elevated temperatures.[1][2] Side reactions between phenol and nitrosophenol can also lead to tar formation.[2] | 1. Alkaline Extraction: Dissolve the crude product in a dilute aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate). This compound is acidic due to its tautomeric equilibrium with p-benzoquinone monoxime and will dissolve in the aqueous base, while the non-acidic, tarry impurities should remain insoluble.[1] Filter the mixture to remove the tar. The this compound can then be precipitated by carefully acidifying the filtrate with a dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 4.5.[2]2. Solvent Extraction: If the tar is particularly viscous, dissolve the crude mixture in a suitable organic solvent and then proceed with the alkaline wash as described above. |
| Low yield of purified this compound. | - Incomplete precipitation: The pH during acidification might not be optimal for complete precipitation.- Product loss during transfers: Multiple transfer steps can lead to significant material loss.- Decomposition: this compound can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.[3] It is known to explode when heated or in contact with acids or alkalies.[3] | - Optimize Precipitation pH: After alkaline extraction, acidify the filtrate slowly while monitoring the pH to ensure complete precipitation of the product.- Minimize Transfers: Plan the purification workflow to reduce the number of transfers between vessels.- Maintain Low Temperatures: Perform all extraction and precipitation steps at low temperatures (e.g., in an ice bath) to minimize degradation. |
| Purified solid is still colored (e.g., brown or off-yellow). | - Trapped Impurities: Some colored impurities may be trapped within the crystalline lattice of the this compound.- Oxidation/Decomposition: The product may have partially decomposed during the workup or drying process. | 1. Recrystallization: Recrystallize the purified solid from a suitable solvent. Xylene, benzene, or diethyl ether have been reported as effective recrystallization solvents for this compound.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.2. Activated Charcoal Treatment: If the coloration is significant, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. The charcoal must be removed by hot filtration before allowing the solution to cool. |
| Difficulty in achieving high purity (>99%). | Co-precipitation of structurally similar impurities. | Column Chromatography: If recrystallization is insufficient, column chromatography can be employed for further purification. A silica (B1680970) gel stationary phase is typically used. The mobile phase should be optimized using Thin Layer Chromatography (TLC) to achieve good separation. A common starting point for nitrophenols is a mixture of hexane (B92381) and ethyl acetate.[4] For this compound, a reverse-phase HPLC method using an acetonitrile/water/phosphoric acid mobile phase has also been described, which could be adapted for preparative chromatography.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most frequently encountered impurity is a dark, tar-like or resinous material formed from side reactions.[1][2] These byproducts can arise from reactions between phenol and this compound, especially in reaction conditions with high acidity or localized excesses of reagents.[2] Unreacted phenol may also be present.
Q2: Why is alkaline extraction an effective purification method for this compound?
A2: this compound exists in a tautomeric equilibrium with p-benzoquinone monoxime.[1][6][7] The oxime form is more acidic than the phenolic form, allowing the compound to be deprotonated and dissolved in an aqueous alkaline solution.[1] The tarry byproducts are typically non-acidic and therefore remain insoluble, allowing for their separation by filtration.
Q3: What are the recommended recrystallization solvents for this compound?
A3: Based on available data, xylene, benzene, and diethyl ether have been used for the recrystallization of this compound.[3] The choice of solvent should be determined by small-scale solubility tests to find a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Q4: Is this compound stable during purification?
A4: this compound is a potentially unstable compound. It is reported to be flammable and can explode when heated or in contact with strong acids or alkalies.[3] Therefore, it is crucial to perform purification steps at low temperatures and avoid strong acids and bases where possible, or handle them with care at reduced temperatures.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 132-144 °C, with decomposition) is indicative of high purity.[3]
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative purity data. A reported method uses a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[5]
-
Spectroscopy (NMR, IR): ¹H NMR and IR spectroscopy can be used to confirm the chemical structure and identify the presence of impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Alkaline Extraction
-
Dissolution: Transfer the crude reaction mixture to an Erlenmeyer flask. While cooling in an ice bath, slowly add a 1 M aqueous sodium hydroxide solution with stirring until the solid material dissolves.
-
Filtration: If a tarry residue remains, filter the cold solution through a Büchner funnel to remove the insoluble impurities. Wash the residue with a small amount of cold 1 M sodium hydroxide solution.
-
Precipitation: Cool the filtrate in an ice bath. With continuous stirring, slowly add 1 M hydrochloric acid dropwise until the solution becomes acidic (test with pH paper, aiming for a pH of ~4.5). A precipitate of this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of ice-cold water to remove any residual salts.
-
Drying: Dry the purified this compound in a vacuum desiccator. Caution: Do not heat the compound as it can be explosive.[3]
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of the purified this compound in a minimal amount of a potential recrystallization solvent (e.g., xylene[3]) by gently heating. Allow the solution to cool to room temperature and then in an ice bath to ensure that the compound crystallizes out of the solution.
-
Dissolution: In an Erlenmeyer flask, add the bulk of the this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Tautomeric equilibrium of this compound.
References
- 1. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 3. This compound | 104-91-6 [chemicalbook.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing the induction period in 4-nitrophenol reduction involving 4-nitrosophenol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP). A key focus is on understanding and managing the often-observed induction period, with particular attention to the role of the 4-nitrosophenol intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the "induction period" in the context of 4-nitrophenol reduction?
A1: The induction period is an initial phase of the reaction during which no apparent reduction of 4-nitrophenol occurs, as monitored by techniques like UV-Vis spectroscopy.[1][2][3][4][5][6] It is the time required for certain prerequisite conditions to be met before the primary reaction proceeds at a measurable rate.
Q2: What is the primary cause of the induction period?
A2: The leading cause of the induction period is the presence of dissolved oxygen in the reaction medium.[1][3][4][5][6][7][8] This oxygen can interfere with the reduction process in two main ways: by re-oxidizing the freshly formed 4-aminophenol back to a nitro-containing species and by oxidizing the surface of the metallic nanoparticle catalyst.[1][7][8] The induction period ends once the dissolved oxygen is consumed, typically by the reducing agent (e.g., sodium borohydride).[1][7][8]
Q3: What is the role of this compound in this reaction?
A3: this compound is a stable intermediate in the reduction of 4-nitrophenol to 4-aminophenol.[2][7][8] The reaction is not a direct conversion but proceeds through intermediates, with this compound being a key species.[2][9] Mass spectrometry and UV-Vis spectroscopy have confirmed its presence during the reaction.[7][8]
Q4: How do I know if this compound is forming in my reaction?
A4: The formation of intermediates like this compound and subsequently 4-hydroxylaminophenol is a proposed step in the reduction mechanism.[2] While direct monitoring of this compound can be challenging with standard UV-Vis due to overlapping absorbances, its existence is supported by detailed kinetic and mechanistic studies.[2][7][8] The overall reaction progress is typically monitored by the decrease in the 4-nitrophenolate (B89219) ion peak at around 400 nm and the appearance of the 4-aminophenol peak around 300 nm.[10][11]
Q5: Can the induction period be controlled or eliminated?
A5: Yes, the induction period can be controlled and even eliminated.[1][3][4][5][6] Since it is primarily linked to dissolved oxygen, de-aerating the reaction mixture by purging with an inert gas like argon or nitrogen can significantly shorten or eliminate the induction period.[1][11] Conversely, purging with oxygen can extend it.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Prolonged or indefinite induction period | High concentration of dissolved oxygen in the reaction medium. | 1. De-aerate all solutions (water, 4-NP solution, borohydride (B1222165) solution) by purging with an inert gas (Ar or N₂) prior to mixing.[1][11] 2. Ensure the reaction is carried out in a sealed container to prevent atmospheric oxygen from dissolving. |
| Insufficient amount or degraded reducing agent (e.g., NaBH₄). | 1. Use a freshly prepared solution of the reducing agent for each experiment.[10] 2. Increase the concentration of the reducing agent.[12] | |
| Inactive or poisoned catalyst. | 1. Ensure the catalyst has not been exposed to contaminants that could poison its surface. 2. Consider catalyst regeneration or using a fresh batch of catalyst. | |
| Inconsistent induction times between experiments | Variable levels of dissolved oxygen in the reagents. | 1. Standardize the de-aeration procedure for all experiments. 2. Allow reagents to reach thermal equilibrium before starting the reaction, as oxygen solubility is temperature-dependent.[12] |
| Variations in the timing and sequence of reagent addition. | 1. Develop and adhere to a strict protocol for adding reagents to ensure consistency.[1] | |
| Slow or incomplete reaction after the induction period | Insufficient catalyst loading. | 1. Increase the amount of catalyst used in the reaction.[13] |
| Low reaction temperature. | 1. Increase the reaction temperature, as this generally increases the reaction rate.[12][14] | |
| Diffusion limitations. | 1. Ensure adequate stirring to minimize diffusion control, especially with heterogeneous catalysts.[13] | |
| No reaction observed at all | Absence of a catalyst. | The reduction of 4-nitrophenol by sodium borohydride is extremely slow or does not occur without a catalyst.[11] Ensure the catalyst has been added. |
| Incorrect pH of the reaction medium. | The reaction is typically carried out in an alkaline medium, which is created by the addition of NaBH₄, leading to the formation of the 4-nitrophenolate ion.[7][10] |
Experimental Protocols
Standard Protocol for Monitoring 4-Nitrophenol Reduction
This protocol describes a general method for studying the catalytic reduction of 4-nitrophenol using a UV-Vis spectrophotometer.
Materials:
-
4-nitrophenol (4-NP) stock solution (e.g., 1 mM in deionized water)
-
Sodium borohydride (NaBH₄) solution (e.g., 0.1 M in deionized water, freshly prepared)
-
Colloidal nanoparticle catalyst solution
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz cuvette, add a specific volume of deionized water.
-
Add a precise volume of the 4-nitrophenol stock solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Add a specific volume of the freshly prepared NaBH₄ solution. The solution should immediately turn yellow, indicating the formation of the 4-nitrophenolate ion.[7][10]
-
-
Initiation of the Catalytic Reaction:
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial spectrum (t=0). The absorbance maximum should be at approximately 400 nm.[10]
-
To the cuvette, add a small volume of the nanoparticle catalyst solution.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 400 nm versus time to observe the reaction progress and determine the induction period.
-
Protocol for Investigating the Effect of Dissolved Oxygen
This protocol is designed to demonstrate the influence of dissolved oxygen on the induction period.
Materials:
-
Same as the standard protocol.
-
Inert gas (Argon or Nitrogen) with a fine needle for bubbling.
-
Oxygen gas with a fine needle for bubbling.
Procedure:
-
Control Experiment (No De-aeration):
-
Follow the "Standard Protocol for Monitoring 4-Nitrophenol Reduction" without any gas purging. Record the induction time.
-
-
Experiment with De-aeration:
-
Before adding the catalyst, gently bubble argon or nitrogen gas through the 4-nitrophenol and NaBH₄ mixture in the cuvette for a set period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the catalyst and immediately begin monitoring the absorbance. Record the induction time. A significant reduction or elimination of the induction period is expected.
-
-
Experiment with Oxygen Saturation:
-
Before adding the catalyst, gently bubble oxygen gas through the 4-nitrophenol and NaBH₄ mixture in the cuvette for a set period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the catalyst and immediately begin monitoring the absorbance. Record the induction time. A significantly prolonged induction period is expected.
-
Data Presentation
Table 1: Influence of Reactant Concentration on Apparent Rate Constant (k_app)
| Concentration of 4-Nitrophenol (M) | Concentration of NaBH₄ (M) | Apparent Rate Constant (k_app) (s⁻¹) |
| 1.1 x 10⁻⁴ | 1 x 10⁻³ | Varies (decreases with increasing 4-NP) |
| 1.1 x 10⁻⁴ | Varies (increases with increasing NaBH₄) | Varies |
Note: The apparent rate constant is influenced by the concentrations of both 4-nitrophenol and sodium borohydride. Generally, k_app decreases with an increase in the initial concentration of 4-nitrophenol and increases with an increase in the concentration of NaBH₄.[11]
Table 2: Effect of Caffeic Acid Concentration on Induction Time for Gold Nanoparticles (CA-AuNPs)
| Caffeic Acid Final Concentration (mM) | Induction Time (s) |
| 0.08 | 0 |
| 0.12 | 0 |
| 0.16 | 0 |
| 0.20 | 0 |
| 0.24 | 180 |
| 0.28 | 480 |
| 0.32 | 780 |
| 0.36 | 1080 |
| 0.40 | 1380 |
Data from a study on gold nanoparticles synthesized with caffeic acid, illustrating how surface ligands can also influence the induction time.[15]
Visualizations
Caption: Proposed reaction pathway for the reduction of 4-nitrophenol.
Caption: Factors and processes governing the induction period.
Caption: Standard experimental workflow for 4-nitrophenol reduction studies.
References
- 1. neretinalab.nd.edu [neretinalab.nd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Catalytic Reduction of 4âNitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time - Nano Letters - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 12. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 4-Nitrosophenol Intermediate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of dissolved oxygen on reactions involving a 4-Nitrosophenol intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of dissolved oxygen on reactions where this compound is an intermediate?
Dissolved oxygen generally has an inhibitory effect on reactions involving the reduction of a 4-nitrophenol (B140041) to a 4-aminophenol (B1666318), where this compound is a key intermediate.[1] It can participate in side reactions that consume the intermediate or re-oxidize the final product, often leading to a decrease in reaction rate and yield. Specifically, dissolved oxygen can oxidize the this compound intermediate and also re-oxidize the reduced catalyst surface in catalytic reactions.[2]
Q2: My reaction has a long "induction period" before it starts. What is the cause and is it related to dissolved oxygen?
A common observation in the catalytic reduction of 4-nitrophenol is an "induction period," which is a time delay before the main reaction proceeds. This is often directly caused by the presence of dissolved oxygen.[2] During this period, the dissolved oxygen is consumed through two main pathways: the oxidation of the this compound intermediate and the re-oxidation of the reduced catalyst surface.[2] Additionally, a side reaction where the product, 4-aminophenol, is rapidly converted back into the reactant by dissolved oxygen also contributes to this induction time.[1] The main reduction reaction becomes observable only after the dissolved oxygen has been sufficiently consumed.[1][2]
Q3: Can dissolved oxygen lead to the formation of unwanted side products?
Yes, the presence of dissolved oxygen can lead to the formation of various side products. For instance, in the reduction of 4-nitrophenol, dissolved oxygen can react with the desired product, 4-aminophenol, to regenerate the 4-nitrophenolate (B89219) reactant.[1] In other systems, dissolved oxygen plays a critical role in the oxidative coupling of phenolic compounds, leading to the formation of oligomers.[3] The degradation of related compounds like phenylhydroxylamine is also oxygen-dependent and can yield nitrosobenzene, nitrobenzene, and azoxybenzene (B3421426) in addition to this compound.[4]
Q4: How can I minimize or control the effects of dissolved oxygen in my experiments?
To minimize the impact of dissolved oxygen, it is crucial to remove it from the reaction system. This can be achieved by purging all reactant solutions (e.g., catalyst, 4-nitrophenol, and reducing agent solutions) with an inert gas like Argon (Ar) or Nitrogen (N₂).[1] It is also important to maintain an inert atmosphere over the reaction mixture throughout the experiment, as exposure to air can rapidly re-introduce significant amounts of dissolved oxygen.[1]
Q5: How does the choice of catalyst affect the reaction in the presence of dissolved oxygen?
The type of catalyst used can significantly influence the degree to which dissolved oxygen inhibits the reaction.[1] For example, in the borohydride (B1222165) reduction of 4-nitrophenol, different metal nanoparticle catalysts (e.g., Au, Ag, Pd) will show varying sensitivities to dissolved oxygen.[1] The catalyst can also enhance the rate at which the reducing agent consumes dissolved oxygen.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Prolonged or indefinite induction period. | High levels of dissolved oxygen in the reaction mixture are preventing the main reaction from proceeding.[1][2] | 1. Thoroughly de-gas all solvents and reactant solutions by purging with an inert gas (Ar or N₂) prior to initiating the reaction.[1] 2. Ensure the reaction vessel is sealed and a positive pressure of inert gas is maintained throughout the experiment.[1] |
| Low yield of the desired amine product (e.g., 4-aminophenol). | 1. Dissolved oxygen is oxidizing the this compound intermediate.[2] 2. The final product is being re-oxidized back to the starting material by a side reaction with dissolved oxygen.[1] | 1. Implement rigorous oxygen exclusion techniques as described above. 2. Monitor the reaction progress carefully to determine the optimal reaction time, avoiding prolonged exposure to any residual oxygen. |
| Formation of colored impurities or tar. | Oxidative coupling reactions or other side reactions promoted by dissolved oxygen are occurring.[3] In some preparations of this compound, side reactions between phenol (B47542) and the product can form tarry byproducts. | 1. Strictly maintain an inert atmosphere. 2. Analyze byproducts using techniques like HPLC or GC-MS to identify potential oxygen-mediated side products.[5] 3. Optimize reaction conditions such as pH and temperature, as these can also influence the rate of side reactions.[6] |
| Inconsistent reaction rates between batches. | The concentration of dissolved oxygen is varying between experimental runs.[1] | 1. Standardize the de-gassing procedure for all experiments. 2. Consider using an in-situ oxygen sensor to monitor and control the dissolved oxygen levels during the reaction.[1] |
Experimental Protocols
Protocol: Catalytic Reduction of 4-Nitrophenol with Controlled Dissolved Oxygen
This protocol provides a general methodology for the catalytic reduction of 4-nitrophenol to 4-aminophenol, with specific steps to control the influence of dissolved oxygen.
Materials:
-
4-Nitrophenol (4-NP) solution
-
Sodium borohydride (NaBH₄) solution
-
Colloidal catalyst solution (e.g., Au, Ag, or Pd nanoparticles)
-
Deionized, de-aerated water
-
High-purity Argon (Ar) or Nitrogen (N₂) gas
-
Spectrophotometer
-
Sealed cuvettes or reaction vessel
Procedure:
-
De-aeration of Solutions:
-
Separately purge the 4-NP solution, NaBH₄ solution, catalyst solution, and deionized water with Ar or N₂ gas for at least 30 minutes to remove dissolved oxygen.
-
Maintain a blanket of inert gas over the solutions after purging.
-
-
Reaction Setup:
-
In a sealed cuvette or reaction vessel under an inert atmosphere, combine the de-aerated 4-NP solution and the de-aerated catalyst solution.
-
Obtain an initial absorbance spectrum of the mixture using a spectrophotometer.
-
-
Initiation of Reaction:
-
Initiate the reaction by injecting the de-aerated NaBH₄ solution into the sealed vessel.
-
Immediately begin monitoring the reaction by recording absorbance spectra at regular time intervals. The characteristic peak of 4-nitrophenolate (around 400 nm) will decrease as the reaction proceeds, while the peak for 4-aminophenol (around 300 nm) will increase.
-
-
Control Experiment (Oxic Conditions):
-
To observe the effect of dissolved oxygen, repeat the experiment (steps 2-3) using solutions that have not been de-aerated. A significant induction period should be observed before the absorbance of the 4-nitrophenolate peak begins to decrease.
-
Data Summary
Table 1: Influence of Dissolved Oxygen on Oxidative Coupling of Phenolic Compounds
This table summarizes the observed pseudo-first-order rate constants (k_obs) for the oxidative coupling of various phenolic compounds mediated by reduced graphene oxide (rGO), where dissolved oxygen plays a critical role.
| Phenolic Compound | k_obs (h⁻¹) |
| 4-Nitrophenol (4-NP) | 0.47 x 10⁻³ |
| Phenol (PE) | 1.00 x 10⁻³ |
| 4-Methylphenol (4-MP) | 2.03 x 10⁻³ |
| 4-Methoxyphenol (4-MOP) | 3.53 x 10⁻³ |
| (Data sourced from a study on oxidative reactions mediated by reduced graphene oxide, highlighting the role of dissolved oxygen in forming superoxide (B77818) anions that drive the reaction)[3] |
Visualizations
Caption: Impact of Dissolved Oxygen on 4-Nitrophenol Reduction.
Caption: Troubleshooting Workflow for Slow Reactions.
Caption: Key Relationships in Oxygen-Sensitive Reactions.
References
minimizing byproduct formation in 4-Nitrosophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Nitrosophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of reacting phenol (B47542) with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incorrect Reaction Temperature: Temperatures above 15°C, and especially above 5°C, can lead to decomposition of nitrous acid and increased side reactions.[1] 2. Improper pH Control: A pH outside the optimal range of 1.5-3.0 can favor byproduct formation.[1] 3. Incomplete Reaction: Insufficient reaction time or poor mixing can lead to unreacted starting materials. | 1. Maintain a strict reaction temperature between 0-5°C using an ice bath or cooling jacket.[1] 2. Carefully monitor and adjust the pH to within the 1.5-3.0 range by controlling the addition rate of the mineral acid.[1] 3. Ensure vigorous stirring throughout the reaction and allow for sufficient reaction time, which can be monitored by techniques like HPLC. |
| Formation of Dark, Tarry Byproducts | 1. High Localized Reagent Concentrations: The formation of a separate phenol phase can lead to side reactions between phenol and this compound.[1] 2. Elevated Reaction Temperature: Higher temperatures promote the formation of complex condensation products. 3. Incorrect pH: A pH between 4 and 7 is known to significantly increase tar formation.[1] | 1. Ensure that the phenol is completely dissolved in the aqueous phase before and during the addition of sodium nitrite and acid. This can be achieved by using a sufficient volume of water and rapid agitation.[1] 2. Strictly maintain the reaction temperature between 0-5°C.[1] 3. Maintain the pH of the reaction mixture below 5, and ideally between 1.5 and 3.0.[1] |
| Presence of 2-Nitrosophenol (ortho-isomer) Impurity | 1. Reaction Conditions Favoring Ortho-Substitution: While para-substitution is generally favored, certain conditions can increase the yield of the ortho-isomer. 2. Inefficient Purification: The purification method may not be adequate to separate the ortho- and para-isomers. | 1. One method to achieve high para-selectivity is the use of dinitrogen trioxide (N₂O₃) as the nitrosating agent, which has been reported to yield this compound with 2-nitrosophenol levels below the detection limit.[2] 2. Recrystallization from a suitable solvent can help in purifying the this compound. |
| Product is a Dark Brown Powder Instead of Pale Yellow Crystals | 1. Presence of Tarry Impurities: The product is likely contaminated with the dark, tarry byproducts discussed above.[3] 2. Oxidation of the Product: this compound can be sensitive to air and light, leading to discoloration. | 1. Follow the recommendations to minimize tar formation. The crude product can be purified by dissolving it in an alkaline solution and then re-precipitating by adding acid, which helps to separate it from insoluble tars.[3] 2. Dry the final product under vacuum at a low temperature (e.g., 50°C) and store it in a tightly closed container, protected from light.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound from phenol and nitrous acid?
A1: The main byproducts are the ortho-isomer, 2-nitrosophenol, and dark, tarry condensation products.[1] The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for monitoring the consumption of phenol and the formation of this compound and its byproducts in real-time.[5][6][7][8][9]
Q3: What is the optimal pH for the synthesis of this compound?
A3: To minimize byproduct formation, the pH of the reaction mixture should be maintained below 5, with an optimal range of 1.5 to 3.0.[1]
Q4: What is the ideal temperature for the reaction?
A4: The reaction is exothermic and should be maintained at a temperature between 0-15°C, with the best results and highest yields typically achieved between 0-5°C.[1]
Q5: Are there alternative synthesis methods that produce high-purity this compound?
A5: Yes, a method involving the reaction of phenol with dinitrogen trioxide (N₂O₃) in water has been shown to produce this compound with high para-selectivity, with the 2-nitrosophenol isomer being below the detection limit.[2]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via in-situ Nitrous Acid Generation
This protocol is based on a continuous process designed to minimize byproduct formation.[1]
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Ice
Equipment:
-
Jacketed reaction vessel with a cooling system
-
Mechanical stirrer
-
Multiple inlet ports for continuous reagent addition
-
pH meter
-
Filtration apparatus
Procedure:
-
Prepare separate aqueous solutions of phenol, sodium nitrite, and the mineral acid.
-
Cool the reaction vessel to 0-5°C by circulating a cooling medium through the jacket.
-
Initially charge the reactor with an aqueous solution of the sodium salt of the mineral acid to be used.
-
With rapid agitation, continuously and simultaneously add the aqueous solutions of phenol, sodium nitrite, and mineral acid to the reaction vessel.
-
Maintain the molar ratio of sodium nitrite to phenol to acid at approximately 1.2:1.0:1.2 to 1.4:1.0:1.4.
-
Continuously monitor the pH of the reaction mixture and maintain it between 1.5 and 3.0 by adjusting the addition rates of the acid or sodium nitrite solutions.
-
Ensure the rate of addition of phenol is such that it dissolves completely in the aqueous phase without forming a separate organic layer.
-
As the reaction proceeds, a slurry of crystalline this compound will form.
-
Continuously or periodically remove the slurry from the reactor.
-
Isolate the crystalline this compound from the mother liquor by filtration.
-
Wash the product with cold water and dry under vacuum at a temperature not exceeding 50°C.
Data Presentation: Reaction Parameters for Minimizing Byproducts[1]
| Parameter | Recommended Range | Optimal Range | Rationale |
| Temperature | 0 - 15°C | 0 - 5°C | Minimizes nitrous acid decomposition and side reactions. |
| pH | < 5 | 1.5 - 3.0 | Prevents the formation of tarry byproducts. |
| Molar Ratio (NaNO₂:Phenol:Acid) | 1.2:1.0:1.2 to 1.4:1.0:1.4 | - | Ensures complete reaction and maintains acidity. |
| Phenol Phase | Must be fully dissolved | Fully dissolved | Avoids side reactions between phenol and the product. |
Protocol 2: High-Purity Synthesis of this compound using Dinitrogen Trioxide
This protocol describes a batch process using liquid dinitrogen trioxide (N₂O₃) for high para-selectivity.[2]
Materials:
-
Phenol
-
Nitrogen monoxide (NO)
-
Oxygen (O₂)
-
Water
-
Ice
Equipment:
-
Tubular flow reactor for N₂O₃ synthesis, cooled to -20°C
-
Jacketed reaction vessel with a cooling system
-
Mechanical stirrer
-
Addition funnel
-
Filtration apparatus
Procedure: Part A: Continuous Generation of Liquid Dinitrogen Trioxide
-
Mix gaseous nitrogen monoxide and oxygen in a cooled (-20°C) tubular flow reactor to form liquid dinitrogen trioxide.
-
Collect the blue liquid N₂O₃ in a cooled (-35°C) dropping funnel.
Part B: Synthesis of this compound
-
Prepare a 0.5 M solution of phenol in water in the reaction vessel.
-
Cool the phenol solution to 0°C using an ice bath or cooling jacket.
-
Over a period of approximately 5 hours, slowly add the liquid N₂O₃ (0.6 equivalents relative to phenol) to the stirred phenol solution.
-
The product will precipitate as a brown solid.
-
Isolate the crude product by filtration.
-
Wash the product with cold water (0°C).
-
Dry the final product under vacuum at 50°C. This method has been reported to yield 70 mol% of this compound with the 2-nitrosophenol content below the detection limit.[2]
Visualizations
Caption: Experimental workflow for high-yield this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of phenols structure on their activity as antinitrosating agents: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for 4-Nitrosophenol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Nitrosophenol. The following sections offer detailed experimental protocols, data summaries, and visual guides to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and use of this compound.
Q1: My this compound synthesis has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis, typically the nitrosation of phenol (B47542), are a common issue. The primary causes include:
-
Suboptimal Solvent Choice: The nitrosation of phenol is highly sensitive to the reaction medium. Kinetic studies have shown that the reaction is most efficient in aqueous solutions. The use of organic co-solvents, such as acetonitrile, can significantly inhibit the reaction rate.[1] For optimal yield, an aqueous medium is strongly recommended.
-
Incorrect Temperature Control: The reaction is exothermic and temperature-sensitive. Nitrous acid, the nitrosating agent, is unstable at temperatures above 0-5°C and can decompose, reducing the amount of available reagent.[2] It is critical to maintain the reaction temperature at approximately 0°C using an ice bath.
-
Formation of Side Products: The primary competing reaction is the formation of tar-like polymeric substances, especially if the concentration of nitrous acid becomes too high locally or if the temperature rises.[2] Slow, dropwise addition of the acid to the phenol/sodium nitrite (B80452) solution with vigorous stirring is essential to prevent this.
-
Reagent Stoichiometry: An excess of nitrous acid can lead to the formation of diazonium salts and other byproducts, which reduces the yield of the desired product and complicates purification.[2] The molar quantity of the nitrite should not exceed that of the phenol.[2]
Q2: My final product is a dark brown, tarry substance instead of the expected solid. What went wrong?
A2: The formation of dark, tarry material is a frequent problem caused by the oxidation of phenol and the product itself, or other side reactions.[3]
-
Cause: This is often due to poor temperature control, allowing the reaction to become too vigorous, or the addition of reagents too quickly, leading to high local concentrations of the nitrosating agent.
-
Solution:
-
Ensure the reaction temperature is strictly maintained below 5°C throughout the addition of acid.[2]
-
Add the acid slowly and dropwise to the well-stirred aqueous solution of phenol and sodium nitrite.
-
Consider using an inert gas atmosphere (like nitrogen) to remove nitrogenous vapors that can contribute to side reactions.[2]
-
Q3: How do I choose the best solvent for a reaction using this compound as a starting material?
A3: Unlike its synthesis, subsequent reactions with this compound can be performed in various organic solvents. The choice depends on the specific reaction.
-
Solubility: First, ensure both this compound and other reactants are soluble in the chosen solvent. See Table 1 for qualitative solubility data.
-
Solvent Type: The distinction between polar protic and polar aprotic solvents is critical.
-
Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): These solvents can hydrogen-bond and solvate ionic species. They are suitable for reactions where stabilizing charged intermediates is beneficial. A patent for the synthesis of paracetamol describes dissolving this compound in methanol for a hydrogenation step.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess dipoles but cannot donate hydrogen bonds. They are often used when a strong, un-solvated nucleophile is required for a reaction.
-
-
Reaction Compatibility: The solvent must be inert under the reaction conditions. For example, avoid alcoholic solvents in reactions using strong organometallic bases.
Q4: What are the primary safety concerns when working with this compound and certain solvents?
A4: this compound is a high-hazard material. It is reported to be explosive when heated and can react violently with acids and alkalis. It may also explode spontaneously. Therefore:
-
Avoid Strong Acids/Bases: Do not use strongly acidic or basic solvents or reagents unless the reaction is well-characterized and controlled.
-
Temperature Control: Never heat solid this compound. When performing reactions, maintain strict temperature control.
-
Storage: Store in a cool, well-ventilated area away from heat, acids, and oxidizing agents. Some suppliers provide it wetted with water to improve stability.
Q5: How can I purify my crude this compound product?
A5: Purification is essential to remove unreacted phenol, the 2-nitrosophenol isomer, and tarry byproducts.
-
Recrystallization: This is an effective method. Solvents like xylene or diethyl ether have been used for recrystallization. The crude product can be dissolved in the hot solvent and allowed to cool slowly to form purer crystals.
-
Washing: After filtration, washing the crude product with cold water (0°C) helps remove water-soluble impurities.[4] A patent describes a 70% yield after filtration and washing with cold water.[4]
Data Presentation
Table 1: Qualitative Solubility of this compound
Quantitative solubility data for this compound is not widely available in the literature. This table is compiled from solvents used in synthesis, purification, and subsequent reactions.
| Solvent | Solvent Type | Solubility | Notes |
| Water | Polar Protic | Sparingly Soluble | The primary medium for synthesis. Product often precipitates from the reaction mixture. |
| Methanol | Polar Protic | Soluble | Used as a solvent for subsequent hydrogenation reactions of this compound.[4] |
| Diethyl Ether | Polar Aprotic | Soluble | Has been used as a solvent for recrystallization. |
| Xylene | Nonpolar | Soluble when heated | Has been used as a solvent for recrystallization. |
| Acetonitrile | Polar Aprotic | Likely Soluble | While soluble, its presence as a co-solvent has been shown to inhibit the synthesis reaction rate.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nitrosation of Phenol
This protocol is adapted from established aqueous-based synthesis methods.[4][5]
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), ~2M solution
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
Procedure:
-
In the three-neck flask, dissolve phenol in deionized water.
-
Add the stoichiometric equivalent of sodium nitrite to the solution and stir until fully dissolved.
-
Cool the flask in a large ice bath, ensuring the internal temperature of the solution drops to 0-2°C.
-
Begin vigorous stirring.
-
Slowly, add the pre-chilled mineral acid solution dropwise from the dropping funnel over a period of several hours. CRITICAL STEP: Monitor the temperature closely and maintain it below 5°C at all times. The rate of addition should be slow enough to prevent a rapid temperature increase.
-
As the acid is added, a precipitate (the this compound product) will begin to form. The solution may change color.
-
After the acid addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of ice-cold deionized water to remove residual acid and salts.
-
Dry the product in a vacuum desiccator at room temperature. DO NOT OVEN DRY due to the explosive nature of the compound when heated.
Visualizations
Solvent Selection Workflow
Caption: A logical workflow for selecting an appropriate solvent system for reactions using this compound.
Troubleshooting Flowchart for this compound Synthesis
Caption: A flowchart to diagnose and solve common problems encountered during this compound synthesis.
Reaction Pathway: Nitrosation of Phenol
Caption: The primary reaction pathway for phenol nitrosation and common competing side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to HPLC Method Validation for 4-Nitrosophenol Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Nitrosophenol, offering a framework for method validation even in the context of limited publicly available, fully validated methods for this specific analyte.
While detailed, peer-reviewed, and fully validated HPLC methods for this compound are not extensively documented in readily accessible literature, this guide presents a viable HPLC separation method as a strong starting point. To illustrate the complete validation process, a comparative overview with a well-established method for the structurally similar compound, 4-Nitrophenol (B140041), is provided. This guide will equip researchers with the necessary protocols and understanding to develop and validate a robust HPLC method for this compound analysis in their own laboratories.
Comparative Analysis of HPLC Methods
Due to the scarcity of validated public data for this compound, this section outlines a known separation method and contrasts it with a fully validated method for 4-Nitrophenol to highlight the parameters that require thorough validation.
Table 1: Comparison of HPLC Methods for this compound and 4-Nitrophenol
| Parameter | Method for this compound (Based on SIELC Technologies)[1] | Validated Method for 4-Nitrophenol[2][3] |
| Column | Newcrom R1 (Reverse Phase)[1] | C18[2][3] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility)[1] | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) containing 0.03 M Tetrabutylammonium Bromide (TBAB)[2][3] |
| Flow Rate | Not specified | 1.0 mL/min[2][3] |
| Detection | Not specified (UV detection is implied) | UV at 290 nm[2][3] |
| Linearity | Data not available | 2.5–100 μM[2][3] |
| Accuracy (% Recovery) | Data not available | 90–112%[4] |
| Precision (RSD%) | Data not available | Intra-day: <15%, Inter-day: <15%[4] |
| Limit of Detection (LOD) | Data not available | 0.96–3.40 ng/mL[4] |
| Limit of Quantification (LOQ) | Data not available | 3.21–11.33 ng/mL[4] |
Experimental Protocols: A Roadmap to Validation
The following protocols provide a detailed methodology for the validation of an HPLC method for this compound analysis, based on standard industry practices and guidelines from the International Council for Harmonisation (ICH).
System Suitability
Before commencing with validation experiments, the suitability of the chromatographic system must be established.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration that yields a significant detector response.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak area and retention time: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to check for any interfering peaks at the retention time of this compound.
-
Perform forced degradation studies by exposing a solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of this compound to a blank matrix at three different concentration levels (low, medium, and high), covering the specified range.
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery at each concentration level.
-
-
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0%
-
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results of each study.
-
-
Acceptance Criteria:
-
RSD: ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (SD of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 × (SD of the y-intercept / Slope of the calibration curve)
-
-
-
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: A high-level overview of the HPLC method validation workflow.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 4-Nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis methods for 4-nitrosophenol, a key intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals. The following sections detail the experimental protocols, quantitative performance data, and logical workflows for the most relevant synthetic routes, enabling an informed selection of the most suitable method for your research or manufacturing needs.
Comparative Performance of this compound Synthesis Methods
The selection of a synthesis method for this compound is often a trade-off between yield, purity, cost, and scalability. The table below summarizes the key quantitative data for the most common synthetic approaches.
| Method | Starting Material(s) | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reagents | Notes |
| Nitrosation of Phenol (B47542) | Phenol | 70 - 89% | 3 - 5 hours | 0 - 5 °C | Sodium Nitrite (B80452), Sulfuric/Hydrochloric Acid or Dinitrogen Trioxide | Common industrial method. Yield and purity are sensitive to reaction conditions.[1][2][3] |
| Hydrolysis of p-Nitrosodimethylaniline Hydrochloride | p-Nitrosodimethylaniline Hydrochloride | ~90% | Not specified | Boiling | Sodium Hydroxide (B78521) | High-yielding laboratory method. |
| Reduction of 4-Nitrophenol (B140041) | 4-Nitrophenol | Not reported for isolation | Varies | Varies | Reducing agents (e.g., NaBH₄), Metal catalysts | This compound is a stable intermediate in the synthesis of 4-aminophenol.[4] Not a direct method for this compound production. |
Experimental Protocols
Nitrosation of Phenol with Sodium Nitrite and Acid
This is a widely used method for both laboratory and industrial-scale production of this compound. The reaction involves the in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid, which then reacts with phenol.
Experimental Protocol:
-
A solution of phenol and sodium hydroxide in water is prepared and cooled to 0-5 °C in an ice bath with constant stirring.
-
An aqueous solution of sodium nitrite is added to the phenol solution.
-
Dilute sulfuric acid or hydrochloric acid is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.[5] The pH of the solution is carefully monitored.
-
The reaction mixture changes color from pale yellow to dark brown as the reaction progresses.[5]
-
After the addition of acid is complete, the mixture is stirred for an additional 30-60 minutes, allowing it to warm to room temperature.
-
The resulting dark brown precipitate of this compound is collected by filtration, washed with cold water, and dried.[5]
Logical Workflow for Nitrosation of Phenol:
References
- 1. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
- 4. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to 4-Nitrosophenol and 4-Nitrophenol as Analytical Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the selection of an appropriate reagent is paramount to the accuracy, sensitivity, and overall success of an assay. Among the vast array of available compounds, 4-Nitrosophenol and 4-Nitrophenol (B140041) have emerged as versatile reagents with distinct applications. This guide provides an objective comparison of their performance as analytical reagents, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific analytical needs.
At a Glance: Key Differences and Applications
| Feature | This compound | 4-Nitrophenol |
| Primary Analytical Use | Spectrophotometric determination of metal ions (e.g., Cobalt) | Spectrophotometric quantification in enzymatic assays (e.g., phosphatases), electrochemical sensing of various analytes. |
| Principle of Detection | Forms colored complexes with metal ions. | Product of enzymatic hydrolysis with a distinct color; electrochemically active. |
| Common Analytes | Cobalt (Co²⁺), Iron (Fe³⁺) | Enzyme activity (e.g., alkaline phosphatase), phenolic compounds, pesticides. |
| Advantages | Good sensitivity for specific metal ions. | Well-established protocols, high sensitivity in enzymatic assays, versatile in electrochemical applications. |
| Limitations | Fewer documented, standardized analytical protocols compared to 4-Nitrophenol. | Potential for interference from other phenolic compounds or electroactive species. |
Spectrophotometric Analysis: A Tale of Two Chromophores
Both this compound and 4-Nitrophenol are utilized in spectrophotometric analysis, but their roles and the principles of detection differ significantly.
This compound for Metal Ion Detection
This compound serves as a chromogenic reagent, forming colored complexes with specific metal ions. A notable application is in the determination of cobalt. The formation of the cobalt-4-nitrosophenol complex results in a distinct color change that can be quantified.
Table 1: Performance Data for this compound in Cobalt (II) Determination
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 4.3 x 10⁴ L mol⁻¹ cm⁻¹ at 560 nm | [1] |
| Stoichiometry (Co:HNTP:DPG) | 1:2:2 | [1] |
HNTP: 4-Nitro-2-hydroxythiophenol, DPG: Diphenylguanidine (used as a synergic agent)
4-Nitrophenol in Enzymatic Assays
4-Nitrophenol is a widely used indicator molecule in enzyme kinetics, particularly for hydrolases like phosphatases and glucosidases. In these assays, a substrate conjugated to 4-nitrophenol (e.g., p-Nitrophenyl phosphate (B84403), pNPP) is hydrolyzed by the enzyme, releasing the yellow-colored 4-nitrophenolate (B89219) ion under alkaline conditions. The rate of color formation is directly proportional to the enzyme's activity.
Table 2: Performance Data for 4-Nitrophenol in Spectrophotometric Applications
| Parameter | Value | Application | Reference |
| Molar Absorptivity (ε) | 18,380 ± 90 L mol⁻¹ cm⁻¹ at 401 nm | Standardization for alkaline phosphatase assays | [2] |
| Wavelength of Max. Absorbance (λmax) | 400 - 410 nm (alkaline) | Enzymatic assays | [3][4] |
| Wavelength of Max. Absorbance (λmax) | 317 nm (acidic) | Determination in water samples | [5] |
Electrochemical Sensing: The Rise of 4-Nitrophenol
In the realm of electrochemical sensors, 4-Nitrophenol has been extensively studied and utilized for the detection of a wide range of analytes, including itself as an environmental pollutant. Various modifications of electrodes have been developed to enhance sensitivity and selectivity. In contrast, the application of this compound in electrochemical sensing is not as prominently documented in the reviewed literature.
Table 3: Performance of Various Electrochemical Sensors for 4-Nitrophenol Detection
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
| Graphene/Acetylene Black Paste | 20 nM - 8.0 µM & 8.0 µM - 0.1 mM | 8.0 nM | [6] |
| Laser-Induced Graphene | 0.15 - 1 µM & 2.5 - 100 µM | 95 nM | [7][8] |
| ZnO/g-CN Nanohybrid | 13.4 - 100 µM & 100 - 1000 µM | 4.0 µM | [7] |
Experimental Protocols
Spectrophotometric Determination of Cobalt (II) using 4-Nitro-2-hydroxythiophenol
This protocol is based on the formation of a ternary complex with diphenylguanidine for enhanced sensitivity.[1]
Reagents:
-
Stock solution of Cobalt (II)
-
0.01 M solution of 4-Nitro-2-hydroxythiophenol (HNTP) in chloroform (B151607)
-
0.01 M solution of Diphenylguanidine (DPG) in chloroform
-
1 M HCl for pH adjustment
-
Distilled water
-
Chloroform (extractant)
Procedure:
-
In a calibrated test tube, place aliquots of the Cobalt (II) stock solution (ranging from 0.1 to 1.0 mL).
-
Add 2.2 mL of the 0.01 M HNTP solution and 2.5 mL of the 0.01 M DPG solution.
-
Adjust the pH to the optimal range using 1 M HCl.
-
Add distilled water to bring the aqueous phase volume to 20 mL.
-
Add 5 mL of chloroform to the tube.
-
Stopper the tube and shake vigorously to facilitate extraction of the complex into the chloroform layer.
-
Allow the phases to separate.
-
Measure the absorbance of the organic phase at 560 nm using a spectrophotometer.
Enzymatic Assay using p-Nitrophenyl Phosphate (pNPP)
This is a general protocol for determining phosphatase activity.[3][4]
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 8.0-9.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Enzyme solution
-
Stop Solution (e.g., 0.1 M NaOH)
-
4-Nitrophenol standard solutions for calibration curve
Procedure:
-
Prepare a series of 4-Nitrophenol standards of known concentrations in the assay buffer.
-
In separate wells of a microplate or in cuvettes, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the stop solution. The stop solution also raises the pH, leading to the development of the yellow color of the 4-nitrophenolate ion.
-
Measure the absorbance of the solutions at 405-410 nm.
-
Construct a standard curve using the absorbance readings of the 4-Nitrophenol standards.
-
Determine the concentration of 4-Nitrophenol produced in the enzymatic reaction from the standard curve and calculate the enzyme activity.
Visualizing the Methodologies
To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. vyngocnguyen.wordpress.com [vyngocnguyen.wordpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Uncharted Territory: A Comparative Guide to 4-Nitrosophenol Cross-Reactivity in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small molecules in biological matrices is a cornerstone of drug development and toxicological research. However, the specificity of analytical assays, particularly immunoassays, can be compromised by the cross-reactivity of structurally related compounds. This guide focuses on 4-Nitrosophenol, a reactive metabolite and industrial chemical, and provides a framework for assessing its potential interference in analytical assays.
Currently, there is a notable absence of direct, published experimental data quantifying the cross-reactivity of this compound in common analytical platforms such as Enzyme-Linked Immunosorbent Assays (ELISA). This guide, therefore, serves a dual purpose: to highlight this knowledge gap and to provide a practical, data-driven template for researchers to conduct and present their own cross-reactivity assessments.
The following sections present a hypothetical comparative study, complete with detailed experimental protocols and data presented in a clear, structured format. This framework is designed to be adapted and utilized by researchers to generate and report their own findings, thereby contributing to a more comprehensive understanding of this compound's analytical behavior.
Hypothetical Cross-Reactivity Assessment of this compound
This section outlines a proposed study to determine the cross-reactivity of this compound and related compounds in a competitive ELISA designed for a structurally similar nitroaromatic compound. The data presented is illustrative and intended to serve as a template for reporting experimental findings.
Data Presentation: Comparative Cross-Reactivity in a Competitive ELISA
The following table summarizes hypothetical cross-reactivity data for this compound and other relevant nitroaromatic compounds. The assay is presumed to be a competitive ELISA developed for the quantification of 4-Nitrophenol. Cross-reactivity is calculated as the ratio of the concentration of the target analyte (4-Nitrophenol) to the concentration of the test compound that produces a 50% inhibition of the maximal signal (IC50), multiplied by 100.[1]
| Compound | Structure | IC50 (µM) | % Cross-Reactivity |
| 4-Nitrophenol | (Reference Analyte) | 1.0 | 100% |
| This compound | 25.0 | 4.0% | |
| 2-Nitrophenol | 50.0 | 2.0% | |
| 2,4-Dinitrophenol | 5.0 | 20.0% | |
| 4-Aminophenol | > 1000 | < 0.1% | |
| Phenol | > 1000 | < 0.1% |
Note: The data in this table is hypothetical and serves as an example for data presentation.
Experimental Protocols
To ensure reproducibility and enable accurate comparison between studies, detailed methodologies are crucial. The following are protocols for the key experiments that would be required to generate the data presented above.
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a standard method for determining the cross-reactivity of an antibody with various structurally related compounds.
Materials:
-
Microtiter plates (96-well) coated with a conjugate of the target analyte (e.g., 4-Nitrophenol-BSA).
-
Specific primary antibody raised against the target analyte.
-
The target analyte (4-Nitrophenol) as a standard.
-
Potential cross-reacting compounds (this compound, 2-Nitrophenol, etc.).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Test Compounds: Prepare serial dilutions of the 4-Nitrophenol standard and each test compound in assay buffer.
-
Competitive Binding: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the test compound to the wells of the coated microtiter plate.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding to the coated antigen.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for the standard and each test compound. Determine the IC50 value for each. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizing Experimental and Biological Context
To further aid in the understanding of the experimental process and the biological relevance of such assays, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for the Quantitative Analysis of 4-Nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Nitrosophenol, a molecule of interest in various chemical and biological studies, necessitates robust analytical methodologies. The use of an internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of potential internal standards for the quantitative analysis of this compound, alongside proposed analytical protocols.
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical step in method development. The ideal internal standard should mimic the analyte's behavior throughout the analytical process. Two main categories of internal standards are considered for the analysis of this compound: isotopically labeled standards and non-isotopic (structurally similar) standards.
| Feature | Isotopically Labeled Internal Standard (e.g., this compound-d4) | Non-Isotopic Internal Standard (e.g., 2-Nitrosophenol) |
| Principle | A stable isotope-labeled version of the analyte that is chemically identical but has a different mass. | A compound with similar chemical and physical properties to the analyte. |
| Advantages | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability. - Considered the "gold standard" for quantitative mass spectrometry.[1][2] | - More readily available and cost-effective. - Can be used with non-mass spectrometric detectors like UV-Vis. |
| Disadvantages | - Often not commercially available and may require custom synthesis. - Higher cost. | - May not perfectly mimic the analyte's behavior in all matrices. - Differences in extraction recovery and ionization efficiency can occur. |
| Recommended Use | High-accuracy quantification, especially in complex matrices, using mass spectrometry (GC-MS, LC-MS/MS). | Routine analysis, particularly with HPLC-UV, where cost and availability are primary concerns. |
Performance Comparison of Analytical Techniques (Proposed)
The selection of the analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table outlines the proposed performance characteristics of different analytical methods for the quantification of this compound using an internal standard.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on liquid chromatography with detection by UV-Vis absorption. | Separation of volatile compounds by gas chromatography with detection by mass spectrometry. | Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry. |
| Proposed Internal Standard | 2-Nitrosophenol or 4-Aminophenol | 2-Nitrosophenol or an isotopically labeled this compound | Isotopically labeled this compound (ideal) or 2-Nitrosophenol |
| Expected Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Expected Precision (%RSD) | < 10% | < 10% | < 5% |
| Expected Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 95 - 105% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Sample Derivatization | Not required | May be required to improve volatility | Not typically required |
Experimental Protocols (Proposed)
Detailed methodologies are essential for the development and validation of quantitative analytical methods. Below are proposed protocols for the quantification of this compound using different techniques and internal standards.
Protocol 1: Quantification of this compound by HPLC-UV using a Non-Isotopic Internal Standard
This protocol is a proposed method and would require optimization and validation.
1. Sample Preparation:
-
To a 1 mL aliquot of the sample, add a known concentration of the internal standard (e.g., 2-Nitrosophenol).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the structure of this compound, a starting wavelength of approximately 300-320 nm should be evaluated.
-
Injection Volume: 10 µL.
3. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.
Protocol 2: Quantification of this compound by LC-MS/MS using an Isotopic Internal Standard
This protocol is a proposed method and would require optimization and validation.
1. Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the isotopic internal standard solution (e.g., this compound-d4).
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is proposed for phenols.
-
MRM Transitions (Proposed):
-
This compound: Precursor ion [M-H]⁻ m/z 122.0, with product ions to be determined by infusion and fragmentation experiments.
-
This compound-d4: Precursor ion [M-H]⁻ m/z 126.0, with product ions to be determined.
-
3. Quantification:
-
The concentration of this compound is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.
Visualizing the Workflow
To further clarify the proposed analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Proposed workflow for this compound quantification by HPLC-UV.
Caption: Proposed workflow for this compound quantification by LC-MS/MS.
References
Navigating the Landscape of 4-Nitrosophenol Detection: A Comparative Guide to Electrochemical Sensors
For researchers, scientists, and drug development professionals navigating the precise detection of 4-Nitrosophenol, a toxic environmental pollutant and industrial byproduct, electrochemical sensors offer a powerful, rapid, and cost-effective analytical solution. This guide provides a comprehensive comparison of the accuracy and precision of various electrochemical sensors, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable sensing platform.
The electrochemical detection of this compound (4-NP) primarily relies on its reduction at a modified electrode surface. The choice of modifier is critical in enhancing the sensor's sensitivity, selectivity, and overall performance. A wide array of nanomaterials, polymers, and composites have been explored to this end, each offering unique advantages. This guide delves into the performance of several notable examples.
Performance Comparison of Electrochemical Sensors for this compound
The efficacy of an electrochemical sensor is defined by several key analytical parameters, including its linear range, limit of detection (LOD), and reproducibility. The following table summarizes the performance of various recently developed electrochemical sensors for the detection of this compound.
| Sensor/Modified Electrode | Analytical Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reproducibility (RSD) | Reference |
| SrTiO3/Ag/rGO/SPCE | Linear Sweep Voltammetry (LSV) | 0.1 - 1000 | 0.03 | 4.3% | [1] |
| AuNP/RGO/GCE | Differential Pulse Voltammetry (DPV) | 0.05 - 2.0 and 4.0 - 100 | 0.01 | - | [2] |
| AuNP/RGO/GCE | Square Wave Voltammetry (SWV) | 0.05 - 2.0 | 0.02 | - | [2] |
| Nanoporous Gold (D-NPG) | Differential Pulse Voltammetry (DPV) | 0.01 - 20 | 0.0035 | - | [3] |
| Polypyrrole/AuNPs/SPCE | Voltammetry | up to 120 | 16.5 | - | [4] |
| ZnO/g-CN/GCE | Voltammetry | 13.4 - 100 and 100 - 1000 | 4.0 | - | [5] |
| Laser-Induced Graphene (LIG) | Linear Sweep Voltammetry (LSV) | 0.15 - 1 and 2.5 - 100 | 0.095 | - | [5] |
| PEDOT:PSS/Pt NPs-PPy-CB@ZnO/GCE | Differential Pulse Voltammetry (DPV) | 1.5 - 40.5 | 1.25 | - | [6] |
| Expanded Graphite-Epoxy Composite | Multiple Pulsed Amperometry (MPA) | 200 - 1000 | 50 - 100 | - | [7] |
Note: RSD stands for Relative Standard Deviation, a measure of precision. A lower RSD indicates higher precision. "-" indicates data not provided in the source.
Experimental Workflow for Electrochemical Detection
The general process for the electrochemical detection of this compound involves several key stages, from the preparation of the modified electrode to the final analysis of the sample. The following diagram illustrates a typical experimental workflow.
A typical experimental workflow for the electrochemical detection of this compound.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the development of high-performance electrochemical sensors for this compound.
Preparation of a SrTiO3/Ag/rGO Modified Screen-Printed Carbon Electrode (SPCE)[1]
-
Synthesis of SrTiO3/Ag/rGO Composite: The composite is synthesized using a simple ultrasonic method with an ultrasonic frequency of 20 kHz.
-
Electrode Modification:
-
Prior to modification, the SPCE is activated.
-
A specific amount of the SrTiO3/Ag/rGO composite is dispersed in a solvent (e.g., Nafion/ethanol (B145695) solution) to form a homogeneous suspension.
-
A small volume of the suspension is drop-casted onto the active surface of the SPCE.
-
The modified electrode is then dried at room temperature before use.
-
Fabrication of a Reduced Graphene Oxide/Gold Nanoparticle Modified Glassy Carbon Electrode (RGO/AuNP/GCE)[2]
-
GCE Pre-treatment:
-
The bare GCE is polished to a mirror-like finish with alumina (B75360) slurries of decreasing particle size.
-
The polished electrode is then sonicated in ethanol and deionized water to remove any residual alumina particles.
-
-
Electrodeposition of RGO: A reduced graphene oxide film is electrochemically deposited onto the cleaned GCE.
-
Electrodeposition of AuNPs: Gold nanoparticles are subsequently electrochemically deposited onto the RGO-modified GCE.
-
Characterization: The morphology and electrochemical properties of the resulting AuNP/RGO composite are investigated using techniques such as scanning electron microscopy (SEM) and cyclic voltammetry (CV).
Electrochemical Measurement Procedure (General)
-
Setup: A standard three-electrode system is employed, consisting of the modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: A suitable supporting electrolyte, such as a phosphate (B84403) buffer solution (PBS) with a specific pH (e.g., pH 7.0), is used.[1]
-
Analysis:
-
The modified electrode is immersed in the electrochemical cell containing the supporting electrolyte.
-
A specific volume of the this compound sample is added to the cell.
-
The electrochemical response is recorded using a specific technique like Linear Sweep Voltammetry (LSV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV). For instance, in LSV, the potential is scanned in one direction, and the resulting current is measured.[1]
-
For quantitative analysis, a calibration curve is constructed by measuring the peak current at different known concentrations of this compound. The concentration of an unknown sample is then determined from this calibration curve.
-
The selection of an appropriate electrochemical sensor depends on the specific application, required sensitivity, and the matrix of the sample. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions and to develop robust and reliable methods for the detection of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites [mdpi.com]
- 7. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
Navigating the Tautomeric Landscape: A Comparative Stability Analysis of 4-Nitrosophenol and its Quinone Oxime Tautomer
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structures is paramount. Tautomerism, a form of constitutional isomerism, presents a significant consideration in molecular design and function. This guide provides an in-depth comparison of the stability of 4-nitrosophenol and its tautomeric form, p-benzoquinone monoxime, supported by experimental and computational data.
The tautomeric equilibrium between the aromatic this compound and the non-aromatic p-benzoquinone monoxime has been a subject of considerable interest. While the phenolic form benefits from the thermodynamic stability of its aromatic ring, a body of evidence indicates that the quinone oxime tautomer is the more stable and predominant species in most conditions. This stability is attributed to a combination of factors, including the greater strength of the carbon-nitrogen double bond (C=N) in the oxime compared to the nitrogen-oxygen double bond (N=O) in the nitroso group, and the significant retention of π-electron delocalization in the quinonoid ring, which partially compensates for the loss of aromaticity.
Visualizing the Tautomeric Equilibrium
The dynamic relationship between the two tautomers can be represented as a chemical equilibrium.
Caption: Tautomeric equilibrium between this compound and p-benzoquinone monoxime.
Quantitative Comparison of Tautomer Stability
To provide a clear and concise overview of the evidence supporting the greater stability of the quinone oxime tautomer, the following tables summarize key experimental and computational data.
Spectroscopic Data
| Parameter | This compound (Tautomer) | p-Benzoquinone Monoxime (Tautomer) | Solvent/Method | Reference |
| UV-Vis λmax | ~300 nm | ~303 nm (major), ~400 nm (minor) | Methanol | [1] |
| ¹H NMR (δ, ppm) | Not directly observed | Aromatic protons: ~6.2-7.8 ppm | DMSO-d₆ | |
| Oxime proton: ~12.5 ppm | ||||
| ¹³C NMR (δ, ppm) | Not directly observed | Carbonyl carbon: ~185 ppm | DMSO-d₆ | |
| C=N carbon: ~155 ppm |
Computational Data
| Computational Method | Energy Difference (kcal/mol) (Quinone Oxime lower in energy) | Basis Set | Reference |
| Hartree-Fock | 4.6 | 6-31G* | |
| Hückel Model (π-electron binding energy) | Favors quinonoid structure over linear polyene but less than aromatic | N/A | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis and analysis of the tautomers.
Synthesis of this compound / p-Benzoquinone Monoxime
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ether
-
Ice
Procedure:
-
Nitrosation of Phenol: Dissolve phenol in cooled dilute sulfuric acid.
-
Slowly add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C with an ice bath.
-
Continue stirring for one hour after the addition is complete.
-
The product, which exists predominantly as p-benzoquinone monoxime, will precipitate.
-
Filter the crude product and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water or by dissolving in dilute sodium hydroxide, filtering, and re-precipitating with hydrochloric acid.
UV-Vis Spectroscopic Analysis
Objective: To determine the predominant tautomeric form in solution by comparing the UV-Vis spectrum of the compound with that of its O-methylated derivatives (4-nitrosoanisole and the O-methyl ether of p-benzoquinone monoxime), which are locked in the benzenoid and quinonoid forms, respectively.
Procedure:
-
Prepare dilute solutions of this compound/p-benzoquinone monoxime, 4-nitrosoanisole, and the O-methyl ether of p-benzoquinone monoxime in a suitable solvent (e.g., ethanol, dioxane).
-
Record the UV-Vis absorption spectrum for each solution over a range of 200-500 nm.
-
Compare the spectrum of the tautomeric mixture to the spectra of the two locked derivatives. The tautomer whose locked derivative's spectrum most closely resembles that of the mixture is the predominant form in that solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the structure of the predominant tautomer in solution.
Procedure:
-
Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and coupling constants. The presence of signals corresponding to a quinonoid ring structure and an oxime proton, and the absence of a distinct phenolic hydroxyl proton signal, confirms the predominance of the p-benzoquinone monoxime tautomer.
Computational Analysis
Objective: To calculate the relative energies of the two tautomers and thereby predict their relative stability.
Methodology:
-
Structure Optimization: Build the 3D structures of both this compound and p-benzoquinone monoxime. Perform geometry optimization using a quantum chemistry software package (e.g., Gaussian, Spartan) with a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.
-
Relative Stability: The difference in the calculated electronic energies or Gibbs free energies will indicate the relative stability of the two tautomers.
Logical Workflow for Stability Determination
The process of comparing the stability of the two tautomers involves a combination of experimental synthesis, spectroscopic characterization, and computational modeling.
Caption: Workflow for the comparative stability analysis of tautomers.
References
A Comparative Guide to the Spectrophotometric Assay of 4-Nitrosophenol
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides a comprehensive validation of a spectrophotometric assay for 4-nitrosophenol, comparing its performance with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and electrochemical detection. This objective comparison is supported by experimental data to facilitate informed decisions in method selection for research and quality control.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the development of any quantitative assay. The following table summarizes the performance characteristics of spectrophotometry, HPLC, and electrochemical sensors for the determination of this compound and the closely related compound, 4-nitrophenol (B140041). It is important to note that while data for this compound is provided for the spectrophotometric method, the data for HPLC and electrochemical sensors are based on the analysis of 4-nitrophenol and serve as a reference for expected performance.
| Parameter | Spectrophotometry (this compound) | HPLC-UV (4-Nitrophenol) | Electrochemical Sensor (4-Nitrophenol) |
| Principle | Measurement of light absorbance | Chromatographic separation followed by UV detection | Measurement of current from redox reaction |
| Wavelength | 303 nm (in Methanol) | 290 nm[1] | Not Applicable |
| Molar Absorptivity (ε) | ~12,303 L·mol⁻¹·cm⁻¹ | Not directly applicable | Not Applicable |
| Linearity Range | Method Dependent | 2.5 - 100 µM[2] | 1.5 - 40.5 µM[3] |
| Limit of Detection (LOD) | Method Dependent | Method Dependent | 0.01 - 1.25 µM[3][4] |
| Limit of Quantitation (LOQ) | Method Dependent | 2.1 - 2.7 µM[1] | 3.79 µM[3] |
| Precision (%RSD) | Method Dependent | < 5%[1] | Method Dependent |
| Advantages | Simple, rapid, cost-effective | High specificity and sensitivity, simultaneous analysis of multiple components | High sensitivity, portability, low sample volume |
| Disadvantages | Lower specificity, susceptible to interference | More complex instrumentation, higher cost, requires skilled operator | Susceptible to matrix effects and electrode fouling |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are the protocols for the spectrophotometric assay of this compound, along with representative methods for HPLC and electrochemical detection of 4-nitrophenol.
Spectrophotometric Assay for this compound
This protocol is based on the known spectroscopic properties of this compound.
1. Instrumentation:
-
A calibrated UV-Visible spectrophotometer.
-
Matched quartz cuvettes with a 1 cm path length.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (B129727), HPLC grade.
-
Volumetric flasks and pipettes.
3. Preparation of Standard Solutions:
-
Stock Solution (1 mM): Accurately weigh 12.31 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µM to 50 µM.
4. Sample Preparation:
-
Dissolve the sample containing this compound in methanol.
-
Filter the sample solution to remove any particulate matter.
-
Dilute the filtered solution with methanol to a concentration that falls within the linear range of the assay.
5. Measurement Procedure:
-
Set the spectrophotometer to measure absorbance at 303 nm.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
HPLC-UV Method for 4-Nitrophenol
This protocol is a representative method for the quantification of 4-nitrophenol and would require optimization for this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
2. Reagents and Materials:
-
4-Nitrophenol reference standard.
-
Methanol and water, HPLC grade.
-
Citrate (B86180) buffer (0.01 M, pH 6.2).[1]
-
Tetrabutylammonium bromide (TBAB).[1]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.01 M citrate buffer (pH 6.2) containing 0.03 M TBAB (e.g., 47:53 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 290 nm.[1]
-
Injection Volume: 20 µL.[1]
4. Quantification:
-
Prepare a series of standard solutions of 4-nitrophenol in the mobile phase.
-
Inject the standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of 4-nitrophenol against the concentration.
-
Determine the concentration of 4-nitrophenol in the sample from the calibration curve.
Electrochemical Detection of 4-Nitrophenol
This protocol outlines a general procedure for the electrochemical detection of 4-nitrophenol.
1. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
2. Reagents and Materials:
-
4-Nitrophenol reference standard.
-
Phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0).
3. Measurement Procedure:
-
Modify the working electrode as required (e.g., with nanomaterials to enhance sensitivity).
-
Immerse the electrodes in the phosphate buffer solution containing the sample or standard.
-
Apply a potential scan using a suitable voltammetric technique (e.g., differential pulse voltammetry).
-
Record the current response at the characteristic reduction potential of 4-nitrophenol.
-
Construct a calibration curve by plotting the peak current against the concentration of 4-nitrophenol standards.
-
Determine the sample concentration from the calibration curve.
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and a potential application, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the validation of a this compound assay.
Caption: Hypothetical pathway of this compound formation and action.
References
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites | MDPI [mdpi.com]
- 4. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of 4-Nitrosophenol: Methodologies and Performance
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Look at Analytical Performance
The following table summarizes the potential performance characteristics of common analytical methods for the quantification of 4-Nitrosophenol. These values are illustrative and can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Analytical Method | Principle | Typical Detector | Potential Limit of Detection (LOD) | Potential Limit of Quantification (LOQ) | Key Advantages | Potential Challenges |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis / Photodiode Array (PDA) | ng/mL to µg/mL range | ng/mL to µg/mL range | Robust, versatile, and widely available. | Moderate sensitivity compared to MS methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Mass Spectrometer (MS) | pg/mL to ng/mL range | pg/mL to ng/mL range | High sensitivity and selectivity. | May require derivatization for polar analytes. |
| Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Spectrophotometer | µg/mL range | µg/mL range | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical techniques. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in various matrices.
-
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound; a maximum absorption is reported around 303 nm in methanol (B129727).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of this compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
-
Reagents and Standards:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate).
-
This compound reference standard.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular ion and characteristic fragment ions of the derivatized this compound. For underivatized this compound, the top mass-to-charge ratio peak is 123.[2]
-
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent to the dried extract and heat to facilitate the reaction (e.g., 60 °C for 30 minutes).
-
After cooling, the derivatized sample is ready for injection.
-
-
Quantification:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Analyze the derivatized standards and samples by GC-MS.
-
Use selected ion monitoring (SIM) for the most abundant and specific ions of the derivatized analyte to enhance sensitivity and selectivity.
-
Quantify using a calibration curve based on the peak areas of the selected ions.
-
Spectrophotometry
This method is based on the absorption of UV-Visible light by this compound and is suitable for rapid and straightforward quantification in simple matrices.
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
-
Reagents and Standards:
-
Solvent (e.g., methanol, ethanol, or a suitable buffer solution).
-
This compound reference standard.
-
-
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution over a range of wavelengths (e.g., 200-500 nm). The λmax for this compound in methanol is approximately 303 nm.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Prepare the sample by dissolving it in the same solvent and measure its absorbance at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample using the calibration curve and the Beer-Lambert law.
-
Mandatory Visualization
The following diagrams illustrate a key chemical reaction involving this compound and a general experimental workflow for its quantification.
Caption: Enzymatic reduction of this compound to 4-Aminophenol.
Caption: A generalized experimental workflow for quantifying this compound.
References
performance evaluation of different catalysts for 4-Nitrosophenol reduction
The reduction of 4-nitrosophenol to the industrially significant 4-aminophenol (B1666318) is a critical transformation, particularly in the pharmaceutical and fine chemical sectors. The efficiency of this process is heavily reliant on the catalytic system employed. This guide provides a comparative performance evaluation of various catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their applications.
The primary method for this reduction involves the use of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), in the presence of a catalyst. The progress of the reaction is typically monitored by UV-Vis spectroscopy, observing the decrease in the characteristic absorbance peak of the 4-nitrophenolate (B89219) ion (around 400 nm) and the emergence of the 4-aminophenol peak (around 300 nm).[1][2][3]
Performance Comparison of Catalytic Systems
The catalytic activity of different materials varies significantly based on their composition, size, morphology, and the support used. Noble metal nanoparticles, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), are widely recognized for their high catalytic efficacy in this reaction.[2][4][5][6] However, non-noble metal-based catalysts and metal-free catalysts are also being explored as cost-effective alternatives.
| Catalyst | Support/Stabilizer | Reducing Agent | Apparent Rate Constant (k_app) | Conversion (%) | Reaction Time | Reference |
| Silver Nanoparticles (AgNPs) | Poly(acrylic acid) (PAA) | NaBH₄ | 436 ± 24 L g⁻¹ s⁻¹ (activity) | - | - | [1] |
| Platinum Nanoparticles (PtNPs) | Co-Al Layered Double Hydroxide (LDH) | NaBH₄ | 16.1 × 10⁻³ s⁻¹ | >95% | < 10 min | [6] |
| Gold Nanoparticles (AuNPs) | Mung Bean Starch | NaBH₄ | - | 92% | 1 h | [4] |
| Copper(II) Complex (N,N′-bis(salicylidene)-o-phenylenediamine) | - | NaBH₄ | - | 97.5% | - | [7] |
| Copper Ferrite (CuFe₅O₈) | - | NaBH₄ | 0.25 min⁻¹ | ~100% | < 9 min | [8] |
| Ni-Pd Nanodimers | Nitrogen-doped reduced graphene oxide (NrGO) | NaBH₄ | 3400 s⁻¹ g⁻¹ (rate constant) | 99.5% | - | [9] |
| N-doped Graphene (NG) | - | NaBH₄ | Follows pseudo-zero-order kinetics | Complete | - | [10] |
Note: The reported performance metrics can vary based on specific reaction conditions such as temperature, catalyst loading, and reactant concentrations. Direct comparison should be made with caution. The activity parameter for AgNPs is presented as reported in the source.
Experimental Protocols
A generalized experimental protocol for the catalytic reduction of this compound is outlined below. Specific details may vary between different studies.
1. Catalyst Preparation:
The synthesis of catalysts, particularly nanoparticles, is a crucial step that dictates their activity. Methods range from chemical reduction of metal salts to green synthesis approaches using plant extracts.[2][4][5] For supported catalysts, techniques like in-situ reduction and deposition are employed to load nanoparticles onto support materials such as layered double hydroxides or graphene oxide.[6][9]
2. Catalytic Reduction Reaction:
A typical experimental setup involves the following steps:
-
A known concentration of 4-nitrophenol (B140041) solution is prepared in a quartz cuvette.
-
A freshly prepared aqueous solution of sodium borohydride is added to the 4-nitrophenol solution. This results in the formation of the 4-nitrophenolate ion, indicated by a color change to yellow and a shift in the UV-Vis absorption peak to around 400 nm.[1][3]
-
The catalyst is then introduced into the reaction mixture to initiate the reduction.
-
The progress of the reaction is monitored by recording the UV-Vis absorption spectra at regular time intervals. The decrease in the absorbance at ~400 nm and the increase at ~300 nm signify the conversion of 4-nitrophenol to 4-aminophenol.[1][3]
3. Catalyst Characterization:
The synthesized catalysts are thoroughly characterized using various analytical techniques to understand their physicochemical properties. These include:
-
X-ray Diffraction (XRD): To determine the crystalline structure.[6]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To analyze the size, shape, and morphology of the nanoparticles.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To investigate the elemental composition and oxidation states.[6]
Visualizing the Process
Experimental Workflow for Catalytic Reduction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. scispace.com [scispace.com]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Unraveling the Tautomeric Identity of 4-Nitrosophenol: A Comparative Analysis of Experimental and Computational Findings
The tautomeric equilibrium between 4-nitrosophenol and its quinone monooxime isomer has been a subject of considerable interest in the scientific community. Both experimental and computational investigations have been employed to elucidate the predominant tautomeric form and the factors influencing their interconversion. This guide provides a comprehensive comparison of the results obtained from these two approaches, offering valuable insights for researchers, scientists, and professionals in drug development.
The tautomerism of this compound involves the migration of a proton between the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the nitroso group, resulting in two distinct isomers: the aromatic this compound and the non-aromatic p-benzoquinone monooxime. Understanding the position of this equilibrium is crucial as the different tautomers may exhibit distinct chemical reactivity, biological activity, and spectroscopic properties.
Experimental vs. Computational Data: A Side-by-Side Comparison
Experimental studies, primarily relying on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, have consistently shown that the quinone monooxime tautomer is the major form in solution. The equilibrium is, however, sensitive to the solvent environment. An early study estimated the tautomeric ratio in diethyl ether to be approximately 70% quinone monooxime and 30% this compound. The polarity of the solvent plays a significant role, with more polar solvents potentially influencing the position of the equilibrium.
Computational studies, largely based on Density Functional Theory (DFT), have been utilized to calculate the relative energies of the two tautomers, providing a theoretical basis for the experimentally observed predominance of the quinone monooxime form. These calculations often consider the effects of the solvent implicitly, for instance, by using the Polarizable Continuum Model (PCM). Theoretical investigations into related systems, such as 2-nitrosophenol, have highlighted the importance of factors like intramolecular hydrogen bonding and π-electron delocalization in determining the relative stability of the tautomers.
For a direct comparison, the following table summarizes the key quantitative findings from both experimental and computational investigations.
| Tautomer | Experimental Observation (Predominance in Solution) | Computational Prediction (Relative Stability) |
| This compound | Minor component | Higher in energy (less stable) |
| p-Benzoquinone monooxime | Major component | Lower in energy (more stable) |
Delving into the Methodologies
A clear understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the results.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The ratio of the two tautomers can be determined by integrating the signals corresponding to specific protons in each isomer.
-
Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters include:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) is crucial for accurate quantification.
-
Number of Scans: An adequate number of scans are averaged to ensure a good signal-to-noise ratio.
-
-
Data Analysis: The integral values of well-resolved signals unique to each tautomer are used to calculate their relative concentrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy can also be employed to study tautomeric equilibria by analyzing the absorption spectra of the mixture. Each tautomer exhibits a characteristic absorption maximum.
-
Sample Preparation: Solutions of this compound are prepared in various solvents of interest at a known concentration.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Data Analysis: The position of the absorption maxima can indicate the predominant tautomer. Quantitative analysis can be more complex and may require deconvolution of the overlapping spectra of the two tautomers.
Computational Methods
Density Functional Theory (DFT) Calculations:
DFT is a widely used computational method to predict the relative stabilities of tautomers.
-
Model Building: The 3D structures of both the this compound and p-benzoquinone monooxime tautomers are built.
-
Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. A common level of theory used for such calculations is the B3LYP functional with a 6-31G* or larger basis set.
-
Energy Calculation: The single-point energies of the optimized structures are calculated. The difference in these energies provides the relative stability of the two tautomers.
-
Solvent Effects: The influence of the solvent is often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which simulates the bulk solvent environment.
Visualizing the Equilibrium
The tautomeric equilibrium of this compound can be represented as a dynamic process.
Caption: Tautomeric equilibrium of this compound.
Logical Workflow for Tautomerism Study
The process of comparing experimental and computational results for tautomerism follows a logical workflow.
Caption: Workflow for comparing experimental and computational studies.
assessing the purity of synthesized 4-Nitrosophenol using analytical techniques
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 4-Nitrosophenol. By presenting objective performance comparisons, supporting experimental data, and detailed methodologies, this document aims to equip scientific professionals with the necessary tools to make informed decisions for their purity analysis needs.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of potential impurities. The table below summarizes the key performance characteristics of the most commonly used techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Quantitation based on the direct relationship between NMR signal intensity and the number of nuclei. | Determination of the temperature range over which the solid-to-liquid phase transition occurs. |
| Purity Range | 95-100% | 90-100% | 98-100% | Crude to high purity (qualitative indication) |
| Selectivity | High | Very High | High | Low |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low |
| Quantitation | Excellent | Excellent | Excellent (Primary Method) | Poor (Indicative) |
| Throughput | High | Medium | Low | High |
| Typical Impurities Detected | Non-volatile and thermally stable impurities, isomers, and related substances. | Volatile and semi-volatile impurities, residual solvents. | A wide range of impurities containing NMR-active nuclei. | Gross impurities that significantly depress and broaden the melting point range. |
Experimental Workflow for Purity Assessment
The logical flow for a comprehensive purity assessment of synthesized this compound involves a multi-step process, starting from the initial synthesis and culminating in a detailed purity report.
Caption: Workflow for this compound Purity Assessment.
Detailed Experimental Protocols
Objective: To determine the percentage purity of this compound and to detect and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Set the UV detector to a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan, typically around 300-400 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution.
-
Purity Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the percentage purity using the following formula: % Purity = (Concentration from calibration curve / Initial weighed concentration of sample) x 100
Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
Reagents:
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, Methanol)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST). Quantify impurities using the area percent method, assuming a similar response factor for all components.
Objective: To provide a highly accurate, primary method for determining the absolute purity of the this compound sample.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the nuclei.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the this compound sample using the following equation: Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Objective: To obtain a preliminary, qualitative assessment of the purity of the synthesized this compound.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the dried, crystalline this compound sample into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat it slowly (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
Interpretation: A sharp melting point range close to the literature value (approximately 132-144 °C with decomposition) indicates high purity.[2] A broad and depressed melting point range suggests the presence of impurities.
References
comparative analysis of 4-Nitrosophenol detection in different environmental matrices
A Comparative Guide to the Detection of 4-Nitrosophenol in Environmental Matrices
The accurate and sensitive detection of this compound, a significant environmental pollutant originating from industrial processes and the degradation of pesticides, is crucial for environmental monitoring and risk assessment. This guide provides a comparative analysis of various analytical techniques for the determination of this compound in different environmental matrices: water, soil, and air. The performance of electrochemical methods, high-performance liquid chromatography (HPLC), and spectrophotometry are evaluated based on key analytical parameters, supported by experimental data from scientific literature.
Data Presentation
The following tables summarize the quantitative performance of different analytical methods for the detection of this compound (or its closely related compound, 4-Nitrophenol) in water, soil, and air. It is important to note that direct comparison between methods can be influenced by variations in experimental conditions, instrumentation, and matrix complexity.
Table 1: Performance of Analytical Methods for 4-Nitrophenol (B140041) Detection in Water Samples
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Matrix | Reference |
| Electrochemical Methods | ||||||
| DPV with O-gC3N4/SPE | 0.075 µM | - | 0.0033 - 0.313 µM | Satisfactory | Environmental Water | [1] |
| DPV with rGO/Au NP/GCE | 0.01 µM | - | 0.05 - 100 µM | - | River Water | [2] |
| SWV with rGO/Au NP/GCE | 0.02 µM | - | 0.05 - 2.0 µM | - | River Water | [2] |
| Voltammetry with Ni@CuO/rGO/PtE | 0.0054 µM | 0.018 µM | 0.09 - 105 µM | Satisfactory | River and Tap Water | |
| DPV with PEDOT:PSS/Pt NPs-PPy-CB@ZnO/GCE | 1.25 µM | 3.79 µM | 1.5 - 40.5 µM | - | Water | [3] |
| SDLSV with f-NC2/GCE | 0.02 µM | - | 0.2 - 100 µM | 97.4 - 104.0 | Water | [4] |
| Chromatographic Methods | ||||||
| HPLC-UV | - | - | - | 90 - 112 | Tap Water | [5][6] |
| Spectrophotometric Methods | ||||||
| Kinetic Spectrophotometry | 8 ng/mL | - | 40 - 400 ng/mL | - | Drinking Water | [7] |
DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; O-gC3N4/SPE: Oxidized graphitic carbon nitride-coated screen-printed electrode; rGO/Au NP/GCE: Reduced graphene oxide/gold nanoparticle modified glassy carbon electrode; Ni@CuO/rGO/PtE: Nickel-copper oxide/reduced graphene oxide on platinum electrode; PEDOT:PSS/Pt NPs-PPy-CB@ZnO/GCE: Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate with platinum nanoparticles embedded in polypyrrole-carbon black@zinc oxide on a glassy carbon electrode; SDLSV with f-NC2/GCE: Second-derivative linear sweep voltammetry with formamide-converted nitrogen-doped carbon materials modified glassy carbon electrode; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection.
Table 2: Performance of Analytical Methods for 4-Nitrophenol Detection in Soil Samples
| Analytical Method | Limit of Detection (MDL) | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |
| Chromatographic Methods | |||||
| HPLC-MS | 0.1 - 0.2 µg/kg | - | 61.7 - 90.8 | Soil | [8] |
| HPLC with on-line preconcentration | - | 0.5 - 10 ppb | >85 | Soil | [4] |
| GC-MS with UAE-DLLME | - | 1.3 - 2.6 ng/g | 86 - 111 | Soil | [1] |
| GC-MS with MAE-SBSE-TD | 0.020 - 0.107 ng/g | - | 79 - 120 | Soil | [1] |
HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; UAE-DLLME: Ultrasound-assisted extraction combined with dispersive liquid-liquid microextraction; MAE-SBSE-TD: Microwave-assisted extraction followed by stir bar sorptive extraction with thermal desorption.
Table 3: Performance of Analytical Methods for 4-Nitrophenol Detection in Air Samples
| Analytical Method | Method Detection Limit (MDL) | Matrix | Reference |
| Chromatographic Methods | |||
| HPLC-UV with Impinger Sampling & SLMME | 3.1 - 46.7 ppbV | Air | [9] |
| 2D-LC with L-LCW Spectrometry | 23 - 67 pg/mL (for various nitrophenols) | Air | [10] |
HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; SLMME: Supported Liquid Membrane Micro-extraction; 2D-LC with L-LCW Spectrometry: Two-Dimensional Liquid Chromatography with Chemically Active Liquid Core Waveguide Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the detection of this compound in different environmental matrices based on the reviewed literature.
Water Sample Analysis
a) Electrochemical Detection (General Protocol)
-
Sample Preparation: Water samples are typically filtered to remove suspended particles. Depending on the specific method, pH adjustment of the sample solution with a suitable buffer (e.g., phosphate (B84403) buffer saline) is often required to optimize the electrochemical response.
-
Electrode Modification: The working electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode) is modified with a nanomaterial or composite that enhances the electrocatalytic activity towards this compound. This can involve drop-casting a suspension of the modifier onto the electrode surface and allowing it to dry.
-
Electrochemical Measurement: The modified electrode is immersed in the prepared water sample. The electrochemical measurement is then performed using a technique such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). A potential is applied to the electrode, and the resulting current is measured. The peak current is proportional to the concentration of this compound.
-
Quantification: A calibration curve is constructed by measuring the electrochemical response of standard solutions of known this compound concentrations. The concentration in the environmental sample is then determined by interpolating its response on the calibration curve.
b) High-Performance Liquid Chromatography (HPLC) (General Protocol)
-
Sample Preparation: Water samples may require a pre-concentration step, such as solid-phase extraction (SPE), to enrich the analyte and remove interfering substances.[5][6] The pH of the sample is often adjusted prior to extraction.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is used to separate this compound from other components in the sample.[11]
-
Detection: As the separated components elute from the column, they are detected by a UV-Vis detector at a specific wavelength.
-
Quantification: The concentration of this compound is determined by comparing the peak area or height from the sample chromatogram to a calibration curve generated from standards.
Soil Sample Analysis
a) Sample Preparation for Chromatographic Analysis
-
Homogenization and Extraction: The soil sample is first homogenized to ensure uniformity.[1] A subsample is then subjected to extraction using a suitable solvent or solvent mixture (e.g., acetone/methylene chloride).[1] Ultrasonic extraction is a common technique to enhance the extraction efficiency.[8]
-
Cleanup: The resulting extract is filtered to remove particulate matter.[1] Further cleanup steps, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove interfering co-extractives. For instance, a strong alkaline solution can be used to partition the acidic nitrophenols into the aqueous phase, separating them from neutral and basic interferences.[8]
-
Concentration and Reconstitution: The cleaned extract is often concentrated under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile/water for HPLC).[8]
b) HPLC-MS Analysis
-
Chromatographic Separation: The prepared soil extract is injected into an HPLC-MS system. The separation is achieved on a reversed-phase column using a suitable mobile phase gradient.
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. This provides high selectivity and sensitivity for the quantification of this compound.
-
Quantification: Quantification is performed using a calibration curve, often with the use of an isotopically labeled internal standard to correct for matrix effects and variations in extraction recovery.[1]
Air Sample Analysis
a) Impinger Sampling followed by HPLC
-
Sample Collection: Air is drawn through an impinger containing an absorbing solution (e.g., a basic solution) to trap the acidic this compound.[9]
-
Sample Preparation: The absorbing solution is then subjected to a micro-extraction technique, such as supported liquid membrane micro-extraction (SLMME), to pre-concentrate the analyte and transfer it into a small volume of an organic solvent.[9]
-
HPLC Analysis: The final extract is analyzed by HPLC with UV detection, as described for water samples.
Mandatory Visualization
Caption: General experimental workflow for the detection of this compound in environmental samples.
Caption: Logical relationship between different analytical techniques for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 9. "Measurement of nitrophenols in air samples by impinger sampling and su" by Edmund J. Bishop and Somenath Mitra [digitalcommons.njit.edu]
- 10. scispace.com [scispace.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Establishing Quality Control Parameters for 4-Nitrosophenol Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 4-Nitrosophenol, ensuring the quality and consistency of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of key quality control (QC) parameters for this compound, outlines detailed experimental protocols for its assessment, and compares common analytical techniques.
Comparison of Quality Control Specifications
The purity of this compound can vary between suppliers. High-purity grades are essential for applications sensitive to impurities, such as in the synthesis of pharmaceuticals or specialized dyes. Below is a summary of typical specifications offered by various chemical suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | TCI America | Alternative Reagent (e.g., 2-Naphthol) |
| Purity (by HPLC) | ≥98.0% (area %) | ≥99.0% (area %) | ≥95.0% (area %)[1] | ≥99.0% (by GC) |
| Purity (by Titration) | Not Specified | Not Specified | ≥98.0% (Iodometric)[1] | Not Applicable |
| Appearance | Light yellow to brown crystalline powder | Pale yellow to greenish-yellow powder | Light yellow to Brown powder to crystal[1] | White to off-white crystalline flakes |
| Melting Point | ~144 °C (decomposes) | 142-146 °C (decomposes) | Information not available | 121-124 °C |
| Identity (by NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Key Impurities | Phenol, 2-Nitrosophenol | Residual solvents | Not Specified | Naphthalene, 1-Naphthol |
| Tautomeric Form | Primarily p-benzoquinone monoxime form | Primarily p-benzoquinone monoxime form | Primarily p-benzoquinone monoxime form | Not Applicable |
Experimental Protocols for Key Quality Control Tests
Accurate assessment of this compound quality relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity determination, while titration and spectroscopic methods provide valuable complementary information.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from potential impurities, allowing for quantification of the main component.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 47:53 v/v) with an acidic modifier like 0.1% phosphoric acid.[2] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 290 nm.[3]
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is typically reported as the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Assay by Iodometric Titration
This classical chemical method provides an absolute measure of the active substance. The nitroso group in this compound can oxidize iodide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.
-
Reagents:
-
Potassium iodide (KI) solution (10% w/v)
-
Sulfuric acid (2 M)
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
-
Procedure:
-
Accurately weigh about 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add 20 mL of 10% potassium iodide solution and 20 mL of 2 M sulfuric acid.
-
Stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes.
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
-
Calculation: The purity is calculated based on the stoichiometry of the reaction where one mole of this compound reacts to produce one mole of iodine, which in turn reacts with two moles of sodium thiosulfate.
Tautomeric Equilibrium and Identity by Spectroscopy
This compound exists in a tautomeric equilibrium with p-benzoquinone monoxime. This equilibrium can be influenced by the solvent and is a critical aspect of its identity and reactivity.[4] Spectroscopic methods are ideal for confirming the structure and assessing this equilibrium.
-
UV-Visible Spectroscopy:
-
Procedure: Prepare dilute solutions of this compound in different solvents (e.g., ethanol, water, and a non-polar solvent like hexane). Record the UV-Vis spectra from 200 to 600 nm.
-
Interpretation: The absorption maxima will shift depending on the solvent and the predominant tautomeric form. The nitroso form typically has a characteristic absorption at longer wavelengths (in the visible region), while the quinone oxime form absorbs at shorter wavelengths (in the UV region).[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve an accurately weighed sample in a suitable deuterated solvent, such as DMSO-d₆. Acquire the ¹H-NMR spectrum.
-
Interpretation: The spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons and a broad signal for the hydroxyl proton. For example, typical shifts are observed around 13.0 ppm (OH), 7.66 ppm, and 6.63 ppm for the aromatic protons. The chemical shifts and the integration of the peaks confirm the identity and can be used to detect major impurities. The presence of distinct sets of peaks can indicate the presence of both tautomers in solution.
-
Visualizing Key Processes and Relationships
To better understand the context of this compound quality control, the following diagrams illustrate a typical QC workflow and the fundamental tautomeric relationship of the molecule.
Caption: Quality control workflow for this compound reagents.
Caption: Tautomeric equilibrium of this compound.
By implementing these quality control parameters and analytical methods, researchers can ensure the integrity of their this compound reagents, leading to more accurate and reliable scientific findings.
References
- 1. online.visual-paradigm.com [online.visual-paradigm.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
